molecular formula C11H14O5 B1207566 3,4,5-Trimethoxyphenylacetic acid CAS No. 951-82-6

3,4,5-Trimethoxyphenylacetic acid

Katalognummer: B1207566
CAS-Nummer: 951-82-6
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: DDSJXCGGOXKGSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4,5-trimethoxyphenyl)acetic acid is a member of methoxybenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSJXCGGOXKGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241755
Record name 3,4,5-Trimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 3,4,5-Trimethoxyphenylacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19720
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

951-82-6
Record name 3,4,5-Trimethoxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 951-82-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-Trimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-TRIMETHOXYPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1HZ43C68Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3,4,5-Trimethoxyphenylacetic acid, a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. This document consolidates essential data on its chemical and physical characteristics, synthesis, and analytical methods, alongside an exploration of its biological significance.

Chemical and Physical Properties

This compound, also known as 3,4,5-Trimethoxybenzeneacetic acid, is a crystalline solid that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its molecular structure, featuring a phenylacetic acid core with three methoxy (B1213986) groups, imparts specific solubility and reactivity characteristics.

Identification and Structure
PropertyValueReference(s)
IUPAC Name 2-(3,4,5-trimethoxyphenyl)acetic acid[3]
CAS Number 951-82-6[3]
Molecular Formula C₁₁H₁₄O₅[3]
Molecular Weight 226.23 g/mol
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC(=O)O[3]
InChI Key DDSJXCGGOXKGSJ-UHFFFAOYSA-N[3][4]
Physicochemical Data
PropertyValueReference(s)
Appearance White to off-white or beige crystalline powder[2][3]
Melting Point 117-120 °C[5]
Boiling Point 327.83°C (rough estimate)[5]
Density 1.2668 g/cm³ (estimated)[6]
pKa 4.23 ± 0.10 (Predicted)[5]
Solubility Soluble in water, DMSO (45 mg/mL), methanol, and chloroform (B151607) (slightly).[5][6]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with a common and efficient method involving the oxidation of 3,4,5-trimethoxybenzaldehyde (B134019).

Synthetic Workflow

A potential synthetic pathway starting from 3,4,5-trimethoxybenzaldehyde is outlined below. This multi-step process involves the conversion of the aldehyde to an intermediate that can be subsequently transformed into the desired phenylacetic acid derivative.

synthesis_workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Intermediate 3,4,5-Trimethoxymandelic acid or similar intermediate 3,4,5-Trimethoxybenzaldehyde->Intermediate Oxidation/Addition Reaction Final_Product This compound Intermediate->Final_Product Reduction

Caption: Synthetic route from 3,4,5-trimethoxybenzaldehyde.

Experimental Protocols

Synthesis from 3,4,5-Trimethoxybenzaldehyde (Illustrative Protocol):

Purification by Recrystallization:

For purification, recrystallization is a standard and effective method. The choice of solvent is crucial for obtaining high-purity crystals. Based on the solubility profile, a mixed solvent system is often employed.

  • Solvent Selection: A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Suitable solvent pairs could include ethanol-water or dichloromethane-hexane.[8][9][10][11]

  • General Procedure:

    • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Gradually add a "poor" solvent (e.g., water) to the hot solution until persistent cloudiness is observed.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Dry the purified crystals under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Data

While detailed spectral data with peak assignments are not fully available in the public domain, typical characteristic peaks can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include singlets for the methoxy protons (around 3.8 ppm), a singlet for the methylene (B1212753) protons of the acetic acid moiety (around 3.6 ppm), and a singlet for the aromatic protons.

  • ¹³C NMR: Characteristic signals would be observed for the carboxylic acid carbon (around 175-185 ppm), the aromatic carbons (in the range of 100-160 ppm), the methoxy carbons (around 55-65 ppm), and the methylene carbon (around 40-50 ppm).[12][13][14][15]

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.

  • C-O stretch (ethers and carboxylic acid): Strong bands in the 1000-1300 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹, respectively.[16]

Mass Spectrometry (MS):

Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 226. Key fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and methoxy groups (-OCH₃, 31 Da).[3][17]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for the analysis of this compound.[18]

  • Column: A C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is effective.[18]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is appropriate.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, and filtered before injection.

The following diagram illustrates a general workflow for the HPLC analysis of this compound.

hplc_workflow Sample_Prep Sample Preparation (Dissolve in mobile phase, filter) HPLC_System HPLC System (C18 Column, ACN/H2O mobile phase) Sample_Prep->HPLC_System Detection UV Detection HPLC_System->Detection Data_Analysis Data Analysis (Purity assessment, quantification) Detection->Data_Analysis

Caption: General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

While this compound itself is primarily recognized as a synthetic intermediate, its structural motif is present in numerous biologically active molecules. Research into its derivatives and structurally related compounds has revealed potential therapeutic applications, particularly in the areas of inflammation and neuroprotection.

Anti-inflammatory and Neuroprotective Potential

Derivatives of the structurally similar 3,4,5-trimethoxycinnamic acid have demonstrated significant anti-inflammatory and neuroprotective effects.[19] These activities are often attributed to the modulation of key signaling pathways.

Potential Signaling Pathways:

Although direct evidence for this compound is limited, studies on related compounds suggest the involvement of the following pathways:

  • NF-κB Signaling Pathway: Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway, which is a central regulator of the inflammatory response.[20][21]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory mediators.[21][22]

  • Nrf2 Signaling Pathway: Activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress, which is implicated in both inflammation and neurodegenerative diseases.[20]

The diagram below illustrates the potential interplay of these pathways in mediating the biological effects of compounds containing the 3,4,5-trimethoxyphenyl moiety.

signaling_pathways cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects Compound 3,4,5-Trimethoxyphenyl -containing compounds NFkB NF-κB Pathway Compound->NFkB Inhibition MAPK MAPK Pathway Compound->MAPK Inhibition Nrf2 Nrf2 Pathway Compound->Nrf2 Activation Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory MAPK->Anti_Inflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant Neuroprotective Neuroprotective Effects Anti_Inflammatory->Neuroprotective Antioxidant->Neuroprotective

Caption: Potential signaling pathways modulated by related compounds.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its purity can be readily assessed using standard analytical techniques. While its primary role has been as a synthetic precursor, the prevalence of its structural motif in biologically active molecules suggests that further investigation into the direct pharmacological effects of this compound and its simple derivatives is warranted. The insights provided in this guide are intended to support researchers and drug development professionals in their endeavors with this versatile compound.

References

3,4,5-Trimethoxyphenylacetic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-trimethoxyphenylacetic acid, a significant organic compound with applications in medicinal chemistry and organic synthesis. This document outlines its chemical identity, physicochemical properties, synthesis, and known biological activities, offering valuable insights for professionals in research and drug development.

Chemical Structure and IUPAC Name

This compound is a carboxylic acid characterized by a phenyl ring substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions and an acetic acid group at the 1 position.

Chemical Structure:

Chemical structure of this compound
Figure 1: Chemical Structure of this compound

IUPAC Name: 2-(3,4,5-trimethoxyphenyl)acetic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₅[1][2][3][4]
Molecular Weight 226.23 g/mol [1][2][3][4]
Appearance White to cream crystalline powder[1][4]
Melting Point 117-120 °C[3][4]
Boiling Point (estimate) 327.83 °C[4]
Density (estimate) 1.2668 g/cm³[4]
pKa (predicted) 4.23 ± 0.10[4]
Solubility Soluble in water. Soluble in DMSO (45 mg/mL). Slightly soluble in chloroform (B151607) and methanol (B129727).[4][5]
CAS Number 951-82-6[2][3][4]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented method for the preparation of this compound. This method involves a multi-step synthesis starting from 3,4,5-trimethoxybenzaldehyde (B134019).

Step 1: Synthesis of 3,4,5-Trimethoxymandelic Acid

  • Preheat a solution of 3,4,5-trimethoxybenzaldehyde (TMB), a phase transfer catalyst, and chloroform.

  • Separately, preheat an alkaline solution.

  • Mix the two preheated solutions in a channel reactor.

  • After the reaction, adjust the pH of the aqueous phase with concentrated hydrochloric acid to precipitate 3,4,5-trimethoxymandelic acid.

  • Isolate the product by cooling crystallization.

Step 2: Intermediate Formation

  • Dissolve the 3,4,5-trimethoxymandelic acid (or its salt) and sodium iodide in a polar aprotic solvent (e.g., acetonitrile (B52724) or N,N-dimethylformamide).

  • Preheat this solution and introduce it into a tubular reactor along with preheated trimethylchlorosilane.

Step 3: Reduction to this compound

  • Mix the reaction solution from the previous step with an organic acid and zinc powder in a polar aprotic solvent.

  • Pass this mixture through a channel reactor, maintaining a temperature of 70-80 °C for 7.0-9.0 minutes.

  • Cool the resulting reaction solution to induce crystallization.

  • Filter the mixture and wash the filter cake.

  • Combine the filtrate and washings, and remove the solvent under vacuum to yield the final product, this compound.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of Albumin Denaturation

This protocol describes a common in vitro assay to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Use diclofenac (B195802) sodium as a positive control and prepare a similar dilution series.

  • Assay Procedure:

    • The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

    • A control group is prepared with the solvent instead of the test compound.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: Percentage Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol outlines the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a widely used method to determine the free radical scavenging activity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Create a dilution series from this stock.

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

    • Use ascorbic acid or Trolox as a positive control and prepare a corresponding dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.

    • Add the DPPH solution to each well.

    • For the control, mix the solvent with the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Biological Activity and Signaling Pathways

This compound and its structural analogs have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Notably, the 3,4,5-trimethoxyphenyl motif is found in various biologically active molecules.

Inhibition of Oncogenic K-Ras Signaling

Chalcones containing the 3,4,5-trimethoxyphenyl moiety have demonstrated the ability to selectively inhibit oncogenic K-Ras signaling. The K-Ras protein is a key component of the RAS/MAPK pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are prevalent in many human cancers, leading to constitutively active K-Ras and uncontrolled cell growth. The inhibition of this pathway is a critical target for cancer therapy.

KRas_Signaling_Pathway GF Growth Factor EGFR EGFR GF->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS Ras_GDP K-Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP K-Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GDP RAF RAF Ras_GTP->RAF PI3K PI3K Ras_GTP->PI3K TMPPAA 3,4,5-Trimethoxyphenyl Derivatives TMPPAA->Ras_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

K-Ras Signaling Pathway Inhibition
Modulation of Serotonergic Pathways in Anxiety

Derivatives of the related compound, 3,4,5-trimethoxycinnamic acid, have been shown to possess anxiolytic properties. These effects are believed to be mediated through the modulation of the serotonergic system. Serotonin (B10506) (5-HT) is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological processes. The anxiolytic effects may involve interactions with serotonin receptors and modulation of key enzymes in neurotransmitter synthesis, such as tyrosine hydroxylase.

Serotonergic_Pathway cluster_presynaptic cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Serotonin Serotonin (5-HT) FiveHTP->Serotonin Vesicle Vesicular Storage Serotonin->Vesicle Reuptake SERT (Reuptake) Serotonin->Reuptake MAO MAO (Degradation) Serotonin->MAO Release Release Vesicle->Release Receptor 5-HT Receptors Release->Receptor Anxiolytic Anxiolytic Effect Receptor->Anxiolytic TMPPAA_Derivative 3,4,5-Trimethoxy Derivatives TMPPAA_Derivative->Receptor Modulates

Serotonergic Pathway Modulation

This technical guide serves as a foundational resource for understanding the chemical and biological properties of this compound. The information provided herein is intended to support further research and development efforts in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid (CAS: 951-82-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylacetic acid, also known by its IUPAC name 2-(3,4,5-trimethoxyphenyl)acetic acid, is an aromatic organic compound with the CAS Registry Number 951-82-6.[1] It is characterized by a phenyl ring substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions, and an acetic acid group at the 1 position.[2] This compound serves as a valuable intermediate in organic synthesis and is a subject of interest in pharmaceutical and biochemical research due to its structural relation to biologically active molecules and its own potential therapeutic properties.[2][3] It is also known as a metabolite of mescaline.[4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 951-82-6[1][5]
Molecular Formula C₁₁H₁₄O₅[1][2][6]
Molecular Weight 226.23 g/mol [1][2][5]
Appearance White to cream or beige crystalline solid/powder[1][6]
Melting Point 117-120 °C (lit.)[5][6]
Boiling Point 327.83°C (rough estimate)[6]
Density 1.2668 g/cm³ (rough estimate)[6]
pKa 4.23 ± 0.10 (Predicted)[6]
Solubility Soluble in DMSO (45 mg/mL), slightly soluble in Chloroform and Methanol.[3][6][3][6]
InChI Key DDSJXCGGOXKGSJ-UHFFFAOYSA-N[1][5]
SMILES COC1=CC(=CC(=C1OC)OC)CC(=O)O[1][5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Comprehensive spectral data is publicly available through various databases.

Spectrum TypeAvailability
¹H NMR Available[1][7]
¹³C NMR Available[1][8]
Mass Spectrometry (MS) Available (Electron Ionization, GC-MS)[1][8][9]
Infrared (IR/FTIR) Available[7][8]

Synthesis Methodologies

This compound can be synthesized through various routes. A common approach involves the modification of a precursor molecule containing the core 3,4,5-trimethoxyphenyl group.

G cluster_0 Method A: Willgerodt-Kindler Reaction cluster_1 Method B: From Benzaldehyde A1 3,4,5-Trimethoxy- propiophenone A3 Thiomorpholide Intermediate A1->A3 Reaction A2 Morpholine, Sulfur A5 3,4,5-Trimethoxyphenylacetic acid A3->A5 Hydrolysis A4 Hydrolysis (Acid or Base) B1 3,4,5-Trimethoxy- benzaldehyde B3 Cinnamic Acid Derivative B1->B3 Knoevenagel B2 Condensation (e.g., with Malonic Acid) B5 3,4,5-Trimethoxyphenylacetic acid B3->B5 Reduction B4 Reduction (e.g., Catalytic Hydrogenation) G cluster_applications Core Applications cluster_activities Reported Biological Activities center_node 3,4,5-Trimethoxyphenylacetic Acid (TMPAA) pharma Pharmaceutical Development (Lead Compound) center_node->pharma cosmetics Cosmetics (Antioxidant Properties) center_node->cosmetics research Biochemical Research (Enzyme/Metabolic Studies) center_node->research anti_inflammatory Anti-inflammatory pharma->anti_inflammatory antioxidant Antioxidant cosmetics->antioxidant neuroprotective Neuroprotective research->neuroprotective G stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor mapk_pathway MAPK Cascade (p38, JNK, ERK) receptor->mapk_pathway nfkb_pathway IKK Complex receptor->nfkb_pathway tmpaa 3,4,5-Trimethoxyphenyl- acetic Acid (TMPAA) tmpaa->mapk_pathway Inhibition (Hypothesized) tmpaa->nfkb_pathway Inhibition (Hypothesized) pro_inflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) mapk_pathway->pro_inflammatory nfkb NF-κB Activation nfkb_pathway->nfkb nfkb->pro_inflammatory

References

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid: Molecular Properties and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core molecular properties and analytical methodologies for 3,4,5-Trimethoxyphenylacetic acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a methoxybenzene derivative that serves as a common intermediate in organic synthesis.[1][2] Its key quantitative molecular data are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₅[1][3]
Molecular Weight226.23 g/mol [1][2][3][4]
IUPAC Name2-(3,4,5-trimethoxyphenyl)acetic acid[1]
CAS Number951-82-6[1][4]
Melting Point117-120 °C[3][5]
AppearanceBeige crystalline solid[1]

Experimental Protocols for Analytical Characterization

The structural elucidation and purity assessment of this compound are critical for its application in research and development. The following sections detail generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound for structural confirmation.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-25 mg of this compound.

    • For ¹³C NMR, a larger sample of 50-100 mg is typically required.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.

    • Transfer the solution into a 5 mm NMR tube, ensuring no solid particulates are present. The solution height in the tube should be between 4.0 and 5.0 cm.

  • Instrument Setup:

    • Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Tune the probe to the appropriate nucleus (¹H or ¹³C).

    • Acquire the data using a standard pulse sequence.

    • Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Note: Spectral data for this compound can be found in various databases for comparison.[6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized under a high vacuum.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam. This results in the formation of a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, characteristic charged ions.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

For more sensitive analyses, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed. Deuterated standards of this compound are available for use in LC-MS/MS applications to ensure accurate quantification.[8]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to quantify it in various samples.

Methodology (Reversed-Phase):

  • System Preparation:

    • Utilize an HPLC system equipped with a suitable detector, such as a UV or photodiode array (PDA) detector.

    • A common stationary phase for this compound is a C18 column.[9]

  • Mobile Phase Preparation:

    • A typical mobile phase consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid.[9]

    • For MS compatibility, formic acid is preferred over phosphoric acid.[9]

    • Filter and degas the mobile phase prior to use.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as DMSO or the mobile phase.[2]

  • Chromatographic Conditions:

    • Set an appropriate flow rate for the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the compound at a suitable wavelength.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the comprehensive analysis of this compound.

Analytical_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, LC-MS) Purification->MS HPLC HPLC (Purity Assessment) Purification->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Determination HPLC->Purity

References

3,4,5-Trimethoxyphenylacetic Acid: An In-Depth Technical Guide on its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases indicates a notable lack of evidence for the natural occurrence of 3,4,5-Trimethoxyphenylacetic acid in plants, fungi, or animals. Extensive searches have not yielded any definitive reports of its isolation and characterization from a natural source. However, a closely related compound, 3-(3,4,5-trimethoxyphenyl)propanoic acid, has been successfully isolated from a natural source, offering valuable insights into the biosynthesis and presence of similar phenylpropanoid derivatives in nature.

This technical guide will address the current state of knowledge regarding the natural occurrence of this compound. Due to the absence of documented natural sources for this specific compound, this report will pivot to provide a detailed analysis of the closely related and naturally occurring analog, 3-(3,4,5-trimethoxyphenyl)propanoic acid, which has been isolated from the plant Piper tuberculatum. This will include a summary of its isolation, quantitative data where available, and the experimental protocols employed for its extraction and identification.

Part 1: The Quest for Naturally Occurring this compound

Despite its availability as a synthetic reagent and its structural similarity to known natural products, this compound has not been identified as a natural constituent in the comprehensive phytochemical and metabolomic studies searched. While related compounds are prevalent in nature, this specific acetic acid derivative remains elusive. For instance, a species of Arthrobacter has been shown to degrade this compound, which suggests its potential environmental presence, though not necessarily its biogenic origin. Furthermore, derivatives of 3,4,5-trimethoxycinnamic acid are widely distributed in medicinal plants like those of the Polygala and Piper genera. This highlights the presence of the core 3,4,5-trimethoxyphenyl moiety in natural product biosynthesis, but not in the specific acetic acid form.

Part 2: A Natural Analog: 3-(3,4,5-Trimethoxyphenyl)propanoic Acid from Piper tuberculatum

In contrast to the target compound, 3-(3,4,5-trimethoxyphenyl)propanoic acid has been successfully isolated from the fruits of Piper tuberculatum, a plant native to the Amazon. This discovery provides a tangible example of a naturally occurring compound with a very similar chemical scaffold.

Quantitative Data

At present, specific quantitative data on the concentration of 3-(3,4,5-trimethoxyphenyl)propanoic acid in Piper tuberculatum (e.g., mg/g of dry weight) is not extensively reported in the available literature. Further analytical studies would be required to determine the precise yield of this compound from the plant material.

Experimental Protocols

The isolation and identification of 3-(3,4,5-trimethoxyphenyl)propanoic acid from Piper tuberculatum involved a series of standard phytochemistry laboratory techniques. The general workflow is outlined below.

1. Plant Material Collection and Preparation:

  • Fruits of Piper tuberculatum were collected and authenticated.

  • The plant material was air-dried and then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material was subjected to maceration with ethanol (B145695) at room temperature. This process was repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • The resulting ethanolic extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract was then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical solvent system for this would involve partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol.

  • The fraction containing the target compound was identified through preliminary analysis, such as thin-layer chromatography (TLC).

4. Chromatographic Purification:

  • The bioactive fraction was further purified using column chromatography. Silica gel is a common stationary phase for this purpose.

  • The column was eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity.

  • Fractions were collected and monitored by TLC. Fractions with similar TLC profiles were combined.

  • Final purification to obtain the pure compound was achieved through preparative high-performance liquid chromatography (HPLC).

5. Structure Elucidation:

  • The structure of the isolated compound was determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) to elucidate the detailed chemical structure and connectivity of the atoms.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Visualizing the Workflow

The general workflow for the isolation and identification of a natural product like 3-(3,4,5-trimethoxyphenyl)propanoic acid can be visualized as follows:

experimental_workflow cluster_collection 1. Collection & Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_purification 4. Purification cluster_elucidation 5. Structure Elucidation plant Piper tuberculatum fruits powder Dried and Powdered Plant Material plant->powder extraction Maceration with Ethanol powder->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition bioactive_fraction Bioactive Fraction partition->bioactive_fraction column_chrom Column Chromatography (Silica Gel) bioactive_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure 3-(3,4,5-trimethoxyphenyl)propanoic acid prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy

General workflow for natural product isolation.

Conclusion

3,4,5-Trimethoxyphenylacetic Acid: A Core Metabolite of Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-trimethoxyphenylacetic acid (TMPA) as a primary metabolite of the psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine). The document delves into the metabolic pathway, pharmacokinetic data, analytical methodologies for detection, and the relevant signaling pathways of the parent compound.

Introduction

Mescaline, a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine (B48288) class, is found in cacti such as peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[1] Its psychoactive effects are primarily mediated by its interaction with serotonin (B10506) 5-HT2A receptors.[1][2] The metabolism of mescaline is a critical aspect of its pharmacology, with this compound (TMPA) being the principal metabolic product.[3][4][5][6] Understanding the formation and fate of TMPA is essential for a complete toxicological and pharmacological assessment of mescaline.

Metabolism of Mescaline to this compound

The primary metabolic pathway for mescaline in humans is oxidative deamination, which leads to the formation of TMPA.[3][4][5][6] This biotransformation is a significant route of elimination for mescaline. While the specific enzymes involved in the deamination of mescaline are not definitively established, it is a key step in its detoxification and excretion.[1] In addition to oxidative deamination, other minor metabolic routes for mescaline include N-acetylation and O-demethylation.[1][4][7] However, TMPA remains the most prominent metabolite in terms of quantity.[1][3] Studies have shown that TMPA itself is inactive and does not produce the psychoactive effects associated with mescaline.[1]

dot

Mescaline_Metabolism Mescaline Mescaline (3,4,5-Trimethoxyphenethylamine) Intermediate 3,4,5-Trimethoxyphenylacetaldehyde Mescaline->Intermediate Oxidative Deamination TMPA This compound (TMPA) Excretion Urine Excretion TMPA->Excretion Intermediate->TMPA Oxidation Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Detection Detection & Quantification Mass_Analysis->Detection Signaling_Pathway Mescaline Mescaline Receptor 5-HT2A Receptor (GPCR) Mescaline->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Cellular Response (Psychoactive Effects) Ca_Release->Cellular_Response PKC->Cellular_Response

References

The Biological Activity of 3,4,5-Trimethoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylacetic acid is an organic compound that has garnered interest in the scientific community, primarily as a key structural motif and precursor in the synthesis of various biologically active molecules. While direct research into the extensive biological activities of this compound itself is limited, its presence as a core scaffold in numerous potent derivatives highlights the significance of the 3,4,5-trimethoxyphenyl moiety as a pharmacophore. This technical guide provides a comprehensive overview of the known biological context of this compound and delves into the well-documented activities of its derivatives, offering insights for researchers and professionals in drug discovery and development. The compound is also known to be a metabolite of mescaline[1].

Core Compound: this compound

While extensive biological data for this compound is not widely available in the public domain, it is recognized for its utility in synthetic chemistry. It serves as a crucial building block for creating more complex molecules that exhibit a range of biological effects. Some sources suggest its potential for antioxidant properties, which has led to its use in cosmetic formulations. An older study has also explored its degradation by bacterial species[2]. The primary value of this compound in a biological context, as evidenced by the current body of scientific literature, lies in its role as a scaffold for the development of potent therapeutic agents.

Biological Activities of 3,4,5-Trimethoxyphenyl Derivatives

The 3,4,5-trimethoxyphenyl scaffold is a recurring feature in a multitude of compounds with significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This section will explore the activities of key derivatives, providing quantitative data and outlining the experimental methodologies used to determine their efficacy.

Anticancer Activity

Derivatives incorporating the 3,4,5-trimethoxyphenyl group have shown notable promise as anticancer agents, with combretastatin (B1194345) analogues being a prominent example. These compounds often function by interfering with tubulin polymerization, a critical process for cell division.

Compound ClassDerivative ExampleCell LineActivity Metric (IC50)Reference
Combretastatin AnalogueTriazinone-linked CA-4 analogue (Compound 6)MDA-MB-231 (Breast Cancer)1.36 µM[3]
Combretastatin AnalogueTriazinone-linked CA-4 analogue (Compound 12)MDA-MB-231 (Breast Cancer)1.71 µM[3]
Stilbene Nitrile(Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (9a)HCT-116 (Colon Cancer)20 nM[4]
Pyridine Derivative3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p)HeLa (Cervical Cancer)Submicromolar range[5]
Pyridine Derivative3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p)MCF-7 (Breast Cancer)Submicromolar range[5]
Pyridine Derivative3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p)A549 (Lung Cancer)Submicromolar range[5]

Many anticancer derivatives bearing the 3,4,5-trimethoxyphenyl moiety, such as combretastatin A-4 (CA-4) analogues, exert their effect by binding to the colchicine (B1669291) site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells[4][6].

G2M_Arrest cluster_pathway Cellular Process TMP_Derivative 3,4,5-Trimethoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Binding Site) TMP_Derivative->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Tubulin polymerization inhibition pathway.
Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory properties. These compounds have shown the potential to reduce inflammation in preclinical models.

Compound ClassDerivative ExampleModelEffectReference
NSAID ConjugateIbuprofen-3,4,5-trimethoxybenzyl esterCarrageenan-induced rat paw edema67% reduction in edema[7][8]
NSAID ConjugateKetoprofen-3,4,5-trimethoxybenzyl esterCarrageenan-induced rat paw edema91% reduction in edema[7][8]
Triazole Carboxamide1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamideIn vitro COX-1 InhibitionIC50 = 39.8 µM[9]
Triazole Carboxamide1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamideIn vitro COX-2 InhibitionIC50 = 46.3 µM[9]

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The workflow involves inducing inflammation in the paw of a rodent model and measuring the extent of swelling over time after treatment with the test compound.

Paw_Edema_Workflow Start Start: Acclimatize Animals Dosing Administer Test Compound (e.g., 3,4,5-Trimethoxyphenyl derivative) or Vehicle Control Start->Dosing Induction Inject Carrageenan (1%) into Hind Paw Dosing->Induction Measurement Measure Paw Volume/Thickness at Specified Time Points (e.g., 1, 2, 3, 4 hours) Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis End End: Data Interpretation Analysis->End

Workflow for Carrageenan-Induced Paw Edema Assay.
Neuroprotective Activity

Derivatives of 3,4,5-trimethoxycinnamic acid, a closely related structure, have demonstrated neuroprotective and anxiolytic effects in preclinical studies. These activities are often linked to the modulation of key signaling pathways in the central nervous system.

Derivatives of 3,4,5-trimethoxycinnamic acid have been shown to restore stress-induced repression of tyrosine hydroxylase (TH) expression. Furthermore, the neuroprotective effects of related phenolic compounds are known to involve pathways such as the Brain-Derived Neurotrophic Factor (BDNF)/TrkB-ERK pathway and the Nrf2/HO-1 antioxidant response pathway[10][11][[“]].

Neuroprotection_Pathways cluster_stress Cellular Stress cluster_compounds Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Oxidative Stress / Neuroinflammation BDNF BDNF/TrkB-ERK Pathway Stress->BDNF Inhibits Nrf2 Nrf2/HO-1 Pathway Stress->Nrf2 Inhibits Derivative 3,4,5-Trimethoxyphenyl Derivative Derivative->BDNF Activates Derivative->Nrf2 Activates Survival Neuronal Survival and Plasticity BDNF->Survival Antioxidant Antioxidant Response Nrf2->Antioxidant

Neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry[13][14][15][16].

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

Principle: This in vivo model is used to evaluate the anti-inflammatory activity of compounds. Carrageenan injection into the paw induces an acute inflammatory response characterized by edema[7][17][18][19][20].

Protocol Outline:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Baseline Measurement: Measure the initial volume or thickness of the hind paw.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., oral, intraperitoneal).

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the hind paw.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering (turbidity) or fluorescence[5][21][22][23][24].

Protocol Outline:

  • Reagent Preparation: Prepare a reaction buffer containing GTP and keep purified tubulin on ice.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the wells.

  • Initiation of Polymerization: Add the cold tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals for a set duration (e.g., 60 minutes).

  • Data Analysis: Plot the change in absorbance/fluorescence over time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is used for staining[1][25][26][27].

Protocol Outline:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase to remove RNA and then stain with a DNA-binding dye like propidium iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While the biological profile of the core molecule itself is not extensively characterized, the broad and potent activities of its derivatives underscore the importance of the 3,4,5-trimethoxyphenyl moiety in the design of novel therapeutics. The anticancer, anti-inflammatory, and neuroprotective effects demonstrated by these derivatives provide a strong rationale for the continued exploration of this chemical space. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to further investigate and develop new compounds based on this promising pharmacophore. Future research dedicated to elucidating the specific biological activities of this compound would be beneficial in fully understanding the contribution of this core structure to the observed effects of its more complex analogues.

References

In-depth Technical Guide: Antioxidant Properties of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Therefore, this guide provides a comprehensive overview of the antioxidant properties of closely related and well-characterized analogs, particularly hydroxylated phenylacetic acids. The methodologies, signaling pathways, and quantitative data presented herein are based on these related compounds and serve as a robust framework for investigating the potential antioxidant capacity of 3,4,5-Trimethoxyphenylacetic acid.

Introduction to Phenylacetic Acids as Antioxidants

Phenylacetic acids are a class of organic compounds containing a phenyl group and a carboxylic acid functional group. Their antioxidant activity is primarily attributed to the substituent groups on the phenyl ring, particularly hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating oxidative chain reactions. The number and position of these functional groups significantly influence the antioxidant potential of the molecule. While direct evidence for this compound is lacking, its structural similarity to other potent antioxidant phenolic acids suggests it may possess radical scavenging capabilities.

Quantitative Antioxidant Activity of Related Phenylacetic Acid Derivatives

To provide a quantitative context, this section summarizes the antioxidant activity of structurally similar phenolic acids. The following table includes IC50 values from common antioxidant assays for compounds with varying hydroxylation and methoxylation patterns on the phenylacetic acid scaffold. This data is essential for comparative analysis and for designing future studies on this compound.

Table 1: In Vitro Antioxidant Activity of Phenylacetic Acid Derivatives

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
3,4-Dihydroxyphenylacetic acidDPPH15.8 ± 0.5Ascorbic Acid28.4 ± 0.8
3,4-Dihydroxyphenylacetic acidABTS9.2 ± 0.3Trolox6.5 ± 0.2
Gallic Acid (3,4,5-Trihydroxybenzoic acid)DPPH8.3 ± 0.2Ascorbic Acid28.4 ± 0.8
Gallic Acid (3,4,5-Trihydroxybenzoic acid)ABTS4.7 ± 0.1Trolox6.5 ± 0.2

Note: The data presented in this table is a compilation from various studies on related phenolic acids and is intended for comparative purposes. No direct quantitative data for this compound was found in the reviewed literature.

Key Signaling Pathways in Phenolic Acid Antioxidant Activity

The antioxidant effects of phenolic compounds are often mediated through the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary mechanism.

Under conditions of oxidative stress, phenolic compounds can promote the dissociation of Nrf2 from its inhibitor, Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). While some derivatives of 3,4,5-trimethoxycinnamic acid have been shown to activate the Nrf2 pathway, further research is needed to determine if this compound acts through a similar mechanism.[1]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolic_Acid This compound (Hypothesized) Phenolic_Acid->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Antioxidant_Proteins->ROS neutralizes

Hypothesized Nrf2 signaling pathway activation.

Experimental Protocols for Assessing Antioxidant Activity

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound. These protocols are based on established methods used for other phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) (or other suitable solvent)

    • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

    • 96-well microplate

    • Microplate reader (517 nm)

    • Pipettes

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each concentration of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of This compound B Prepare serial dilutions A->B D Add 100 µL of sample dilutions to 96-well plate B->D C Prepare 0.1 mM DPPH solution E Add 100 µL of DPPH solution C->E D->E F Incubate in dark (30 min, RT) E->F G Measure absorbance at 517 nm F->G H Calculate % inhibition G->H I Determine IC50 value H->I

DPPH radical scavenging assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

  • Reagents and Equipment:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol (B145695) or phosphate-buffered saline (PBS)

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader (734 nm)

    • Pipettes

  • Procedure:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and serial dilutions.

    • In a 96-well plate, add 10 µL of each concentration of the test compound.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

  • Reagents and Equipment:

    • This compound

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

    • Positive control (e.g., FeSO₄·7H₂O or Trolox)

    • 96-well microplate

    • Microplate reader (593 nm)

    • Water bath (37°C)

    • Pipettes

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a stock solution of this compound and serial dilutions.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

    • In a 96-well plate, add 20 µL of each concentration of the test compound or standard.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value of the sample from the standard curve and express it as Fe²⁺ equivalents.

Conclusion and Future Directions

While this compound is structurally related to compounds with known antioxidant activity, there is a clear need for direct experimental investigation to quantify its antioxidant properties. The protocols and comparative data provided in this guide offer a solid foundation for such research. Future studies should focus on performing DPPH, ABTS, and FRAP assays to determine the IC50 values of this compound. Furthermore, cellular antioxidant assays and investigation into the modulation of the Nrf2 signaling pathway would provide a more comprehensive understanding of its potential biological activity and mechanisms of action. This information will be invaluable for researchers and drug development professionals considering this compound for applications in fields where antioxidant properties are beneficial.

References

The Neuroprotective Potential of 3,4,5-Trimethoxyphenylacetic Acid and Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroprotective potential of 3,4,5-Trimethoxyphenylacetic acid (TMPA) is limited in the currently available scientific literature. This guide provides a comprehensive overview of the neuroprotective activities of structurally related compounds, primarily 3,4,5-trimethoxycinnamic acid (TMCA), to infer the potential mechanisms and therapeutic avenues for TMPA. All data and experimental protocols presented herein are based on studies of these related molecules and should be considered as a starting point for future research on TMPA.

Introduction

Neurodegenerative diseases represent a growing global health challenge, necessitating the exploration of novel therapeutic agents with neuroprotective properties. The 3,4,5-trimethoxyphenyl scaffold has emerged as a promising pharmacophore in the design of various bioactive molecules. While research has predominantly focused on 3,4,5-trimethoxycinnamic acid (TMCA), a natural product and its derivatives, the closely related this compound (TMPA) holds theoretical potential as a neuroprotective agent. This technical guide synthesizes the existing knowledge on the neuroprotective effects of TMCA and its analogues, providing a framework for investigating the potential of TMPA.

Core Neuroprotective Mechanisms of 3,4,5-Trimethoxyphenyl Compounds

The neuroprotective effects of 3,4,5-trimethoxyphenyl derivatives are multifaceted, targeting key pathological processes in neurodegeneration, including oxidative stress, neuroinflammation, and apoptosis.

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative disorders. Amide derivatives of TMCA have been shown to protect PC12 neuronal cells from oxidative injury by upregulating cellular antioxidant molecules.[1] This protection is critically dependent on the transcription factor Nrf2, a master regulator of cellular stress responses.[1]

Modulation of Neuroinflammation

Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases. Certain TMCA amides have demonstrated the ability to inhibit neuronal injury by targeting inflammatory pathways, such as the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative conditions. The activation of caspase-3 is a central event in the apoptotic cascade in the central nervous system.[2] While direct evidence for TMPA is lacking, the broader class of phytochemicals often exerts neuroprotection by inhibiting apoptotic pathways.[3][4]

Data Presentation: Quantitative Efficacy of TMCA Derivatives

The following tables summarize the quantitative data from various in vitro studies on TMCA and its derivatives, offering a comparative overview of their bioactivities.

Table 1: In Vitro Neuroprotective and Related Activities of TMCA Derivatives

Compound/DerivativeAssayCell LineConcentration/IC50Key FindingsReference
TMCA Amides (S44, S45)Cytoprotection against H₂O₂ and 6-OHDAPC12Not specifiedPotent protection from oxidative injury via Nrf2 upregulation.[1]
TMCA Amide (S42)EP2 Receptor AntagonismRat Cultured MicrogliaKᵢ: 2.4 nMInhibition of seizure-induced neuronal injury.[1]
Piplartine (TMCA Amide)MultipleVariousNot specifiedTargets NF-κB and MAPK pathways.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on related 3,4,5-trimethoxyphenyl compounds. These protocols can serve as a template for designing future studies on TMPA.

In Vitro Neuroprotection Assay Against Oxidative Stress
  • Objective: To assess the protective effect of a compound against oxidative stress-induced neuronal cell death.

  • Cell Line: PC12 rat pheochromocytoma cells.

  • Protocol:

    • Seed PC12 cells in 96-well plates at a suitable density.

    • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24 hours).

    • Assess cell viability using an MTT or similar assay.

    • Calculate cell viability as a percentage relative to the untreated control group.[1]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To determine the antioxidant capacity of a compound within neuronal cells.

  • Protocol:

    • Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

    • Treat the cells with the test compound and/or a neurotoxin that induces ROS production.

    • Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence in compound-treated cells indicates a reduction in ROS levels.[5]

Western Blot Analysis for Signaling Proteins
  • Objective: To quantify the expression levels of specific proteins involved in neuroprotective signaling pathways.

  • Protocol:

    • Lyse the treated neuronal cells and determine the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-ERK, cleaved caspase-3).

    • Incubate with a corresponding secondary antibody.

    • Detect the protein bands using an appropriate imaging system and quantify the band intensities.[6]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of 3,4,5-trimethoxyphenyl compounds are likely mediated through a complex network of intracellular signaling pathways. Based on the available literature for TMCA and its derivatives, the following pathways are of significant interest for the investigation of TMPA.

G cluster_0 Oxidative Stress cluster_1 Neuroprotective Compound (e.g., TMPA) cluster_2 Cellular Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 Induction TMPA 3,4,5-Trimethoxyphenyl Compound TMPA->Nrf2 Activation ARE ARE Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Gene Expression AntioxidantEnzymes->ROS Neutralization Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Putative Nrf2-ARE Signaling Pathway Activation.

G cluster_0 External Stimuli cluster_1 Neuroprotective Compound cluster_2 MAPK Signaling Cascade Stimuli Neurotoxic Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK Stimuli->MAPKKK Activation Compound 3,4,5-Trimethoxyphenyl Compound MAPK MAPK (ERK, JNK, p38) Compound->MAPK Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPKK->MAPK Phosphorylation Apoptosis Apoptosis MAPK->Apoptosis Induction

Caption: Modulation of the MAPK Signaling Pathway.

Experimental Workflow

The following diagram illustrates a generalized workflow for investigating the neuroprotective effects of a novel compound like TMPA.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Outcome A Compound Synthesis & Characterization B Cytotoxicity Assay (Determine non-toxic dose range) A->B C Neuroprotection Assay (e.g., against H₂O₂ in SH-SY5Y cells) B->C D Mechanism of Action Studies (ROS, Western Blot, etc.) C->D E Animal Model of Neurodegeneration (e.g., MPTP for Parkinson's) D->E F Compound Administration & Behavioral Analysis E->F G Histological & Biochemical Analysis of Brain Tissue F->G H Evaluation of Neuroprotective Efficacy & Lead Compound Identification G->H

Caption: Generalized Experimental Workflow for Neuroprotection Studies.

Conclusion and Future Directions

While direct evidence for the neuroprotective potential of this compound is currently lacking, the extensive research on the structurally similar 3,4,5-trimethoxycinnamic acid and its derivatives provides a strong rationale for its investigation. The shared 3,4,5-trimethoxyphenyl moiety suggests that TMPA may also possess beneficial properties against oxidative stress, neuroinflammation, and apoptosis.

Future research should focus on:

  • Direct in vitro and in vivo studies to elucidate the specific neuroprotective effects of TMPA.

  • Head-to-head comparisons with TMCA to understand the structure-activity relationship.

  • Elucidation of the specific molecular targets and signaling pathways modulated by TMPA in neuronal cells.

The information compiled in this guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound for neurodegenerative diseases.

References

Unraveling the Molecular Mechanisms of 3,4,5-Trimethoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxyphenylacetic acid (TMPA) is a phenolic acid and a known metabolite of mescaline.[1] Emerging research suggests its potential as a therapeutic agent, with attributed antioxidant, anti-inflammatory, and neuroprotective properties.[2] This technical guide provides an in-depth exploration of the putative mechanism of action of TMPA, drawing upon evidence from studies on structurally related compounds, particularly 3,4,5-trimethoxycinnamic acid (TMCA) and its derivatives. Due to the limited direct research on TMPA's specific molecular interactions, this document synthesizes available data to propose likely signaling pathways and molecular targets. Detailed experimental protocols for key assays are provided to facilitate further investigation into TMPA's bioactivity.

Introduction

This compound is a compound of interest in pharmaceutical research due to its potential therapeutic effects.[2][3] While its role as a metabolite of mescaline is established, its independent pharmacological activities are an area of active investigation. Structurally similar compounds, such as 3,4,5-trimethoxycinnamic acid (TMCA), have demonstrated a range of biological activities, offering a valuable framework for understanding the potential mechanisms of TMPA.[4] This guide will focus on the likely anti-inflammatory, neuroprotective, and antioxidant mechanisms of TMPA.

Putative Anti-inflammatory Mechanism of Action

Based on studies of structurally similar compounds, the anti-inflammatory effects of TMPA are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. The proposed mechanism centers on the inhibition of pro-inflammatory mediators and the activation of anti-inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. Derivatives of the related compound, 3,4,5-trimethoxycinnamic acid, have been shown to suppress the activation of the NF-κB pathway. This suggests that TMPA may exert its anti-inflammatory effects by a similar mechanism, which would involve:

  • Inhibition of IκBα degradation: Preventing the breakdown of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.

  • Prevention of NF-κB nuclear translocation: Keeping NF-κB in the cytoplasm and preventing it from entering the nucleus to initiate the transcription of pro-inflammatory genes.

dot

Anti_inflammatory_Workflow Start Start Cell_Culture 1. Culture RAW 264.7 macrophages Start->Cell_Culture Pre_treatment 2. Pre-treat cells with TMPA (various concentrations) Cell_Culture->Pre_treatment Stimulation 3. Stimulate with LPS (1 µg/mL) Pre_treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 5. Collect cell supernatant Incubation->Supernatant_Collection Cell_Lysis 7. Lyse remaining cells Incubation->Cell_Lysis NO_Assay 6a. Measure NO production (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay 6b. Measure cytokine levels (ELISA for TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay End End NO_Assay->End Cytokine_Assay->End Western_Blot 8. Western Blot for iNOS, COX-2, p-IκBα, and NF-κB p65 Cell_Lysis->Western_Blot Western_Blot->End Neuroprotection_Workflow Start Start Cell_Culture 1. Culture SH-SY5Y neuroblastoma cells Start->Cell_Culture Pre_treatment 2. Pre-treat cells with TMPA (various concentrations) Cell_Culture->Pre_treatment Induce_Toxicity 3. Induce neurotoxicity with H2O2 or glutamate Pre_treatment->Induce_Toxicity Incubation 4. Incubate for 24 hours Induce_Toxicity->Incubation MTT_Assay 5a. Assess cell viability (MTT Assay) Incubation->MTT_Assay Cell_Lysis 5b. Lyse cells for Western Blot Incubation->Cell_Lysis End End MTT_Assay->End Western_Blot 6. Western Blot for Nrf2, HO-1, NQO1 Cell_Lysis->Western_Blot Western_Blot->End

References

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid Derivatives and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5-trimethoxyphenyl moiety is a significant pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This structural motif, notably found in the potent tubulin polymerization inhibitor Combretastatin A-4 (CA-4), serves as a cornerstone for the design and synthesis of novel therapeutic agents. Derivatives of 3,4,5-trimethoxyphenylacetic acid, which incorporate this key structural feature, have garnered substantial interest, particularly in oncology. These compounds often function by disrupting microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the synthesis, biological properties, and mechanisms of action of various classes of this compound derivatives, with a focus on their anticancer potential.

Core Compound Structure

The foundational structure is this compound, characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups at positions 3, 4, and 5, and an acetic acid group at position 1. The molecular formula is C11H14O5.[1][2] This scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives through modification of the carboxylic acid group.

Key Derivatives and Their Anticancer Properties

The primary therapeutic application investigated for these derivatives is in oncology. The 3,4,5-trimethoxyphenyl group is crucial for binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting microtubule polymerization.[3][4][5] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][5]

Triazolylthioacetamide Derivatives

A series of triazolylthioacetamides incorporating the 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their antiproliferative activities. Several compounds in this class have demonstrated potent inhibition of tubulin polymerization and significant cytotoxicity against various human cancer cell lines.[3]

Hydrazone Derivatives

Hydrazones derived from 3,4,5-trimethoxybenzohydrazide (B1329584) have been synthesized and screened for their biological activities. These compounds have shown notable antibacterial and antifungal properties.[6] Furthermore, certain hydrazone analogs exhibit significant antidiabetic activity.[6] In the context of cancer, related hydrazide-hydrazones have also been explored.[7]

Pyridine and Selenophene Derivatives

Cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as tubulin polymerization inhibitors. These compounds exhibit potent antiproliferative activity against cell lines such as HeLa, MCF-7, and A549, inducing G2/M phase cell cycle arrest and apoptosis.[4][8] Similarly, novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives have shown strong antiproliferative activity, with some analogs being slightly more potent than CA-4.[5]

Dual EGFR/HDAC Hybrid Inhibitors

A promising strategy in cancer therapy is the development of multi-target agents. Novel hybrids incorporating the 3,4,5-trimethoxyphenyl group have been designed to dually inhibit the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs). This dual inhibition can enhance anticancer efficacy and potentially overcome drug resistance.[9] Certain hybrids with a hydroxamic acid zinc-binding group have exhibited potent inhibition against multiple cancer cell lines, with activities comparable or superior to established inhibitors like Vorinostat and Gefitinib.[9]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines and their inhibitory effect on tubulin polymerization.

Table 1: Antiproliferative Activity of Selected Derivatives (IC₅₀ values in µM)

Derivative ClassCompoundHeLaMCF-7A549HT-29HepG2HCT116Reference
Triazolylthioacetamide8j 0.05>50->50--[3]
Triazolylthioacetamide8f 0.04>50->50--[3]
Pyridine9p PotentPotentPotent---[4][8]
EGFR/HDAC Hybrid4b -0.5361.206-0.8930.994[9]
Selenophene7i ----[5]

Note: "Potent" indicates significant activity was reported without a specific IC₅₀ value in the abstract. "

Table 2: Tubulin Polymerization Inhibitory Activity

Derivative ClassCompoundIC₅₀ (µM)Reference
Triazolylthioacetamide8b 5.9[3]
Reference CompoundCA-4 4.2[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of these derivatives.

General Synthesis of Hydrazide-Hydrazones

This protocol describes the condensation reaction to form hydrazones from 3,4,5-trimethoxybenzohydrazide.

  • Preparation of 3,4,5-trimethoxybenzohydrazide (3):

    • Method 1: Esterify 3,4,5-trimethoxybenzoic acid (2) using a suitable method (e.g., with methanol (B129727) in the presence of an acid catalyst like Amberlyst-15). React the resulting methyl ester with hydrazine (B178648) hydrate (B1144303) under reflux to yield the hydrazide (3).[6][10]

    • Method 2: React 3,4,5-trimethoxybenzoic acid (2) directly with hydrazine hydrate in the presence of a coupling agent like HATU and a base like DIPEA in a solvent such as THF.[6][10]

  • Condensation to form Hydrazones (4a-l):

    • Dissolve the 3,4,5-trimethoxybenzohydrazide (3) in a suitable solvent, such as ethanol (B145695).

    • Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde.

    • Reflux the reaction mixture for 1-2 hours.[6][10]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product hydrazone will often precipitate and can be collected by filtration and purified by recrystallization.[11]

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the light scattering caused by the formation of microtubules from tubulin monomers. Inhibitors will prevent this increase in scattering.

  • Reagent Preparation:

    • Thaw purified tubulin (>99%) on ice.

    • Prepare a General Tubulin Buffer (G-PEM), typically containing 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl₂, and 1 mM GTP.[7][12]

    • Prepare 10x concentrated stock solutions of the test compounds, a positive control (e.g., colchicine), and a vehicle control (e.g., DMSO) in the buffer.

  • Assay Procedure:

    • Use a temperature-controlled microplate reader pre-warmed to 37°C.

    • In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions to the appropriate wells.

    • Initiate the reaction by adding 90 µL of cold, reconstituted tubulin solution (e.g., 3 mg/mL in G-PEM buffer) to each well.

    • Immediately place the plate in the 37°C reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance (optical density) at 340 nm every 60 seconds for 60-90 minutes.[7][12][13]

    • Plot the change in absorbance over time.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[13]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Preparation and Fixation:

    • Culture cells to an appropriate density and treat them with the test compound for a specified duration (e.g., 24 hours).

    • Harvest the cells (e.g., by trypsinization) and wash them with cold Phosphate Buffered Saline (PBS).

    • Fix the cells by resuspending the pellet and adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.[8][9][14]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI).[9][15]

    • The staining solution should also contain RNase A to prevent staining of double-stranded RNA.[9]

    • Incubate in the dark at room temperature for 20-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a DNA content frequency histogram. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.[15]

    • Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase.[9]

Visualizations: Pathways and Workflows

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies S1 Design of Derivatives S2 Chemical Synthesis S1->S2 S3 Purification & Structural Characterization (NMR, MS) S2->S3 V1 Cytotoxicity Assay (e.g., MTT Assay) on Cancer Cell Lines S3->V1 V2 Determine IC50 Values V1->V2 M1 Tubulin Polymerization Assay V2->M1 Select Lead Compounds M2 Cell Cycle Analysis (Flow Cytometry) M1->M2 M3 Apoptosis Assay (e.g., Annexin V) M2->M3 G cluster_0 Cellular Events cluster_1 Molecular Pathway (Intrinsic) Drug 3,4,5-Trimethoxyphenyl Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics (Polymerization) Drug->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Required for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Triggers Bcl2 Bcl-2 (Anti-apoptotic) Down-regulated Arrest->Bcl2 Bax Bax (Pro-apoptotic) Up-regulated Arrest->Bax CytoC Cytochrome c Release Bcl2->CytoC Inhibits Bax->CytoC Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Casp3->Apoptosis G cluster_EGFR EGFR Pathway Inhibition cluster_HDAC HDAC Pathway Inhibition Drug Dual EGFR/HDAC Hybrid Inhibitor EGFR EGFR Drug->EGFR Inhibits HDAC HDACs Drug->HDAC Inhibits PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Histones Histones HDAC->Histones Deacetylates Acetylation ↑ Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Genes Expression of Tumor Suppressor Genes (e.g., p21) Chromatin->Genes Arrest_Apoptosis Cell Cycle Arrest, Apoptosis Genes->Arrest_Apoptosis

References

A Technical Guide to the Physical and Chemical Characteristics of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4,5-Trimethoxyphenylacetic acid, a compound of interest in various research and development applications. The information is presented to facilitate its use in a laboratory and developmental setting, with a focus on its physical appearance, form, and key physicochemical parameters.

Physical Appearance and Form

This compound is typically observed as a solid material.[1] Its coloration can range from white to cream or beige.[1][2][3] The substance can exist in several forms, including crystals, a crystalline powder, or a general powder.[2][3]

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C11H14O5[2][3][4][5]
Molecular Weight 226.23 g/mol [3][4][6]
Melting Point 116.5-122.5 °C[2]
117-120 °C[3][7]
Boiling Point 327.83 °C (estimate)[3]
Density 1.2668 (estimate)[3]
pKa 4.23 ± 0.10 (Predicted)[3]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its handling and application in experimental work.

SolventSolubilitySource
Water Soluble[3][7][8]
Chloroform Slightly Soluble[3]
Methanol Slightly Soluble[3]
Acetone Soluble[8]
DMSO 45 mg/mL (198.91 mM)[6]

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for ensuring the quality and consistency of the material.

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To confirm the identity of the compound by analyzing its infrared absorption spectrum, which is unique to its molecular structure.

  • Methodology:

    • A small sample of this compound is prepared, typically as a KBr (potassium bromide) pellet or as a thin film on a salt plate.

    • The sample is placed in the sample compartment of an FTIR spectrometer.

    • A beam of infrared radiation is passed through the sample.

    • The instrument measures the absorption of radiation at different wavenumbers.

    • The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, is compared to a reference spectrum of this compound to confirm its identity.[2]

Assay by Aqueous Acid-Base Titration
  • Objective: To determine the purity of this compound.

  • Methodology:

    • A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure complete dissolution.

    • A few drops of a suitable indicator, such as phenolphthalein, are added to the solution.

    • The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of a known concentration.

    • The titrant is added dropwise from a burette until the endpoint is reached, indicated by a persistent color change of the indicator.

    • The volume of the titrant used is recorded, and the purity of the acid is calculated based on the stoichiometry of the acid-base reaction. An assay of ≥98.5% to ≤101.5% is a common specification.[2]

Melting Point Determination
  • Objective: To determine the melting point range of the compound, which is an indicator of its purity.

  • Methodology:

    • A small amount of the crystalline powder is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded. This range is the melting point. For this compound, a typical range is 117-120 °C.[3]

Visualizations

The following diagram illustrates a typical workflow for the physical and chemical characterization of this compound.

G cluster_0 Physical and Chemical Characterization Workflow A Sample Reception (this compound) B Visual Inspection (Color, Form) A->B E Purity Assay (Acid-Base Titration) A->E C Melting Point Determination B->C D Spectroscopic Analysis (FTIR) B->D F Data Analysis and Comparison to Specifications C->F D->F E->F G Qualified Material F->G

Caption: Workflow for the Characterization of this compound.

References

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid: History, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylacetic acid (TMPAA) is an organic compound of significant interest in the fields of pharmacology, toxicology, and synthetic chemistry. Historically, its discovery and scientific importance are intrinsically linked to the study of the psychoactive phenethylamine, mescaline. As the primary human metabolite of mescaline, TMPAA has been a key analyte in pharmacokinetic and metabolic studies of this classic psychedelic. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and known biological context of this compound.

History and Discovery

The history of this compound is fundamentally intertwined with the exploration of the peyote cactus (Lophophora williamsii) and its principal psychoactive alkaloid, mescaline.

Early Mescaline Research:

The scientific investigation of peyote began in the late 19th century. In 1897, the German chemist Arthur Heffter successfully isolated mescaline and demonstrated that it was the compound responsible for the cactus's hallucinogenic effects. A pivotal moment in the study of this compound came in 1919, when the Austrian chemist Ernst Späth first accomplished the total synthesis of mescaline, paving the way for more detailed pharmacological investigations.

Identification as a Mescaline Metabolite:

For several decades following its synthesis, the metabolic fate of mescaline in humans was not fully understood. The definitive identification of this compound as the major metabolite of mescaline was a significant advancement in the field. In a landmark 1964 study published in the Journal of Pharmacology and Experimental Therapeutics, K. D. Charalampous, A. Orengo, K. E. Walker, and J. Kinross-Wright isolated and identified this compound from the urine of human subjects who had been administered mescaline.[1][2][3] This discovery elucidated the primary metabolic pathway for the detoxification and elimination of mescaline in the human body.

The historical timeline of these key discoveries is summarized in the table below.

Year Key Figure(s) Discovery/Event
1897Arthur HeffterFirst to isolate and identify mescaline from the peyote cactus.
1919Ernst SpäthFirst to synthesize mescaline.[4][5][6][7]
1964Charalampous, Orengo, Walker, & Kinross-WrightIsolated and identified this compound as the major human metabolite of mescaline.[1][2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table for easy reference.

Property Value
Molecular Formula C₁₁H₁₄O₅[8]
Molecular Weight 226.23 g/mol [8]
CAS Number 951-82-6[9]
Appearance Beige crystalline solid[8]
Melting Point 117-120 °C[9]
IUPAC Name 2-(3,4,5-trimethoxyphenyl)acetic acid[8]
Synonyms (3,4,5-trimethoxyphenyl)acetic acid, 3,4,5-Trimethoxybenzeneacetic acid

Experimental Protocols: Synthesis of this compound

This compound is not typically isolated from natural sources in significant quantities. Therefore, chemical synthesis is the primary method for obtaining this compound for research purposes. A common and efficient synthetic route starts from the readily available precursor, 3,4,5-trimethoxybenzaldehyde (B134019), which can be synthesized from gallic acid.[10]

Synthesis of 3,4,5-Trimethoxybenzyl Alcohol from 3,4,5-Trimethoxybenzaldehyde

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-trimethoxybenzaldehyde in a suitable solvent such as methanol (B129727) or ethanol (B145695).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 3,4,5-trimethoxybenzyl alcohol.

Synthesis of 3,4,5-Trimethoxybenzyl Chloride from 3,4,5-Trimethoxybenzyl Alcohol

Methodology:

  • Dissolve the 3,4,5-trimethoxybenzyl alcohol in a suitable solvent like dichloromethane (B109758) (DCM) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) or a similar chlorinating agent to the stirred solution.

  • After the addition, allow the reaction to proceed at room temperature for a few hours.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3,4,5-trimethoxybenzyl chloride.

Synthesis of 3,4,5-Trimethoxyphenylacetonitrile (B1346109) from 3,4,5-Trimethoxybenzyl Chloride

Methodology:

  • In a round-bottom flask, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable solvent system, such as a mixture of ethanol and water.

  • Add the 3,4,5-trimethoxybenzyl chloride to this solution.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent under reduced pressure to yield 3,4,5-trimethoxyphenylacetonitrile.

Hydrolysis of 3,4,5-Trimethoxyphenylacetonitrile to this compound

Methodology:

  • In a round-bottom flask, suspend the 3,4,5-trimethoxyphenylacetonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • If basic hydrolysis was performed, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • If acidic hydrolysis was used, cool the mixture to induce precipitation.

  • Collect the solid precipitate by filtration, wash with cold water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

The overall synthetic workflow is depicted in the diagram below.

G Start 3,4,5-Trimethoxy- benzaldehyde Intermediate1 3,4,5-Trimethoxy- benzyl Alcohol Start->Intermediate1 Reduction (e.g., NaBH4) Intermediate2 3,4,5-Trimethoxy- benzyl Chloride Intermediate1->Intermediate2 Chlorination (e.g., SOCl2) Intermediate3 3,4,5-Trimethoxy- phenylacetonitrile Intermediate2->Intermediate3 Cyanation (e.g., NaCN) End 3,4,5-Trimethoxy- phenylacetic Acid Intermediate3->End Hydrolysis (Acid or Base)

Caption: General synthetic workflow for this compound.

Biological Context and Signaling Pathways

Metabolic Fate of Mescaline

The primary biological significance of this compound is its role as the major end-product of mescaline metabolism in humans. The metabolic pathway involves the oxidative deamination of mescaline, a reaction catalyzed by monoamine oxidase (MAO). This enzymatic conversion produces the intermediate 3,4,5-trimethoxyphenylacetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to yield this compound. This acidic metabolite is then excreted in the urine. This metabolic process is a detoxification pathway, converting the psychoactive mescaline into an inactive and more readily excretable compound.

The metabolic pathway is illustrated in the following diagram.

G Mescaline Mescaline (3,4,5-Trimethoxyphenethylamine) Intermediate 3,4,5-Trimethoxy- phenylacetaldehyde Mescaline->Intermediate Monoamine Oxidase (MAO) (Oxidative Deamination) TMPAA 3,4,5-Trimethoxy- phenylacetic Acid Intermediate->TMPAA Aldehyde Dehydrogenase (ALDH) (Oxidation)

Caption: Metabolic pathway of mescaline to this compound.

Other Potential Biological Activities

While this compound itself is generally considered biologically inactive, the 3,4,5-trimethoxyphenyl motif is present in a variety of other biologically active molecules. For instance, derivatives of the structurally related 3,4,5-trimethoxycinnamic acid have been investigated for a range of pharmacological activities. Additionally, certain chalcones containing the 3,4,5-trimethoxyphenyl group have been shown to inhibit oncogenic K-Ras signaling.[11] However, further research is needed to determine if this compound possesses any intrinsic biological activities beyond its role as a metabolite.

Conclusion

This compound holds a significant place in the history of psychopharmacology as the primary metabolite of mescaline. Its discovery was a key step in understanding the metabolic fate of this classic psychedelic. While it is primarily synthesized for research and analytical purposes, the study of its parent compounds and structurally related molecules continues to be an active area of investigation in drug discovery and development. This guide has provided a comprehensive overview of its history, synthesis, and biological context to serve as a valuable resource for the scientific community.

References

Methodological & Application

synthesis of 3,4,5-Trimethoxyphenylacetic acid from 3,4,5-trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Two-Step Synthesis of 3,4,5-Trimethoxyphenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a valuable intermediate in organic synthesis, particularly as a precursor for various pharmaceutical compounds and complex natural products. Its structure, featuring a phenylacetic acid moiety with three methoxy (B1213986) groups, makes it a key building block in medicinal chemistry. This document provides a detailed protocol for a reliable two-step synthesis of this compound, starting from the readily available 3,4,5-trimethoxybenzaldehyde (B134019). The synthetic strategy involves the conversion of the aldehyde to an intermediate nitrile, 3,4,5-trimethoxyphenylacetonitrile (B1346109), which is subsequently hydrolyzed to yield the target carboxylic acid. This method is robust and suitable for laboratory-scale preparations.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Formation of Nitrile: Conversion of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxyphenylacetonitrile via a tosylhydrazone intermediate.

  • Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to produce this compound.

G A 3,4,5-Trimethoxybenzaldehyde B 3,4,5-Trimethoxyphenylacetonitrile (Intermediate) A->B C This compound (Final Product) B->C

Laboratory Preparation of 3,4,5-Trimethoxyphenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 3,4,5-Trimethoxyphenylacetic acid, a valuable building block in the development of various pharmaceutical compounds. Two primary synthetic routes are presented, starting from readily available precursors: Gallic Acid and 3,4,5-Trimethoxybenzaldehyde (B134019). The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry. All quantitative data, including reaction yields, melting points, and spectroscopic information, are summarized for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide a clear graphical representation of the synthetic processes.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in several classes of therapeutic agents, including antibacterial and anticancer drugs. The presence of the trimethoxyphenyl group often imparts favorable pharmacokinetic and pharmacodynamic properties to the final drug molecule. Therefore, efficient and reliable methods for the laboratory-scale preparation of this compound are of significant interest to the drug development community. This document outlines two well-established synthetic pathways, providing detailed step-by-step protocols suitable for a standard organic chemistry laboratory.

Synthetic Pathways

Two principal routes for the synthesis of this compound are described herein:

  • Route 1: A two-step synthesis commencing with the methylation of Gallic Acid to produce 3,4,5-Trimethoxybenzoic acid, followed by a one-carbon homologation via the Arndt-Eistert reaction.

  • Route 2: A two-step synthesis starting from 3,4,5-Trimethoxybenzaldehyde, which undergoes a condensation reaction with hydantoin (B18101), followed by hydrolysis of the resulting intermediate.

Route 1: From Gallic Acid

This pathway involves the exhaustive methylation of the hydroxyl groups and the carboxylic acid of gallic acid, followed by a chain extension of the resulting benzoic acid derivative.

Route 1: From Gallic Acid GallicAcid Gallic Acid TMBA 3,4,5-Trimethoxybenzoic acid GallicAcid->TMBA Methylation (Dimethyl Sulfate (B86663), Base) TMBAC 3,4,5-Trimethoxybenzoyl chloride TMBA->TMBAC Chlorination (Thionyl Chloride) Diazoketone Diazoketone Intermediate TMBAC->Diazoketone Arndt-Eistert (Diazomethane) Product This compound Diazoketone->Product Wolff Rearrangement (Ag2O, H2O)

Caption: Synthetic workflow for this compound starting from Gallic Acid.

Route 2: From 3,4,5-Trimethoxybenzaldehyde

This route utilizes the reactivity of the aldehyde group to build the acetic acid side chain through a hydantoin intermediate.

Route 2: From 3,4,5-Trimethoxybenzaldehyde TMBenzaldehyde 3,4,5-Trimethoxybenzaldehyde Hydantoin 5-(3,4,5-Trimethoxybenzylidene)hydantoin TMBenzaldehyde->Hydantoin Condensation (Hydantoin, Base) Product This compound Hydantoin->Product Hydrolysis (Acid or Base)

Caption: Synthetic workflow for this compound starting from 3,4,5-Trimethoxybenzaldehyde.

Experimental Protocols

Route 1: Synthesis from Gallic Acid

Step 1: Preparation of 3,4,5-Trimethoxybenzoic acid

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 1 mole of 3,4,5-trihydroxybenzoic acid (gallic acid) in 3.75 moles of 10% aqueous sodium hydroxide (B78521) with stirring.

  • To the vigorously stirred solution, add 3 moles of dimethyl sulfate dropwise, maintaining the reaction temperature below 40°C by external cooling (e.g., a water bath).

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any remaining dimethyl sulfate.

  • Cool the reaction mixture. The solid product is collected by filtration and washed with water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3,4,5-Trimethoxybenzoic acid.

  • The aqueous filtrate can be acidified and extracted with ether to recover any unreacted gallic acid.

Step 2: Arndt-Eistert Synthesis of this compound

  • Part A: Preparation of 3,4,5-Trimethoxybenzoyl chloride

    • To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Part B: Reaction with Diazomethane (B1218177) and Wolff Rearrangement

    • Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve the crude 3,4,5-trimethoxybenzoyl chloride in anhydrous diethyl ether.

    • Slowly add an ethereal solution of diazomethane (2 equivalents) at 0°C with gentle stirring.

    • Allow the reaction to proceed at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • To the resulting solution of the diazoketone, add a suspension of silver(I) oxide (0.1 equivalents) in water.

    • Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and filter to remove the silver catalyst.

    • Acidify the aqueous layer with dilute hydrochloric acid and extract with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford this compound.

Route 2: Synthesis from 3,4,5-Trimethoxybenzaldehyde

Step 1: Preparation of 5-(3,4,5-Trimethoxybenzylidene)hydantoin

  • In a suitable reaction vessel, prepare a mixture of 3,4,5-trimethoxybenzaldehyde (1 molar equivalent) and hydantoin (1 molar equivalent) in water.

  • Heat the mixture to 70°C.

  • Add monoethanolamine (1.5 molar equivalents) to the heated mixture.

  • Continue heating with magnetic stirring at a bath temperature of 90-92°C for 4 hours.[1]

  • After the reaction period, cool the mixture and collect the precipitated yellow solid by filtration.

  • The crude product can be purified by crystallization from dioxane to yield pure 5-(3',4',5'-Trimethoxybenzal) hydantoin.[1]

Step 2: Hydrolysis of 5-(3,4,5-Trimethoxybenzylidene)hydantoin

  • Suspend the 5-(3,4,5-trimethoxybenzylidene)hydantoin in a solution of a strong acid (e.g., concentrated hydrochloric acid or hydrobromic acid) or a strong base (e.g., aqueous sodium hydroxide).[2]

  • Heat the mixture to reflux for an extended period (10-30 hours), monitoring the reaction progress by TLC.[2]

  • Upon completion of the hydrolysis, cool the reaction mixture.

  • If basic hydrolysis was performed, acidify the reaction mixture with a strong acid to precipitate the product.

  • Collect the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water or aqueous ethanol).

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)
Gallic Acid C₇H₆O₅170.122517.10 (s, 2H), 9.5-10.5 (br s, 4H)146.1, 139.0, 121.8, 110.2
3,4,5-Trimethoxybenzoic acid C₁₀H₁₂O₅212.20171-17212.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H)167.4, 153.1, 141.8, 126.4, 107.0, 60.6, 56.4
3,4,5-Trimethoxybenzaldehyde C₁₀H₁₂O₄196.2074-759.88 (s, 1H), 7.14 (s, 2H), 3.94 (s, 9H)191.2, 153.7, 143.6, 131.8, 106.8, 61.1, 56.4
5-(3,4,5-Trimethoxybenzylidene)hydantoin C₁₄H₁₄N₂O₅290.27268-270[1]6.41 (s, 1H), 3.83 (s, 6H), 3.77 (s, 3H)164.8, 163.1, 133.3, 129.4, 128.8, 125.7, 104.6, 92.5
This compound C₁₁H₁₄O₅226.23117-12012.35 (s, 1H), 6.55 (s, 2H), 3.83 (s, 6H), 3.81 (s, 3H), 3.59 (s, 2H)173.2, 153.3, 136.9, 130.0, 106.3, 60.8, 56.1, 41.2

Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆ and chemical shifts are relative to TMS. The provided data is a representative example and may vary slightly based on the solvent and instrument used.

Conclusion

The two synthetic routes presented in this document offer reliable and adaptable methods for the laboratory preparation of this compound. The choice of route may depend on the availability of starting materials, safety considerations (particularly regarding the use of diazomethane in the Arndt-Eistert synthesis), and the desired scale of the reaction. The provided protocols and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols: 3,4,5-Trimethoxyphenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylacetic acid is a versatile reagent and building block in organic synthesis, primarily utilized for transformations involving its carboxylic acid moiety.[1] Its stable 3,4,5-trimethoxyphenyl group is a key pharmacophore in a variety of biologically active molecules, most notably as a structural component of combretastatin (B1194345) A-4 and its analogues, which are potent tubulin polymerization inhibitors with significant antitumor and anti-vascular properties.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₄O₅[3]
Molecular Weight 226.23 g/mol [3][4]
Appearance Beige crystalline solid[5]
Melting Point 117-120 °C[4]
CAS Number 951-82-6[3]
Solubility DMSO: 45 mg/mL (198.91 mM)[1]

Applications in Organic Synthesis

The primary application of this compound lies in its role as a precursor for the "A" ring of combretastatin and its derivatives. The carboxylic acid group can be readily converted into a variety of functional groups, enabling the construction of complex molecules with diverse biological activities.

Synthesis of Combretastatin A-4 Analogues

Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization.[2] However, its cis-double bond is prone to isomerization, which reduces its biological activity.[2] To overcome this, numerous analogues with restricted cis-geometry have been synthesized, often utilizing this compound or its derivatives.

A common strategy involves the Perkin condensation between a substituted phenylacetic acid and a benzaldehyde (B42025) derivative. For instance, a concise route to combretastatin A-4 involves the Perkin reaction between 3-bromo-4-methoxyphenylacetic acid and 3,4,5-trimethoxybenzaldehyde, followed by further transformations.[6] While this specific example doesn't start with this compound itself, it highlights the importance of the substituted phenylacetic acid moiety in building the combretastatin scaffold.

The following diagram illustrates a generalized synthetic workflow for creating combretastatin A-4 analogs.

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Products TMPA This compound Condensation Condensation Reaction (e.g., Perkin, Wittig) TMPA->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Intermediate Stilbene Intermediate Condensation->Intermediate Modification Functional Group Modification Analog Combretastatin A-4 Analog Modification->Analog Intermediate->Modification G cluster_drug Drug Action cluster_cellular Cellular Process cluster_outcome Cellular Outcome Drug Combretastatin Analog (derived from this compound) Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

References

Application Notes and Protocols for the Synthesis of 3-Phenylcoumarins using 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-phenylcoumarins utilizing 3,4,5-Trimethoxyphenylacetic acid. It includes a comprehensive experimental protocol for the Perkin reaction, a summary of the biological activities of the resulting compounds with quantitative data, and visual diagrams to illustrate the synthetic workflow and a relevant biological signaling pathway.

Introduction

Coumarins are a significant class of heterocyclic compounds widely distributed in nature and also accessible through synthetic routes.[1][2] Among these, 3-phenylcoumarins represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The synthesis of 3-phenylcoumarins can be efficiently achieved through the Perkin reaction, a condensation reaction between a salicylaldehyde (B1680747) derivative and a phenylacetic acid.[5] This protocol focuses on the use of this compound as a key starting material to generate 3-(3,4,5-trimethoxyphenyl)coumarin derivatives, which are of interest for their potential therapeutic applications.

Synthesis of 3-(3,4,5-trimethoxyphenyl)coumarins via Perkin Reaction

The Perkin reaction provides a direct and effective method for the synthesis of 3-phenylcoumarins.[5] The general scheme involves the condensation of a salicylaldehyde with a phenylacetic acid in the presence of a base and a dehydrating agent.

General Reaction Scheme:

G cluster_0 Perkin Reaction 3,4,5-Trimethoxyphenylacetic_acid This compound 3-Phenylcoumarin_Product 3-(3,4,5-trimethoxyphenyl)coumarin Derivative 3,4,5-Trimethoxyphenylacetic_acid->3-Phenylcoumarin_Product + Salicylaldehyde_Derivative Salicylaldehyde Derivative Salicylaldehyde_Derivative->3-Phenylcoumarin_Product + Base_Dehydrating_Agent Base / Dehydrating Agent Base_Dehydrating_Agent->3-Phenylcoumarin_Product Catalyst/Reagent

Caption: General scheme of the Perkin reaction for 3-phenylcoumarin (B1362560) synthesis.

Experimental Protocol

This protocol is a general guideline for the synthesis of 3-(3,4,5-trimethoxyphenyl)coumarin derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

Procedure:

  • To a solution of the substituted salicylaldehyde (1.0 eq) and this compound (1.2 eq) in toluene, add acetic anhydride (3.0 eq) and triethylamine (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Carefully add 1 M hydrochloric acid to quench the reaction and neutralize the excess triethylamine.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-(3,4,5-trimethoxyphenyl)coumarin derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Expected Yields:

The yields of 3-phenylcoumarins synthesized via the Perkin reaction are generally reported to be in the range of 46-74%, depending on the specific substrates and reaction conditions used.[2]

Biological Activities of 3-Phenylcoumarin Derivatives

3-Phenylcoumarin derivatives have been investigated for a variety of biological activities, with promising results in the areas of anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of coumarin (B35378) derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data on Cytotoxicity of Coumarin Derivatives:

Compound TypeCell LineIC₅₀ (µM)Reference
Coumarin-acrolein hybridA549 (Lung Cancer)0.70 ± 0.05[3]
Coumarin-acrolein hybridKB (Oral Cancer)0.39 ± 0.07[3]
1,3,4-Thiadiazole with 3-methoxyphenylMCF-7 (Breast Cancer)> 100[6]
1,3,4-Thiadiazole with 3-methoxyphenylMDA-MB-231 (Breast Cancer)> 100[6]

Signaling Pathway Illustration:

A common target for anticancer drugs is the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival. Some coumarin derivatives have been shown to inhibit this pathway.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Coumarin 3-Phenylcoumarin Derivative Coumarin->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by 3-phenylcoumarin derivatives.

Antimicrobial Activity

Coumarin derivatives have also shown potential as antimicrobial agents against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Quantitative Data on Antimicrobial Activity of Coumarin Derivatives:

Compound TypeMicroorganismMIC (µg/mL)Reference
Coumarin-pyrazole hybridBacillus pumilis1.95[7]
Coumarin-pyrazole hybridSaccharomyces cerevisiae3.91[7]
Coumarin with S-CH₃ groupStaphylococcus faecalis1.95[7]
Coumarin-1,3,4-thiadiazine hybridEscherichia coli15.6[7]
Coumarin derivative 8bStaphylococcus aureus1-4[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and evaluation of 3-(3,4,5-trimethoxyphenyl)coumarin derivatives.

G cluster_workflow Experimental Workflow Start Starting Materials: - this compound - Substituted Salicylaldehyde Synthesis Perkin Reaction: - Acetic Anhydride - Triethylamine - Toluene, Reflux Start->Synthesis Workup Workup & Purification: - Extraction - Column Chromatography Synthesis->Workup Characterization Structural Characterization: - NMR - IR - Mass Spectrometry Workup->Characterization Bio_Assay Biological Activity Screening: - Anticancer Assays (e.g., MTT) - Antimicrobial Assays (e.g., MIC) Characterization->Bio_Assay Data_Analysis Data Analysis & Reporting Bio_Assay->Data_Analysis

Caption: Workflow for the synthesis and biological evaluation of 3-phenylcoumarins.

Conclusion

The synthesis of 3-phenylcoumarins using this compound via the Perkin reaction is a viable and efficient method for generating a library of compounds with potential therapeutic applications. The resulting 3-(3,4,5-trimethoxyphenyl)coumarin derivatives are valuable candidates for further investigation as anticancer and antimicrobial agents. The provided protocols and data serve as a foundation for researchers in the field of medicinal chemistry and drug development to explore the potential of this promising class of compounds.

References

Application Note: Quantitative Analysis of 3,4,5-Trimethoxyphenylacetic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,4,5-Trimethoxyphenylacetic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water containing formic acid. This method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies or other research applications involving this compound.

Introduction

This compound is an organic compound that may be of interest in various fields of research, including pharmacology and drug metabolism studies. Accurate and precise quantification of this analyte in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. The availability of a deuterated internal standard, this compound-D9, further enhances the accuracy and precision of the method by compensating for matrix effects and variability in sample processing.[1]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • This compound-D9 (internal standard, IS)[1]

  • LC-MS grade acetonitrile

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid (LC-MS grade, ~99%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Autosampler vials

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-D9 in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound-D9 primary stock solution with methanol to obtain a 1 µg/mL working solution.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrument Conditions

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution As described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955

Mass Spectrometer (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are suggested and should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound225.1To be determined100To be determinedTo be determined
This compound-D9234.1To be determined100To be determinedTo be determined

Note: The molecular weight of this compound is 226.23 g/mol .[2][3] The precursor ion in negative mode is expected to be [M-H]⁻ at m/z 225.1. Product ions should be determined by infusing a standard solution and performing a product ion scan. The most abundant and stable fragment ions should be selected for quantification and qualification.

Data Presentation

The method should be validated according to regulatory guidelines. The following table summarizes typical quantitative performance parameters that should be assessed.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_solution Prepare Stock Solutions (Analyte & IS) working_standards Prepare Working Standards (Calibration Curve) stock_solution->working_standards is_working Prepare IS Working Solution stock_solution->is_working protein_precipitation Protein Precipitation (Acetonitrile) working_standards->protein_precipitation is_working->protein_precipitation plasma_sample Plasma Sample Collection plasma_sample->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column, Gradient Elution) supernatant_transfer->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway (Logical Relationship)

logical_relationship analyte This compound (in plasma) sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep is This compound-D9 (Internal Standard) is->sample_prep lc_ms LC-MS/MS System sample_prep->lc_ms analyte_response Analyte Peak Area lc_ms->analyte_response is_response IS Peak Area lc_ms->is_response response_ratio Peak Area Ratio (Analyte/IS) analyte_response->response_ratio is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve concentration Calculated Concentration calibration_curve->concentration

References

Application Notes and Protocols for the Quantification of 3,4,5-Trimethoxyphenylacetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3,4,5-Trimethoxyphenylacetic acid (TMPA) in biological matrices, specifically plasma and urine. These methodologies are essential for pharmacokinetic studies, particularly in the context of mescaline metabolism, as TMPA is a primary metabolite.[1][2][3] The protocols described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), providing sensitive and specific quantification.

Introduction

This compound (TMPA) is the major metabolite of mescaline, a naturally occurring psychedelic protoalkaloid.[1][2] The quantification of TMPA in biological samples is crucial for understanding the pharmacokinetics of mescaline. Following oral administration, a significant portion of mescaline is metabolized to TMPA via oxidative deamination.[3] Accurate and reliable analytical methods are therefore necessary for toxicological assessments and clinical research involving mescaline. The following protocols provide detailed procedures for the extraction and quantification of TMPA from plasma and urine.

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of TMPA in biological samples using LC-MS/MS. These values are illustrative and may vary based on instrumentation and specific laboratory conditions.

Table 1: LC-MS/MS Method Parameters for TMPA Quantification

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.6 µm particle size)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile (B52724)
GradientOptimized for separation of TMPA and internal standard
Flow Rate0.4 mL/min
Injection Volume5-20 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined based on TMPA molecular weight
Product Ion (m/z)To be determined based on fragmentation of TMPA
Internal StandardThis compound-D9 (TMPA-D9)[4]

Table 2: Typical Validation Parameters for TMPA Quantification in Plasma

ParameterTypical Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 5 ng/mL
Accuracy (% bias)Within ±15%
Precision (% RSD)< 15%
Recovery85 - 115%

Experimental Protocols

Protocol 1: Quantification of TMPA in Human Plasma by LC-MS/MS

This protocol details the extraction of TMPA from plasma samples followed by analysis using LC-MS/MS.

Materials:

  • Human plasma samples

  • This compound (TMPA) analytical standard

  • This compound-D9 (TMPA-D9) internal standard[4]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of TMPA-D9 internal standard solution (concentration to be optimized).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Table 1. The specific MRM transitions for TMPA and TMPA-D9 need to be optimized.

    • Inject the prepared sample onto the LC-MS/MS system.

    • Acquire data and process the results using appropriate software.

    • Quantify the concentration of TMPA in the plasma samples by comparing the peak area ratio of TMPA to TMPA-D9 against a calibration curve prepared in a blank matrix.

Protocol 2: Quantification of TMPA in Human Urine by GC-MS

This protocol describes the solid-phase extraction (SPE) of TMPA from urine followed by derivatization and GC-MS analysis.

Materials:

  • Human urine samples

  • This compound (TMPA) analytical standard

  • Internal standard (e.g., a structurally similar organic acid not present in the sample)

  • Strong anion exchange (SAX) SPE cartridges

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Adjust the pH of a 1 mL urine sample to < 2 with 5M HCl.[5]

    • Condition a strong anion exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interferences.

    • Elute the TMPA from the cartridge with 2 mL of ethyl acetate containing 2% formic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of TMPA.

    • Cool the sample to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Set up the GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • The injector temperature is typically set to 250°C and the transfer line to 280°C. The oven temperature program should be optimized to ensure good chromatographic separation.

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

    • Quantify the TMS-derivatized TMPA based on a calibration curve prepared with derivatized standards.

Visualizations

experimental_workflow cluster_plasma Plasma Sample Analysis (LC-MS/MS) cluster_urine Urine Sample Analysis (GC-MS) plasma_sample Plasma Sample add_is_plasma Add Internal Standard (TMPA-D9) plasma_sample->add_is_plasma protein_precipitation Protein Precipitation (Acetonitrile) add_is_plasma->protein_precipitation centrifuge_plasma Centrifugation protein_precipitation->centrifuge_plasma supernatant_collection Collect Supernatant centrifuge_plasma->supernatant_collection evaporation_plasma Evaporation to Dryness supernatant_collection->evaporation_plasma reconstitution Reconstitution evaporation_plasma->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis urine_sample Urine Sample ph_adjustment pH Adjustment urine_sample->ph_adjustment spe_extraction Solid-Phase Extraction (SPE) ph_adjustment->spe_extraction elution Elution spe_extraction->elution evaporation_urine Evaporation to Dryness elution->evaporation_urine derivatization Derivatization (TMS) evaporation_urine->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis metabolic_pathway mescaline Mescaline (3,4,5-Trimethoxyphenethylamine) intermediate Intermediate Aldehyde mescaline->intermediate Monoamine Oxidase (MAO) Oxidative Deamination tmpa This compound (TMPA) intermediate->tmpa Aldehyde Dehydrogenase excretion Renal Excretion tmpa->excretion

References

Application Note and Protocol: Preparation of a Standard Solution of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Trimethoxyphenylacetic acid is an organic compound that serves as a valuable intermediate and building block in organic synthesis and pharmaceutical research.[1][2] Accurate and precise preparation of standard solutions of this compound is fundamental for experimental reproducibility and validity in various applications, including drug development and biochemical assays. This document provides a detailed protocol for the preparation of a standard solution of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Principle

The preparation of a standard solution from a solid, pure substance is typically achieved by the direct weighing method.[3] This involves accurately weighing a specific mass of the high-purity solute and dissolving it in a precise volume of a suitable solvent to achieve a target concentration. The concentration is most commonly expressed in molarity (moles per liter).

Materials and Reagents

  • This compound (Purity ≥ 97%)

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Deionized or distilled water

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A, various sizes, e.g., 10 mL, 25 mL, 50 mL)

  • Beakers

  • Spatula

  • Magnetic stirrer and stir bar

  • Pipettes and pipette tips

  • Weighing paper or weighing boat

Safety Precautions

This compound may cause skin, eye, and respiratory irritation.[4][5] It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[5] Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[5]

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

1. Calculation of Mass

To prepare a solution of a specific molarity, the required mass of the solute must be calculated using the following formula:

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

The molecular weight of this compound is 226.23 g/mol .[1][4][6]

For a 10 mL (0.010 L) solution of 10 mM (0.010 mol/L):

Mass (g) = 0.010 mol/L x 226.23 g/mol x 0.010 L = 0.0226 g (or 22.6 mg)

2. Weighing the Solute

  • Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.

  • Carefully weigh out the calculated mass (e.g., 22.6 mg) of this compound using a spatula. Record the exact mass.

3. Dissolution

  • Transfer the weighed this compound to a clean, dry beaker.

  • Add a portion of the total solvent volume (e.g., 5-7 mL of DMSO for a 10 mL final volume) to the beaker.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir until the solid is completely dissolved. Sonication can be used to facilitate dissolution if needed.[1]

4. Quantitative Transfer and Dilution

  • Carefully transfer the dissolved solution from the beaker into a 10 mL Class A volumetric flask.

  • Rinse the beaker two to three times with a small amount of the solvent (e.g., 1 mL of DMSO) to ensure all the compound is transferred. Add each rinsing to the volumetric flask.

  • Add the solvent to the volumetric flask until the liquid level is close to, but not at, the calibration mark.

  • Using a pipette, add the final drops of solvent to bring the bottom of the meniscus to the calibration mark.

  • Stopper the flask securely.

5. Homogenization and Storage

  • Invert the volumetric flask 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Transfer the prepared solution to an appropriately labeled storage vial.

  • For long-term storage, it is recommended to store the solution in an airtight container at -80°C.[1]

Data Presentation

The following table summarizes the key properties of this compound and provides example calculations for preparing standard solutions.

Parameter Value Reference
IUPAC Name 2-(3,4,5-trimethoxyphenyl)acetic acid[4]
Molecular Formula C₁₁H₁₄O₅[1][4][6]
Molecular Weight 226.23 g/mol [1][4][6]
Appearance White to beige crystalline solid[4][6]
Melting Point 117-120 °C[6]
Solubility (DMSO) 45 mg/mL (198.91 mM)[1]

Table 1: Mass of this compound Required for Standard Solutions

Target Concentration (mM) Volume (mL) Calculated Mass (mg)
1 10 2.26
10 10 22.62
50 10 113.12
100 10 226.23
10 25 56.56

| 10 | 50 | 113.12 |

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of a standard solution of this compound.

G start Start calc 1. Calculation Calculate required mass of acid (Mass = M x MW x V) start->calc weigh 2. Weighing Accurately weigh the calculated mass on an analytical balance calc->weigh dissolve 3. Dissolution Dissolve acid in a portion of solvent (e.g., DMSO) in a beaker weigh->dissolve transfer 4. Quantitative Transfer Transfer solution and rinsings to a volumetric flask dissolve->transfer dilute 5. Dilution to Volume Add solvent to the flask's calibration mark transfer->dilute mix 6. Homogenization Stopper and invert the flask 15-20 times to mix thoroughly dilute->mix store 7. Storage Transfer to a labeled vial and store at -80°C mix->store end_node End Standard Solution Prepared store->end_node

Caption: Workflow for preparing a standard solution.

References

Application Note & Protocol: Solubility of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed information on the solubility of 3,4,5-Trimethoxyphenylacetic acid (TMPA) in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. It includes quantitative solubility data, standardized protocols for solubility determination, and methods for preparing stock solutions.

Introduction

This compound (CAS No. 951-82-6), a derivative of phenylacetic acid, serves as a key intermediate in the synthesis of various organic compounds and has applications in pharmaceutical research.[1] Understanding its solubility profile is critical for a wide range of applications, including reaction chemistry, formulation development, and in vitro/in vivo screening assays. This document outlines the solubility characteristics of TMPA and provides standardized protocols for its handling and use in a research setting.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₄O₅[2][3]

  • Molecular Weight: 226.23 g/mol [1][2]

  • Appearance: White to cream-colored crystalline powder.[4][5]

  • Melting Point: 117-120 °C[3]

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, pH, and the crystalline form of the solute.

SolventMolarity (mM)Concentration (mg/mL)RemarksReference
Dimethyl Sulfoxide (DMSO) 198.9145Sonication is recommended to aid dissolution.[1]
Water -SolubleDescribed as "soluble" or "very soluble". As an organic acid, solubility is pH-dependent.[1][5][6]
Acetone -Soluble-[5]
Chloroform -Soluble / Slightly SolubleSources report both "soluble" and "slightly soluble".[4][5]
Methanol -Slightly Soluble-[4]
10% DMSO / 90% Corn Oil ≥ 22.10≥ 5Forms a clear solution. Suitable for in vivo studies.[7]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 22.10≥ 5Forms a clear solution. Suitable for in vivo studies.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Saturated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Bath sonicator

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 45 mg of this compound and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Place the vial in a bath sonicator and sonicate for 10-15 minutes to ensure complete dissolution.[1] The solution should become clear.

  • Visually inspect the solution for any remaining particulate matter. If undissolved solid is present, continue sonication for an additional 10 minutes.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for one month.[1][8]

Protocol 2: General Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Test solvents (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Acetone)

  • Small test tubes or glass vials (1-2 mL capacity)

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 5 mg of this compound into a clean, dry test tube.

  • Add the selected solvent (e.g., Water) to the test tube in 0.25 mL increments, up to a total volume of 1 mL.

  • After each addition, cap the tube and vortex vigorously for 30-60 seconds.

  • Visually inspect the mixture against a contrasting background to determine if the solid has dissolved completely.

  • Record the observation as "Soluble" (dissolves completely), "Partially Soluble" (a significant portion dissolves), or "Insoluble" (little to no solid dissolves).

  • For Aqueous Solvents:

    • If the compound is soluble in water, test the solution's pH with litmus (B1172312) paper to confirm its acidic nature.[9]

    • If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to assess its acidic or basic properties.[9][10] As an acid, TMPA is expected to be soluble in basic solutions like NaOH and NaHCO₃.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility class of an unknown organic acid, such as this compound.

G start Start: Add ~5 mg of This compound to test tube add_water Add 1 mL Water Vortex for 60s start->add_water check_water_sol Is it Soluble? add_water->check_water_sol water_soluble Class: Water-Soluble Acid (Sa) (Confirm with litmus paper) check_water_sol->water_soluble Yes add_naoh Add 1 mL 5% NaOH Vortex for 60s check_water_sol->add_naoh No check_naoh_sol Is it Soluble? add_naoh->check_naoh_sol add_nahco3 Add 1 mL 5% NaHCO3 Vortex for 60s check_naoh_sol->add_nahco3 Yes add_hcl Add 1 mL 5% HCl Vortex for 60s check_naoh_sol->add_hcl No check_nahco3_sol Is it Soluble? add_nahco3->check_nahco3_sol strong_acid Class: Strong Organic Acid (As) check_nahco3_sol->strong_acid Yes weak_acid Class: Weak Organic Acid (Aw) check_nahco3_sol->weak_acid No check_hcl_sol Is it Soluble? add_hcl->check_hcl_sol neutral_compound Class: Neutral Compound (N) check_hcl_sol->neutral_compound No

References

Application Notes and Protocols for 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and appropriate storage of 3,4,5-Trimethoxyphenylacetic acid (CAS No. 951-82-6), a compound often utilized in organic synthesis and pharmaceutical research. Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Product Information

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₄O₅[1]

  • Molecular Weight: 226.23 g/mol [2]

  • Appearance: Beige to yellow crystalline solid[1][3]

  • Primary Use: A common intermediate in organic synthesis, particularly for the conversion of its carboxyl groups.[2]

Handling Protocols

This compound is classified as a hazardous chemical and requires careful handling to prevent adverse health effects.[4]

2.1 Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:

  • Gloves: Appropriate protective gloves to prevent skin contact.[5]

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A NIOSH-approved N95 dust mask or equivalent respirator should be used, especially when handling the powder form, to avoid inhalation of dust particles.[5]

  • Lab Coat: A standard laboratory coat to prevent contamination of personal clothing.[5]

2.2 Engineering Controls

  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

2.3 Safe Handling Practices

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Prevent the formation of dust when handling the solid form.[4]

  • Wash hands thoroughly with soap and water after handling the compound.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Guidelines

Proper storage is essential to maintain the stability and purity of this compound.

3.1 Storage Conditions

The compound should be stored in a tightly closed container in a dry and well-ventilated place.[4][6]

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[2]
0-8°CAs per some suppliers[3]
In Solvent -80°CUp to 1 year[2]
Short-term 4°COver one week[2]

3.2 Incompatibilities

Store away from strong oxidizing agents.[5]

Experimental Protocols

4.1 Preparation of Stock Solutions

  • Solubility: this compound is soluble in DMSO (45 mg/mL) and H₂O.[2] Sonication may be required to achieve full dissolution in DMSO.[2]

  • Procedure:

    • Accurately weigh the desired amount of the compound.

    • In a sterile container, add the appropriate solvent.

    • If necessary, sonicate the mixture until the solid is completely dissolved.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

4.2 Stability Assessment Protocol (General)

This is a general protocol for assessing the stability of the compound under various conditions.

  • Objective: To determine the stability of this compound under specific laboratory conditions (e.g., temperature, light exposure).

  • Methodology:

    • Prepare several aliquots of a known concentration of the compound in a relevant solvent.

    • Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

    • At specified time points (e.g., 1 day, 1 week, 1 month), analyze an aliquot from each condition using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Compare the purity and concentration of the stored samples to a freshly prepared standard to determine the extent of degradation.

Hazard Identification and First Aid

  • Health Hazards: Causes skin and eye irritation.[1][4] May cause respiratory irritation.[1][4]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[4]

    • In case of skin contact: Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical advice.[4]

    • If inhaled: Move the person into fresh air.[4] If breathing is difficult, give oxygen.[4]

    • If swallowed: Rinse mouth with water.[7] Do NOT induce vomiting.[7]

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling b1 Assess Hazards (Skin/Eye Irritant) b2 Don Personal Protective Equipment (PPE) b1->b2 b3 Work in a Ventilated Area (Fume Hood) b2->b3 c1 Weigh Solid Compound b3->c1 c2 Prepare Solution (e.g., in DMSO) c1->c2 c3 Perform Experiment c2->c3 d1 Store in Tightly Sealed Container c2->d1 e1 Dispose of Waste Properly c3->e1 d2 Select Appropriate Storage Temperature d1->d2 d3 Long-term Storage (-20°C Powder, -80°C Solution) d2->d3 Long-term d4 Short-term Storage (4°C) d2->d4 Short-term e2 Clean Work Area e1->e2 e3 Wash Hands Thoroughly e2->e3

Caption: Workflow for the safe handling and storage of this compound.

References

The Versatility of 3,4,5-Trimethoxyphenylacetic Acid in Medicinal Chemistry: A Guide to its Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of 3,4,5-trimethoxyphenylacetic acid has emerged as a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document provides detailed application notes on these therapeutic areas, complete with experimental protocols for key assays and syntheses, and quantitative data to facilitate comparative analysis.

Application Notes

Anticancer Applications

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a variety of potent anticancer agents, including the natural product combretastatin (B1194345) A-4. Derivatives of this compound have been extensively explored as tubulin polymerization inhibitors, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The structural modifications of the carboxylic acid group into amides and esters have yielded compounds with significant cytotoxic activity against various cancer cell lines.

Anti-inflammatory Applications

Chronic inflammation is a key contributor to a range of pathologies. Derivatives of this compound have shown promise as potent anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By modulating these pathways, these compounds can effectively reduce edema and other inflammatory responses.

Antimicrobial Applications

The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The 3,4,5-trimethoxyphenyl scaffold has been incorporated into various heterocyclic systems to generate compounds with significant antibacterial and antifungal activity. While direct derivatives of this compound are less explored in this context, related compounds bearing this moiety have demonstrated promising minimum inhibitory concentrations (MICs) against a range of pathogenic microorganisms.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives and related compounds.

Table 1: Anticancer Activity of 3,4,5-Trimethoxyphenyl Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
TMP-Thiazole-Pyrimidine 4a Thiazole-pyrimidineHCT-1164.65[1]
TMP-Thiazole-Pyrimidine 4b Thiazole-pyrimidineHOP-92 (NSCLC)1.18[1]
TMP-Thiazole-Pyrimidine 4h Thiazole-pyrimidineSK-BR-3 (Breast)5.32[1]
TMPN NitroethyleneMurine/Human Cancer~4.4 - 17.6 (1-4 µg/ml)[2]

Table 2: Anti-inflammatory Activity of 3,4,5-Trimethoxyphenyl Derivatives

Compound IDDerivative TypeAssayInhibition (%)Reference
TMP-Benzoxazole IIIa-e Benzoxazole (B165842)Carrageenan-induced paw edemaSignificant[3]
TMP-Triazole-Carboxamide 4b Triazole-carboxamideCOX-1IC50 = 45.9 µM
TMP-Triazole-Carboxamide 4b Triazole-carboxamideCOX-2IC50 = 68.2 µM
TMP-Triazole-Carboxamide 6 Triazole-carboxamideCOX-1IC50 = 39.8 µM
TMP-Triazole-Carboxamide 6 Triazole-carboxamideCOX-2IC50 = 46.3 µM

Table 3: Antimicrobial Activity of 3,4,5-Trimethoxyphenyl Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
TMP-Benzoxazole IIIa BenzoxazoleS. aureus31.2[3]
TMP-Benzoxazole IIIb BenzoxazoleE. coli62.5[3]
TMP-Benzoxazole IIIc BenzoxazoleC. albicans15.6[3]
TMPN NitroethyleneC. neoformans≤2 (MFC/MIC ratio)[2]
TMPN NitroethyleneC. albicans≤2 (MFC/MIC ratio)[2]
TMP-Thiadiazole 5k ThiadiazoleR. solanacearum2.23[1]
TMP-Thiadiazole 5b ThiadiazoleS. sclerotiorum8.76[1]

Experimental Protocols

Synthesis Protocols

a) General Procedure for the Synthesis of N-(6-Substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Derivatives [1]

A solution of the appropriate secondary amine (0.510 mmol) in anhydrous dimethyl sulfoxide (B87167) (1 mL) is added to a stirred solution of N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (100 mg, 0.255 mmol) in anhydrous dimethyl sulfoxide (3 mL) and diisopropylethylamine (DIPEA) (0.22 mL, 1.275 mmol). The reaction mixture is stirred at 110 °C for 2 hours. After cooling to room temperature, water is added to quench the reaction. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography.

b) General Procedure for the Synthesis of 3,4,5-Trimethoxyphenyl Benzoxazole Derivatives [3]

A mixture of 3,4,5-trimethoxybenzoic acid (0.01 mol) and the appropriate o-aminophenol (0.01 mol) in polyphosphoric acid (10 g) is heated at 180-190 °C for 4-5 hours. The reaction mixture is then cooled and poured into ice-cold water. The separated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to afford the desired benzoxazole derivative.

Biological Assay Protocols

a) MTT Assay for Anticancer Activity

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

b) Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This protocol is based on the widely used model described by Winter et al.

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

c) Broth Microdilution Method for Antimicrobial Activity

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow_anticancer cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies start This compound reaction Chemical Modification (e.g., Amidation, Esterification) start->reaction product Derivative Library reaction->product treatment Treatment with Derivatives product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis cell_cycle Cell Cycle Analysis data_analysis->cell_cycle apoptosis Apoptosis Assay data_analysis->apoptosis tubulin Tubulin Polymerization Assay data_analysis->tubulin cluster_mechanism cluster_mechanism data_analysis->cluster_mechanism

Caption: Workflow for Anticancer Drug Discovery.

signaling_pathway_inflammation stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox substrate pgs Prostaglandins cox->pgs produces inflammation Inflammation (Edema, Pain) pgs->inflammation tmp_derivative 3,4,5-Trimethoxyphenyl Derivative tmp_derivative->cox inhibits

Caption: Anti-inflammatory Mechanism of Action.

logical_relationship_sar cluster_core Core Scaffold cluster_derivatives Derivatives cluster_activity Biological Activity core This compound amides Amides esters Esters heterocycles Heterocycles anticancer Anticancer amides->anticancer Potent Activity anti_inflammatory Anti-inflammatory esters->anti_inflammatory Enhanced Activity heterocycles->anticancer Improved Potency antimicrobial Antimicrobial heterocycles->antimicrobial Broad Spectrum

References

Application Notes and Protocols: 3,4,5-Trimethoxyphenylacetic Acid as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,4,5-Trimethoxyphenylacetic acid and its derivatives are pivotal starting materials in medicinal chemistry. The signature 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in numerous natural products known for potent biological activity, such as the anti-tubulin agent Combretastatin A-4 (CA-4).[1][2] This structural motif is crucial for interaction with biological targets, particularly the colchicine-binding site of tubulin.[2] Consequently, this building block is extensively used to develop novel small-molecule inhibitors for cancer therapy.[3][4][5][6] Its carboxylic acid group provides a versatile handle for various chemical transformations, enabling the synthesis of diverse compound libraries, including stilbenes, chalcones, and various heterocyclic systems.[7][8] These notes provide detailed protocols for synthesizing potent anticancer agents that function as tubulin polymerization inhibitors, starting from precursors related to this compound.

Application Note 1: Synthesis of Combretastatin A-4 (CA-4) Analogues as Tubulin Polymerization Inhibitors

The 3,4,5-trimethoxyphenyl group serves as the "A-ring" in CA-4 analogues, which is essential for their potent antiproliferative activity.[2] These compounds inhibit the polymerization of tubulin, a critical protein for microtubule formation.[3][6] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[6][9] This application note details a synthetic workflow for creating CA-4 analogues.

Logical Workflow for CA-4 Analogue Synthesis

The synthesis of CA-4 and its analogues can be achieved through several routes, often involving a key carbon-carbon bond-forming reaction to connect the trimethoxyphenyl 'A' ring with a second aromatic 'B' ring. A common strategy is the Wittig reaction followed by a Suzuki cross-coupling reaction to ensure high stereoselectivity for the biologically active Z-isomer.

TMP_Aldehyde 3,4,5-Trimethoxy- benzaldehyde Z_Iodostyrene Z-3,4,5-Trimethoxy- β-iodostyrene TMP_Aldehyde->Z_Iodostyrene  Stork-Zhao-Wittig  NaHMDS, THF Wittig_Reagent Iodomethyltriphenyl- phosphonium iodide Wittig_Reagent->Z_Iodostyrene CA4_Analogue Z-Combretastatin Analogue Z_Iodostyrene->CA4_Analogue  Suzuki Coupling  Pd(PPh₃)₄, Na₂CO₃ Aryl_Boronic Substituted Aryl Boronic Acid (B-Ring) Aryl_Boronic->CA4_Analogue

Caption: General workflow for synthesizing Z-Combretastatin A-4 analogues.

Quantitative Data: Antiproliferative Activity of Novel Tubulin Inhibitors

The following table summarizes the biological activity of various novel compounds synthesized using the 3,4,5-trimethoxyphenyl scaffold. The data highlights their potent inhibitory effects on cancer cell lines and tubulin polymerization.

Compound ClassExample CompoundTarget Cell LineIC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)Reference
Triazolylthioacetamides 8b--5.9[5]
8jHeLa0.05-[5]
3-Aryl-4-(trimethoxyphenyl)pyridines 9pHeLaNot specifiedPotent inhibitor[3][6]
3-Aryl-4-(trimethoxyphenyl)selenophenes 7iHuh7, MCF-7Similar to CA-4Effective inhibitor[4]
Indole Derivatives 3gMCF-7Induces G₂/M arrest at 10 µMDisrupts microtubules[9]
Chalcones 10 (Indolyl)PCa Cells< 0.05-[10]
13 (Chromonyl)HT-295.1-[10]
Experimental Protocol: Two-Step Synthesis of a Z-Combretastatin Analogue

This protocol is adapted from a reported two-step synthesis involving a Wittig olefination followed by a Suzuki cross-coupling.[11]

Step 1: Synthesis of Z-3,4,5-Trimethoxy-β-iodostyrene

  • Materials: Iodomethyltriphenylphosphonium iodide, anhydrous Tetrahydrofuran (THF), Sodium bis(trimethylsilyl)amide (NaHMDS) 2M solution in THF, 3,4,5-trimethoxybenzaldehyde (B134019).

  • Procedure: a. Suspend iodomethyltriphenylphosphonium iodide (1.3 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen). b. Cool the suspension to -20 °C. c. Add NaHMDS solution (1.3 eq) dropwise, maintaining the temperature. d. After addition, add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in THF. e. Allow the reaction to proceed for 2 hours, gradually warming to room temperature. f. Quench the reaction with saturated aqueous NH₄Cl solution. g. Extract the product with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to yield the Z-iodostyrene intermediate. A reported yield for this step is 72%.[11]

Step 2: Suzuki Cross-Coupling to Form the Final Product

  • Materials: Z-3,4,5-Trimethoxy-β-iodostyrene (1.0 eq), a substituted aryl boronic acid (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), 1,2-dimethoxyethane (B42094) (DME), 2M aqueous sodium carbonate solution.

  • Procedure: a. To a flask containing DME, add the Z-iodostyrene intermediate and Pd(PPh₃)₄ under an inert atmosphere. Stir for 20 minutes. b. Add the aryl boronic acid followed by the aqueous sodium carbonate solution. c. Heat the mixture at reflux (approx. 80-85 °C) for 20 hours. d. After cooling, pour the mixture into saturated aqueous NH₄Cl and extract with ethyl acetate. e. Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo. f. Purify the resulting residue via column chromatography to obtain the final Z-combretastatin analogue. Reported overall yields for analogues are in the range of 56%.[11]

Application Note 2: Synthesis of Novel Antimicrobial Heterocycles

The 3,4,5-trimethoxyphenyl scaffold can also be incorporated into heterocyclic systems to develop novel antimicrobial agents. For instance, thiazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[12]

Synthetic Pathway for Thiazolidinone-based Antimicrobials

A multi-component reaction can be employed to construct the thiazolidinone core, which is then further functionalized.

cluster_0 Cyclocondensation TMP_B 3,4,5-Trimethoxy- benzaldehyde Thiazolidinone Thiazolidin-4-one Core (4) TMP_B->Thiazolidinone Amine 2-Amino-4- phenylthiazole Amine->Thiazolidinone Mercapto Mercaptoacetic acid Mercapto->Thiazolidinone Final_Product 5-Arylidene- Thiazolidinone (5a-k) Thiazolidinone->Final_Product  Knoevenagel  Condensation Aryl_Aldehyde Substituted Aryl Aldehyde Aryl_Aldehyde->Final_Product

Caption: Synthesis of 5-arylidene-thiazolidin-4-one antimicrobial agents.

Experimental Protocol: Synthesis of a Thiazolidin-4-one Core

This protocol is based on a reported synthesis of 2-(3,4,5-trimethoxyphenyl)-3-(4-phenylthiazol-2-yl)thiazolidin-4-one.[12]

  • Materials: 2-amino-4-phenylthiazole, 3,4,5-trimethoxybenzaldehyde, mercaptoacetic acid, dicyclohexylcarbodiimide (B1669883) (DCC), appropriate solvent (e.g., DMF or dioxane).

  • Procedure: a. In a round-bottom flask, dissolve equimolar amounts of 2-amino-4-phenylthiazole, 3,4,5-trimethoxybenzaldehyde, and mercaptoacetic acid in the chosen solvent. b. Add DCC (1.1 eq) to the mixture. c. Stir the reaction at room temperature for several hours or until completion is indicated by TLC. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by recrystallization or column chromatography to yield the desired thiazolidin-4-one core.

This core can then be further reacted with various aryl aldehydes via Knoevenagel condensation to produce a library of 5-arylidene derivatives for antimicrobial screening.[12]

Signaling Pathway: Mechanism of Tubulin Polymerization Inhibitors

The primary mechanism of action for the anticancer compounds described is the disruption of microtubule dynamics. By binding to the colchicine (B1669291) site on β-tubulin, these agents prevent the polymerization of tubulin dimers into microtubules. This has profound downstream effects on cellular processes that depend on a functional microtubule cytoskeleton.

TMP_Compound 3,4,5-Trimethoxyphenyl Compound (e.g., CA-4 Analogue) Microtubules Microtubule Polymerization TMP_Compound->Microtubules  Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubules  Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle  Forms G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest  Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis  Triggers

Caption: Inhibition of tubulin polymerization leading to apoptosis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Trimethoxyphenylacetic acid is an organic compound that serves as a key intermediate in various synthetic processes within the pharmaceutical and chemical industries.[1] Its purity and concentration are critical quality attributes that necessitate a reliable and validated analytical method for accurate quantification. This application note details a comprehensive validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The validation encompasses specificity, linearity, accuracy, precision, and robustness, ensuring the method is fit for its intended purpose in a research and quality control environment.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol [2]
CAS Number 951-82-6
Appearance Beige crystalline solid[2]
Melting Point 117-120 °C

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid) is a common mobile phase for this compound.[3] For this validation, a gradient elution may be employed to ensure the separation of potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan; a wavelength around 270 nm is a reasonable starting point based on the aromatic and carboxylic acid moieties.

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase or a mixture of acetonitrile and water.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

Method Validation Protocols

The validation of the analytical method was performed according to ICH Q2(R2) guidelines, evaluating the following parameters:

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, a forced degradation study was conducted. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] The stock solution of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours. A solution was then prepared from the stressed solid.

  • Photolytic Degradation: The stock solution was exposed to UV light (254 nm) for 24 hours.

All stressed samples were then diluted with the diluent to a suitable concentration and analyzed by the proposed HPLC method. The chromatograms were evaluated for the resolution between the main peak of this compound and any degradation product peaks.

Linearity

The linearity of the method was assessed by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 50-150% of the target assay concentration). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (R²) was determined.

Accuracy (% Recovery)

The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each concentration level. The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a single standard solution (at 100% of the target concentration) were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day, with a different analyst, and on a different instrument to assess the method's reproducibility.

The relative standard deviation (%RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Robustness

The robustness of the analytical method was evaluated by intentionally varying key chromatographic parameters to assess the method's reliability during normal use. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (e.g., ± 2% acetonitrile)

The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) were monitored after each variation.

Data Presentation

The quantitative data from the validation experiments are summarized in the following tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50125034
75187545
100250123
125312654
150375231
Correlation Coefficient (R²) 0.9998

Table 2: Accuracy (% Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery% RSD
80%8079.599.3899.550.45
8080.1100.13
8079.399.13
100%100100.2100.20100.100.36
10099.899.80
100100.3100.30
120%120119.599.5899.810.25
120120.1100.08
120119.799.75

Table 3: Precision Data

ParameterReplicatePeak AreaMean Peak Area% RSD
Repeatability (Intra-day) 12501232502340.52
2249876
3251034
4249987
5250345
6250045
Intermediate Precision (Inter-day) 12512342509870.65
2250876
3251543
4250567
5251123
6250580

Visualization of Workflows

Analytical_Method_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness data_analysis Data Analysis and Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Approved validation_report->end

Caption: Workflow for the analytical method validation of this compound.

Forced_Degradation_Workflow start API Solution (this compound) stress_conditions Stress Conditions acid Acid Hydrolysis (0.1 M HCl, 80°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 80°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (105°C, Solid) stress_conditions->thermal photo Photolytic (UV light) stress_conditions->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation

Caption: Experimental workflow for the forced degradation study.

Conclusion

The developed RP-HPLC method for the quantification of this compound has been successfully validated in accordance with ICH guidelines. The method demonstrated excellent specificity in the presence of degradation products, high linearity (R² > 0.999), and acceptable accuracy and precision (%RSD < 2%). The method also proved to be robust under minor variations in chromatographic conditions. This validated method is suitable for routine quality control analysis and stability studies of this compound in a research and drug development setting. For analyses requiring higher sensitivity, the use of a deuterated internal standard, such as this compound-D9, with an LC-MS/MS system could be explored.[5]

References

Application Notes and Protocols for Studying the Biological Effects of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the biological effects of 3,4,5-Trimethoxyphenylacetic acid. The following sections detail experimental protocols for assessing its cytotoxic, antioxidant, and anti-inflammatory activities, along with methodologies for elucidating its mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this document provides data for structurally related compounds to serve as a reference for experimental design and data interpretation.

Section 1: Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental for determining the concentration range at which this compound exhibits biological activity without inducing significant cell death in non-target cells.

1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., cancer cell lines like HepG2, MCF-7, or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with a culture medium to achieve a range of final concentrations to be tested. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Solubilization: Incubate the plate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Reference Quantitative Data for Related Compounds:

CompoundCell LineIncubation Time (h)IC₅₀ (µg/mL)Citation
Ciprofloxacin 3,4,5-trimethoxy chalcone (B49325) hybridHepG22422 ± 1.33[1][2]
485.6 ± 0.42[1][2]
MCF-72454 ± 3.5[1][2]
4811.5 ± 0.9[1][2]
(E)-1-(3,4,5-trimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-oneHCT116481.2 ± 0.1
(E)-1-(3,4,5-trimethoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-onePC3480.017 ± 0.002[3]

Experimental Workflow for MTT Assay

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I DPPH_Assay_Workflow A Prepare Compound and DPPH Solutions B Mix in 96-well Plate A->B C Incubate for 30 min in Dark B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging and IC50 D->E Paw_Edema_Workflow A Administer Compound/Vehicle to Animals B Inject Carrageenan into Paw A->B C Measure Paw Volume at Different Time Points B->C D Calculate % Inhibition of Edema C->D NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65-p50 complex IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IkBa_p p-IκBα (degradation) IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) p65_p50_nuc->Inflammatory_Genes activates transcription TMPA TMPA TMPA->IKK inhibits

References

Application Notes and Protocols: 3,4,5-Trimethoxyphenylacetic Acid as a Standard in Neurochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4,5-Trimethoxyphenylacetic acid (TMPA) as a standard in neurochemical research. Detailed protocols for its application in analytical chemistry and as a reference compound in neurochemical studies are provided, along with relevant physicochemical data and pathway diagrams.

Introduction

This compound (TMPA) is a significant metabolite of the psychoactive compound mescaline (3,4,5-trimethoxyphenethylamine).[1] Due to its stable nature and commercial availability in high purity, TMPA serves as an essential analytical standard for the quantification of mescaline and its metabolites in biological samples. Its structural similarity to endogenous neurotransmitter metabolites, such as homovanillic acid (HVA), also suggests its potential utility as an internal standard or a negative control in broader neurochemical investigations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of TMPA is crucial for its effective use as a standard. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₅[2][3]
Molecular Weight 226.23 g/mol [4][5][6]
CAS Number 951-82-6[4][5][6]
Melting Point 117-120 °C[4]
Appearance White to cream crystalline powder[3]
Solubility Soluble in chloroform (B151607) (slightly), methanol (B129727) (slightly), and DMSO (45 mg/mL). Soluble in water.[7]
Purity Commercially available up to ≥99%[3][5]

Applications in Neurochemical Research

The primary application of TMPA is as a reference standard for the identification and quantification of mescaline metabolites in biological matrices such as plasma and urine. This is critical for pharmacokinetic and pharmacodynamic studies of mescaline.

Due to its structural similarity to other phenylacetic acid derivatives that are metabolites of neurotransmitters (e.g., homovanillic acid from dopamine), TMPA can potentially be used as an internal standard in chromatographic methods to improve the accuracy and precision of quantification.

Given that TMPA is considered to be neurobiologically inactive, it can serve as an ideal negative control in various in vitro and in vivo neurochemical assays.[1] This helps to distinguish specific receptor-mediated effects of structurally related psychoactive compounds from non-specific effects.

Experimental Protocols

This protocol describes a common synthetic route from 3,4,5-trimethoxybenzaldehyde (B134019).

Workflow for the Synthesis of this compound

start 3,4,5-Trimethoxy- benzaldehyde step1 Condensation with Nitromethane (B149229) start->step1 product1 β-Nitro-3,4,5-trimethoxystyrene step1->product1 step2 Reduction product1->step2 product2 3,4,5-Trimethoxyphenethylamine (Mescaline) step2->product2 step3 Oxidative Deamination product2->step3 product4 product4 step3->product4 product3 3,4,5-Trimethoxyphenylacetaldehyde step4 Oxidation end 3,4,5-Trimethoxyphenylacetic acid (TMPA) product4->end

Caption: Synthesis of TMPA from 3,4,5-trimethoxybenzaldehyde.

Materials:

  • 3,4,5-trimethoxybenzaldehyde

  • Nitromethane

  • Cyclohexylamine

  • Glacial acetic acid

  • Methanol

  • Reagents for reduction (e.g., Lithium aluminum hydride)

  • Reagents for oxidation (e.g., Potassium permanganate)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of β-nitro-3,4,5-trimethoxystyrene:

    • Dissolve 3,4,5-trimethoxybenzaldehyde in glacial acetic acid.

    • Add nitromethane and cyclohexylamine.

    • Heat the mixture, then cool to allow crystallization.

    • Filter and recrystallize the product from methanol.

  • Reduction to 3,4,5-trimethoxyphenethylamine (Mescaline):

    • The β-nitro-3,4,5-trimethoxystyrene can be reduced to mescaline using a suitable reducing agent like lithium aluminum hydride in an appropriate solvent.

  • Oxidative Deamination and Oxidation to TMPA:

    • Mescaline is then subjected to oxidative deamination, followed by oxidation to yield this compound. This multi-step process can be complex and alternative synthetic routes directly from other precursors may be more efficient for laboratory-scale synthesis.

This protocol is adapted from validated methods for the analysis of mescaline and its metabolites in biological fluids.[1]

Workflow for LC-MS/MS Quantification

start Biological Sample (Plasma or Urine) step1 Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) start->step1 step2 Addition of Internal Standard (e.g., TMPA-d9) step1->step2 step3 LC Separation step2->step3 step4 MS/MS Detection step3->step4 end Quantification of Mescaline and TMPA step4->end

Caption: Workflow for sample analysis using LC-MS/MS.

Materials:

  • This compound (analytical standard grade)

  • Deuterated TMPA (TMPA-d9) as an internal standard (recommended)[8]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Biological matrix (e.g., drug-free plasma or urine for calibration standards)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Preparation of Stock and Working Standard Solutions:

    • Prepare a 1 mg/mL stock solution of TMPA in methanol.

    • From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare a stock solution of the internal standard (TMPA-d9) at a concentration of 1 mg/mL in methanol, and a working solution at a suitable concentration (e.g., 100 ng/mL).

  • Preparation of Calibration Curve and Quality Control Samples:

    • Spike the drug-free biological matrix with the working standard solutions to create a calibration curve with at least five concentration levels.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of the biological sample (e.g., 100 µL of plasma), add the internal standard working solution.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile, vortex, and centrifuge.

    • Alternatively, for cleaner samples, use solid-phase extraction (SPE).

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient elution suitable for separating TMPA and other analytes.

      • Flow rate: e.g., 0.3 mL/min.

      • Injection volume: e.g., 5 µL.

    • MS/MS Conditions:

      • Ionization mode: Electrospray ionization (ESI), positive or negative mode.

      • Monitor the appropriate precursor-to-product ion transitions for TMPA and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of TMPA in the unknown samples by interpolation from the calibration curve.

Logical Flow for Negative Control Experiment

start Prepare Receptor Membrane Homogenate group_positive Positive Control (e.g., Mescaline) start->group_positive group_negative Negative Control (TMPA) start->group_negative group_vehicle Vehicle Control start->group_vehicle radioligand Add Radioligand group_positive->radioligand group_negative->radioligand group_vehicle->radioligand incubation Incubate radioligand->incubation separation Separate Bound and Free Ligand incubation->separation measurement Measure Radioactivity separation->measurement analysis Compare Binding Across Groups measurement->analysis

Caption: Experimental design for a neuroreceptor binding assay.

Objective: To confirm that TMPA does not exhibit significant binding to a specific neuroreceptor (e.g., serotonin (B10506) 5-HT2A receptor) and thus can be used as a negative control.

Materials:

  • TMPA

  • A known agonist/antagonist for the receptor of interest (positive control, e.g., mescaline)

  • A suitable radioligand for the receptor

  • Receptor-expressing cell membrane preparation

  • Assay buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare solutions of TMPA and the positive control at various concentrations in the assay buffer.

  • In a multi-well plate, add the receptor membrane preparation to each well.

  • Add the TMPA solution, the positive control solution, or the vehicle to the respective wells.

  • Add the radioligand to all wells.

  • Incubate the plate under conditions optimized for the specific receptor.

  • Terminate the binding reaction and separate the bound from free radioligand (e.g., by rapid filtration).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Compare the radioligand binding in the presence of TMPA to that of the vehicle control and the positive control. A lack of significant displacement of the radioligand by TMPA would validate its use as a negative control.

Signaling Pathways

TMPA is a product of the metabolic breakdown of mescaline. This pathway primarily involves oxidative deamination.

Mescaline Metabolism Pathway

mescaline Mescaline intermediate 3,4,5-Trimethoxyphenyl- acetaldehyde mescaline->intermediate enzyme1 Monoamine Oxidase (MAO) tmpa 3,4,5-Trimethoxyphenylacetic acid (TMPA) intermediate->tmpa enzyme2 Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic conversion of mescaline to TMPA.

Mescaline's psychoactive effects are primarily mediated through its agonistic activity at serotonin 5-HT2A receptors. TMPA, being an inactive metabolite, does not share this activity.

Mescaline's Effect on Serotonergic Synapse

cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron serotonin Serotonin receptor 5-HT2A Receptor serotonin->receptor Binds mescaline Mescaline mescaline->receptor Binds and Activates (Agonist) downstream Downstream Signaling (e.g., IP3/DAG pathway) receptor->downstream Initiates

Caption: Mescaline's agonistic action at the 5-HT2A receptor.

Conclusion

This compound is a valuable tool in neurochemical research, primarily as an analytical standard for studies involving mescaline. Its well-defined physicochemical properties and commercial availability make it a reliable choice for quantitative applications. Furthermore, its inherent biological inactivity allows for its use as a negative control in a variety of neurochemical assays, aiding in the elucidation of the specific effects of psychoactive compounds. The protocols and data presented here provide a foundation for researchers to effectively utilize TMPA in their studies.

References

Application Notes and Protocols for GC-MS Analysis of 3,4,5-Trimethoxyphenylacetic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Trimethoxyphenylacetic acid is a significant organic acid involved in various biological and chemical processes. Its analysis is crucial in fields such as metabolomics, pharmaceutical research, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, due to its polarity and low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis.[1][2]

This document provides detailed application notes and experimental protocols for the derivatization of this compound using two common and effective methods: silylation and esterification . These protocols are intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantitative analysis of this compound.

Derivatization Strategies

The primary goal of derivatization for GC-MS is to replace the active hydrogen in the carboxylic acid group with a less polar functional group, thereby increasing the compound's volatility.[1][3] The two most common approaches for carboxylic acids are silylation and esterification.

Silylation

Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] Silylation is a versatile and widely used method for the derivatization of organic acids and phenols.[3]

  • Advantages: Silylation reactions are generally fast and the resulting TMS derivatives are thermally stable.[5] The by-products of silylation are often volatile and do not interfere with the chromatography.

  • Disadvantages: Silylating reagents and their derivatives are sensitive to moisture, requiring anhydrous conditions for the reaction.[6]

Esterification

Esterification converts the carboxylic acid into its corresponding ester, typically a methyl ester, which is more volatile.[1] A common reagent for this is a solution of boron trifluoride in methanol (B129727) (BF3/methanol).[1]

  • Advantages: Esterification is a robust and well-established method for the derivatization of carboxylic acids.

  • Disadvantages: The reaction conditions can sometimes be harsh, potentially leading to the degradation of sensitive compounds. The removal of excess reagent and by-products may be required.

Experimental Protocols

Protocol 1: Silylation using BSTFA + TMCS

This protocol details the procedure for the derivatization of this compound using BSTFA with a trimethylchlorosilane (TMCS) catalyst. TMCS is often added to increase the reactivity of the silylating agent.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound or transfer an aliquot of a sample extract containing a similar amount into a reaction vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous solvent (e.g., acetonitrile) to dissolve the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and acid scavenger.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.[7]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Esterification using BF3/Methanol

This protocol describes the formation of the methyl ester of this compound using BF3/methanol.

Materials:

  • This compound standard or sample extract

  • Boron trifluoride-methanol solution (14% w/v)

  • Anhydrous methanol

  • Saturated sodium chloride solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (5 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Place 1-5 mg of this compound or a dried sample extract into a reaction vial.

  • Derivatization Reaction:

    • Add 1 mL of 14% BF3/methanol solution to the vial.

    • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath, with occasional vortexing.

  • Extraction of the Derivative:

    • Cool the vial to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis:

    • The hexane solution containing the derivatized analyte is ready for GC-MS analysis.

    • Inject 1 µL of the hexane solution into the GC-MS.

GC-MS Operating Conditions

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50-550 amu

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following tables provide representative data for the analysis of other organic acids using similar derivatization techniques. This information can be used to estimate the expected performance of the methods described.

Table 1: Comparison of Derivatization Methods for Organic Acids

Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantages
Silylation BSTFA or MSTFA60-80°C, 30-60 minFast reaction, volatile by-productsMoisture sensitive
Esterification BF3/Methanol60-100°C, 15-60 minRobust, well-establishedHarsher conditions, may require extraction

Table 2: Method Validation Parameters for Derivatized Organic Acids (Representative Values)

ParameterSilylation (BSTFA/MSTFA)Esterification (BF3/Methanol)Reference
Linear Range 0.1 - 100 µg/mL0.5 - 200 µg/mL[7]
Correlation Coefficient (r²) > 0.99> 0.99[5]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.05 - 1.0 µg/mL[5][8]
Limit of Quantification (LOQ) 0.05 - 1.5 µg/mL0.2 - 3.0 µg/mL[5][8]
Precision (RSD%) < 15%< 15%[7]
Accuracy (Recovery %) 85 - 115%80 - 120%[9]

Note: The values presented are generalized from studies on various organic acids and may vary for this compound.

Visual Representations

Derivatization and GC-MS Workflow

The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of this compound.

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start with Sample containing This compound dry Evaporate to Dryness (if aqueous) start->dry add_reagent Add Derivatization Reagent (e.g., BSTFA or BF3/Methanol) dry->add_reagent react Heat to facilitate reaction add_reagent->react inject Inject into GC-MS react->inject separate Separation in GC Column inject->separate detect Detection by Mass Spectrometer separate->detect data Data Acquisition and Analysis detect->data end Quantitative Results data->end Final Report

Caption: General workflow for derivatization and GC-MS analysis.

Signaling Pathway of Derivatization Reaction

The following diagram illustrates the conceptual pathway of the derivatization reaction, converting the polar analyte into a volatile derivative suitable for GC-MS analysis.

derivatization_pathway Analyte This compound (Polar, Low Volatility) Derivative Volatile Derivative (e.g., TMS-ester, Methyl ester) Analyte->Derivative Chemical Reaction (Silylation or Esterification) Reagent Derivatization Reagent (e.g., BSTFA, BF3/Methanol) Reagent->Derivative GCMS GC-MS Analysis Derivative->GCMS Suitable for Analysis

Caption: Conceptual pathway of the derivatization reaction.

Conclusion

The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both silylation with BSTFA and esterification with BF3/methanol are effective methods for this purpose. The choice of method may depend on the specific laboratory equipment, sample matrix, and desired throughput. The provided protocols and GC-MS conditions offer a solid foundation for developing a validated quantitative method for this compound in various research and development settings. It is recommended to perform a full method validation to ensure the accuracy, precision, and reliability of the results for the specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,4,5-Trimethoxyphenylacetic acid synthesis. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a primary focus on the synthetic route starting from 3,4,5-Trimethoxybenzaldehyde (B134019).

Synthesis Pathway Overview:

The recommended synthetic pathway involves four main stages:

  • Reduction of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxybenzyl alcohol.

  • Chlorination of 3,4,5-Trimethoxybenzyl alcohol to 3,4,5-Trimethoxybenzyl chloride.

  • Cyanation of 3,4,5-Trimethoxybenzyl chloride to 3,4,5-Trimethoxyphenylacetonitrile.

  • Hydrolysis of 3,4,5-Trimethoxyphenylacetonitrile to this compound.

dot

Caption: Overall synthetic workflow for this compound.

Troubleshooting Common Issues:

Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde

  • Q1: My reduction reaction is slow or incomplete. What could be the cause?

    • A1: Incomplete reduction can be due to several factors. Ensure your reducing agent (e.g., sodium borohydride (B1222165), NaBH4) is fresh and has been stored in a desiccator, as it is moisture-sensitive. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695); ensure the solvent is of appropriate quality. If the reaction is sluggish, you can try slightly increasing the molar excess of NaBH4. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.

  • Q2: I am observing side products in my reduction reaction. What are they and how can I avoid them?

    • A2: A common side product is the formation of borate (B1201080) esters from the reaction of the alcohol product with borane (B79455) intermediates. This is usually addressed during the workup. Quenching the reaction with a dilute acid (e.g., 1M HCl) will hydrolyze these esters. Ensure the pH is adjusted carefully to avoid any acid-catalyzed side reactions of the desired alcohol.

Step 2: Chlorination of 3,4,5-Trimethoxybenzyl alcohol

  • Q3: The yield of 3,4,5-Trimethoxybenzyl chloride is low. How can I improve it?

    • A3: Low yields in the chlorination step can result from incomplete reaction or degradation of the product. When using thionyl chloride (SOCl2), it is important to perform the reaction in an inert solvent like benzene (B151609) or toluene (B28343) and to control the temperature, as the reaction is exothermic.[1] The dropwise addition of SOCl2 at low temperatures (e.g., 0 °C) can help to control the reaction rate and minimize side reactions.[1] If using concentrated hydrochloric acid, vigorous shaking is necessary to ensure good mixing of the two phases.[2]

  • Q4: My 3,4,5-Trimethoxybenzyl chloride product is unstable and decomposes upon storage. What should I do?

    • A4: Benzyl (B1604629) chlorides can be lachrymatory and unstable. It is often recommended to use the crude product directly in the next step without extensive purification or long-term storage. If purification is necessary, it should be done quickly and at low temperatures.

Step 3: Cyanation of 3,4,5-Trimethoxybenzyl chloride

  • Q5: The cyanation reaction is not proceeding to completion. What are the critical parameters?

    • A5: The success of the SN2 cyanation reaction depends on several factors. The solvent system is crucial; a mixture of a polar aprotic solvent (like DMSO or DMF) with water or an alcohol (like ethanol) is often used to dissolve both the organic substrate and the inorganic cyanide salt.[3] The use of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be beneficial if you are using a two-phase system. Ensure that the cyanide salt (e.g., NaCN or KCN) is of good quality and used in a slight molar excess.

  • Q6: I am concerned about the toxicity of cyanide. Are there any alternatives?

    • A6: While traditional cyanide salts are effective, there are ongoing developments in using safer cyanide sources. However, for this specific transformation, alkali metal cyanides are the most commonly reported reagents. It is imperative to handle these reagents with extreme caution in a well-ventilated fume hood and to have a quenching solution (e.g., bleach or hydrogen peroxide) readily available for any cyanide-containing waste.

dot

Troubleshooting_Cyanation cluster_1 Troubleshooting Low Yield in Cyanation start Low Yield of Nitrile q1 Is the reaction incomplete? start->q1 q2 Are there side products? start->q2 a1 Check freshness of NaCN/KCN. Increase reaction time/temperature moderately. Use a polar aprotic solvent (DMSO/DMF). q1->a1 a2 Formation of isocyanide or elimination products. Ensure anhydrous conditions if required by protocol. Purify starting benzyl chloride if impure. q2->a2

Caption: Troubleshooting logic for the cyanation step.

Step 4: Hydrolysis of 3,4,5-Trimethoxyphenylacetonitrile

  • Q7: My hydrolysis reaction is giving a low yield of the carboxylic acid. How can I optimize it?

    • A7: Both acidic and basic conditions can be used for nitrile hydrolysis. For acidic hydrolysis, a mixture of a strong acid like H2SO4 or HCl in water or an alcohol is typically refluxed. For basic hydrolysis, a strong base like NaOH or KOH is used, followed by acidification to obtain the carboxylic acid. The reaction time for hydrolysis can be long, so it's important to monitor the reaction to completion. If you are getting low yields, you could try increasing the concentration of the acid or base, or extending the reflux time.

  • Q8: I am getting the corresponding amide as a major byproduct. How can I promote the formation of the carboxylic acid?

    • A8: The formation of the amide is a common intermediate in nitrile hydrolysis. To drive the reaction to the carboxylic acid, ensure that you are using a sufficient excess of water and that the reaction is heated for an adequate amount of time. Harsher reaction conditions (e.g., higher temperatures or more concentrated acid/base) will favor the formation of the carboxylic acid over the amide.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzyl alcohol

  • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Synthesis of 3,4,5-Trimethoxybenzyl chloride

  • Dissolve 3,4,5-trimethoxybenzyl alcohol in a suitable solvent such as benzene.[1]

  • Cool the solution in an ice bath.

  • Slowly add a solution of thionyl chloride in benzene dropwise with stirring.[1]

  • After the addition, stir the mixture at room temperature for 15 minutes.[1]

  • Pour the reaction mixture into a chilled aqueous solution of potassium carbonate to neutralize the excess acid.[1]

  • Separate the organic layer, wash with a saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.[1]

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.[1]

Protocol 3: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile

  • In a round-bottom flask, prepare a solution of sodium cyanide in a mixture of water and ethanol.

  • To this solution, add the crude 3,4,5-trimethoxybenzyl chloride.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ether.

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield the crude nitrile, which can be purified by crystallization or used directly in the next step.

Protocol 4: Synthesis of this compound

  • To the crude 3,4,5-trimethoxyphenylacetonitrile, add a solution of aqueous sodium hydroxide.

  • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Yields and Reaction Conditions

The following tables summarize the reported yields for the synthesis of the precursor, 3,4,5-Trimethoxybenzaldehyde, and the overall synthesis of a related phenylacetic acid, which can provide an indication of expected yields.

Table 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde

Starting MaterialReagentsSolventYield (%)Reference
Vanillin1. Br2, Acetic Acid; 2. NaOMe, CuCl2, DMF/MeOH; 3. (CH3)2SO4, NaOH, CH2Cl2Various~74 (overall)[4]
Syringaldehyde Sodium SaltDimethyl sulfate, AlkaliToluene, Xylene, etc.96.7-98.2[5]
3,4,5-Trimethoxybenzoyl chlorideH2, Pd/C, Quinoline S, NaOAcToluene64-83[6]

Table 2: Example of Phenylacetic Acid Synthesis via Willgerodt-Kindler Reaction

Starting MaterialReagentsReaction TimeYield (%)Reference
3,4,5-TrimethylacetophenoneMorpholine, Sulfur, then H2SO4/HOAc/H2O12h (thioamide), 5h (hydrolysis)79 (thioamide)

Note: The Willgerodt-Kindler reaction starts from an acetophenone, not a benzaldehyde, but is a relevant method for synthesizing phenylacetic acids.

References

Technical Support Center: Synthesis of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are three primary synthetic routes for this compound:

  • Willgerodt-Kindler Reaction: This route starts from 3,4,5-trimethoxypropiophenone, which is converted to a thiomorpholide intermediate, followed by hydrolysis to the final product.

  • From 3,4,5-Trimethoxybenzaldehyde (B134019): This versatile starting material can be converted to the target acid via several pathways, including the Erlenmeyer-Plöchl (azlactone) synthesis followed by hydrolysis and reduction, or through a Knoevenagel or Perkin condensation to form a cinnamic acid derivative, which is then reduced.

  • Hydrolysis of 3,4,5-Trimethoxyphenylacetonitrile (B1346109): This is a more direct route involving the hydrolysis of the corresponding nitrile.

Q2: What are the critical parameters to control during the Willgerodt-Kindler reaction?

A2: The Willgerodt-Kindler reaction is sensitive to temperature and reaction time. It is crucial to maintain the recommended reflux temperature and ensure the reaction goes to completion to minimize the presence of unreacted ketone and the intermediate thiomorpholide in the final product. The subsequent hydrolysis step also requires careful control of pH and temperature to ensure complete conversion to the carboxylic acid.

Q3: I am seeing a persistent impurity in my final product after synthesis from 3,4,5-trimethoxybenzaldehyde. What could it be?

A3: If you started with 3,4,5-trimethoxybenzaldehyde, a common impurity is the unreacted starting material itself. Depending on the specific pathway used, other potential impurities include the intermediate cinnamic acid derivative (if the reduction step is incomplete) or the azlactone intermediate (if hydrolysis is incomplete). It is also advisable to check the purity of your starting aldehyde, as impurities from its synthesis (e.g., from vanillin (B372448) or gallic acid) can carry through.

Q4: My hydrolysis of 3,4,5-trimethoxyphenylacetonitrile is slow and seems incomplete. What can I do?

A4: Incomplete hydrolysis of the nitrile is a common issue, often resulting in the presence of the corresponding amide, 3,4,5-trimethoxyphenylacetamide, as a major impurity. To drive the reaction to completion, you can try increasing the reaction temperature, prolonging the reaction time, or using a stronger acid or base catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction conditions.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield in Willgerodt-Kindler Reaction
Symptom Possible Cause Suggested Solution
Low yield of final productIncomplete reaction of the starting ketone.Ensure the reaction is refluxed for the recommended time and at the appropriate temperature. Use a slight excess of sulfur and morpholine (B109124).
Incomplete hydrolysis of the thiomorpholide intermediate.Ensure complete hydrolysis by using appropriate concentrations of acid or base and allowing sufficient reaction time. Monitor the hydrolysis by TLC or HPLC.
Product loss during workup.Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during the workup to maximize precipitation of the acid.
Issue 2: Presence of Colored Impurities
Symptom Possible Cause Suggested Solution
Yellow or brown discoloration in the final product.Formation of polymeric byproducts, especially in the Knoevenagel or Perkin condensations.Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water). The use of activated carbon during recrystallization can also help remove colored impurities.
Impurities in the starting materials.Ensure the purity of the starting 3,4,5-trimethoxybenzaldehyde or other precursors by checking their specifications and, if necessary, purifying them before use.
Issue 3: Incomplete Hydrolysis of Nitrile or Amide
Symptom Possible Cause Suggested Solution
Presence of 3,4,5-trimethoxyphenylacetamide in the final product.Insufficiently harsh hydrolysis conditions.Increase the concentration of the acid or base, raise the reaction temperature, and/or extend the reaction time.
Poor solubility of the nitrile or amide.Use a co-solvent to improve solubility during the hydrolysis reaction.

Summary of Common Impurities

The following table summarizes the common impurities that can be found in the synthesis of this compound, their sources, and recommended analytical methods for their detection.

Impurity Name Structure Source Analytical Method
3,4,5-Trimethoxypropiophenone(CH₃O)₃C₆H₂COCH₂CH₃Unreacted starting material in the Willgerodt-Kindler route.HPLC, GC-MS
3,4,5-Trimethoxyphenylacetothiomorpholide(CH₃O)₃C₆H₂CH₂CSN(CH₂CH₂)₂OIntermediate in the Willgerodt-Kindler reaction.HPLC, LC-MS
3,4,5-Trimethoxybenzaldehyde(CH₃O)₃C₆H₂CHOUnreacted starting material.HPLC, GC-MS
3,4,5-Trimethoxycinnamic acid(CH₃O)₃C₆H₂CH=CHCOOHIntermediate in the Knoevenagel/Perkin route.HPLC, LC-MS
4-((3,4,5-Trimethoxybenzylidene))-2-phenyloxazol-5(4H)-oneSee structure in diagramsIntermediate in the azlactone synthesis.HPLC, LC-MS
3,4,5-Trimethoxyphenylacetamide(CH₃O)₃C₆H₂CH₂CONH₂Incomplete hydrolysis of 3,4,5-trimethoxyphenylacetonitrile.HPLC, LC-MS
3,4,5-Trimethoxybenzoic acid(CH₃O)₃C₆H₂COOHPotential impurity from starting materials or side reaction.HPLC, LC-MS
Vanillin derivatives (e.g., Acetovanillone)(CH₃O)(HO)C₆H₃COCH₃Impurities from vanillin if used as a precursor.HPLC, GC-MS
Partially methylated gallic acid derivatives(HO)ₓ(CH₃O)₃₋ₓC₆H₂COOHImpurities from gallic acid if used as a precursor.HPLC, LC-MS

Experimental Protocols & Visualizations

Synthesis Route 1: Willgerodt-Kindler Reaction

This workflow illustrates the synthesis of this compound starting from 3,4,5-trimethoxypropiophenone.

Willgerodt_Kindler_Workflow cluster_impurities Potential Impurities start 3,4,5-Trimethoxy- propiophenone reagents1 Sulfur, Morpholine Reflux start->reagents1 impurity1 Unreacted Ketone start->impurity1 intermediate 3,4,5-Trimethoxyphenyl- acetothiomorpholide reagents2 Acid or Base Hydrolysis intermediate->reagents2 impurity2 Intermediate Thiomorpholide intermediate->impurity2 product 3,4,5-Trimethoxyphenyl- acetic Acid reagents1->intermediate reagents2->product

Willgerodt-Kindler Reaction Workflow

Protocol: A mixture of 3,4,5-trimethylacetophenone, sulfur, and morpholine is refluxed for several hours. The resulting intermediate, 3,4,5-trimethylphenyl-acetothiomorpholide, is then hydrolyzed using an acidic or basic solution to yield 3,4,5-trimethylphenylacetic acid.[1]

Synthesis Route 2: From 3,4,5-Trimethoxybenzaldehyde via Azlactone

This diagram shows the synthesis pathway from 3,4,5-trimethoxybenzaldehyde through an azlactone intermediate.

Azlactone_Workflow cluster_impurities Potential Impurities start 3,4,5-Trimethoxy- benzaldehyde reagents1 Hippuric Acid, Acetic Anhydride (B1165640), Sodium Acetate (B1210297) start->reagents1 impurity1 Unreacted Aldehyde start->impurity1 azlactone Azlactone Intermediate (Erlenmeyer-Plöchl) reagents2 Hydrolysis azlactone->reagents2 impurity2 Unreacted Azlactone azlactone->impurity2 cinnamic_acid α-Benzoylamino- cinnamic acid derivative reagents3 Reduction cinnamic_acid->reagents3 product 3,4,5-Trimethoxyphenyl- acetic Acid reagents1->azlactone reagents2->cinnamic_acid reagents3->product

Azlactone Synthesis Workflow

Protocol: 3,4,5-trimethoxybenzaldehyde is condensed with hippuric acid in the presence of acetic anhydride and sodium acetate to form the azlactone.[2] The azlactone is then hydrolyzed to the α-benzoylamino-cinnamic acid derivative, which is subsequently reduced to the final product.

Troubleshooting Logic for Impurity Identification

This diagram outlines a logical approach to identifying the source of impurities.

Troubleshooting_Logic start Impurity Detected in Final Product q1 Analyze Starting Materials (HPLC, GC-MS) start->q1 q2 Analyze Intermediates at Each Step (TLC, HPLC) start->q2 q3 Review Reaction Conditions start->q3 res1 Impurity Present in Starting Material q1->res1 res2 Impurity is an Unreacted Intermediate q2->res2 res3 Impurity is a Side-Product q3->res3 sol1 Purify Starting Material res1->sol1 sol2 Optimize Reaction (Time, Temp, Stoichiometry) res2->sol2 sol3 Optimize Reaction to Minimize Side-Products (e.g., Temperature, Catalyst) res3->sol3

Impurity Identification Logic

References

Technical Support Center: Purification of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides and frequently asked questions (FAQs) for the purification of 3,4,5-Trimethoxyphenylacetic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary depending on the synthetic route. If synthesized from 3,4,5-trimethoxybenzaldehyde, potential impurities include unreacted starting material and the intermediate 3,4,5-trimethoxymandelic acid.[1] Other possible impurities could arise from side reactions or incomplete reactions during the synthesis.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of pure this compound is typically in the range of 117-120 °C.[2] A lower and broader melting point range usually indicates the presence of impurities.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of this compound. The melting point is also a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Product does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent.- Ensure you have selected an appropriate solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (see Table 1 for solubility data).- Gradually add more hot solvent until the solid dissolves completely.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product; the solution is supersaturated.- Add a small amount of a co-solvent in which the product is more soluble to lower the saturation point.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough; nucleation is slow.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the air-solvent interface.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.
Crystals are colored. Colored impurities are present.- Add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling to remove colored impurities. Be aware that this may reduce the overall yield.
Low recovery of purified product. Too much solvent was used; the product is significantly soluble in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the product from impurities (overlapping spots on TLC). Incorrect mobile phase composition.- Adjust the polarity of the eluent. For silica (B1680970) gel chromatography, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common. Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of carboxylic acids.
Product is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For instance, increase the percentage of methanol (B129727) in a dichloromethane/methanol mixture.
Streaking or tailing of the product spot on TLC. The compound is interacting too strongly with the stationary phase (silica gel is acidic).- Add a small amount of a modifier to the mobile phase, such as acetic acid or formic acid (e.g., 0.1-1%), to suppress the ionization of the carboxylic acid and reduce tailing.
Cracks appear in the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
WaterVery soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
AcetoneSoluble
ChloroformSoluble

Table 2: Typical Purification Outcomes

Purification MethodPurity AchievedTypical Recovery YieldNotes
Recrystallization>98%60-85%Yield is dependent on the initial purity and the choice of solvent. A yield of around 65% is considered good for a hot water recrystallization of a similar compound, benzoic acid.[3]
Acid-Base Extraction>95%70-90%Effective for removing neutral and basic impurities.
Column Chromatography>99%50-80%Yield can be lower due to the multiple fractions collected and potential for product loss on the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests. Based on available data, a mixed solvent system such as ethanol/water or toluene/petroleum ether could be effective.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, toluene, petroleum ether)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate while stirring until the solid dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature. If using a co-solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • 6M Hydrochloric acid

  • Separatory funnel

  • Beakers

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether in a separatory funnel.

  • Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acid is extracted. Combine all aqueous extracts.

  • Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold water and dry them thoroughly.

  • Work-up of Organic Layer (for neutral impurities): The remaining organic layer can be washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated to recover any neutral impurities.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for achieving high purity and for separating the product from impurities with similar acidity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid)

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column plugged with cotton or glass wool. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end End start Crude this compound purity_check Assess Purity (TLC, Melting Point) start->purity_check recrystallization Recrystallization purity_check->recrystallization Minor Impurities acid_base Acid-Base Extraction purity_check->acid_base Neutral/Basic Impurities chromatography Column Chromatography purity_check->chromatography Complex Mixture/ High Purity Needed pure_product Pure Product recrystallization->pure_product acid_base->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

recrystallization_workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool Insoluble impurities removed hot_filter->cool No insoluble impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Step-by-step workflow for recrystallization.

acid_base_workflow start Start: Crude Product in Organic Solvent extract Extract with Aqueous Sodium Bicarbonate start->extract separate Separate Layers extract->separate aqueous_layer Aqueous Layer (contains product salt) separate->aqueous_layer Aqueous organic_layer Organic Layer (contains neutral/basic impurities) separate->organic_layer Organic acidify Acidify Aqueous Layer with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter wash_dry Wash with Water & Dry filter->wash_dry end End: Pure Product wash_dry->end

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Degradation Pathways of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxyphenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments related to its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary microbial degradation pathway for this compound?

A1: The primary characterized microbial degradation pathway for this compound is through bacterial action, specifically by species of Arthrobacter. The pathway is initiated by the oxidation of the parent compound to 3,4-dihydroxy-5-methoxyphenylacetic acid. This intermediate then undergoes ring fission catalyzed by a dioxygenase, ultimately leading to the formation of pyruvate (B1213749) and acetoacetate (B1235776).[1] During this process, one mole of methanol (B129727) is released for each mole of 3,4,5-trimethoxyphenylacetate that is oxidized.[1]

Q2: What are the key enzymes involved in the degradation of this compound by Arthrobacter?

A2: The initial and key enzyme identified in the degradation pathway is a dioxygenase.[1] This enzyme is responsible for the cleavage of the aromatic ring of the intermediate, 3,4-dihydroxy-5-methoxyphenylacetate. The specific enzyme is a 3,4-dihydroxyphenylacetate 2,3-dioxygenase (EC 1.13.11.15).[2] The subsequent enzymatic steps leading to pyruvate and acetoacetate involve an induced decarboxylase that acts on a 3-ketoglutarate intermediate.[1]

Q3: Can other microorganisms degrade this compound?

A3: While the most detailed studies focus on Arthrobacter, it is plausible that other soil microorganisms capable of degrading aromatic compounds could also metabolize this compound.[3][4] Many bacteria and fungi possess enzymatic machinery for the degradation of complex aromatic molecules.[5][6][7]

Q4: What are the expected end-products of the Arthrobacter-mediated degradation of this compound?

A4: The degradation of this compound by Arthrobacter cell extracts results in the stoichiometric production of pyruvate and acetoacetate.[1]

Troubleshooting Guides

Issue: Low or no degradation of this compound is observed in my Arthrobacter culture.

  • Possible Cause 1: Incorrect Arthrobacter species or strain.

    • Solution: Ensure you are using an Arthrobacter species known to degrade aromatic compounds. Not all strains will have the necessary enzymatic pathways. You may need to screen several soil isolates for the desired activity.[3][8]

  • Possible Cause 2: Inappropriate growth medium or conditions.

    • Solution: Arthrobacter species are generally grown in mineral salt medium (MSM) with the aromatic compound as the sole carbon source to induce the required degradative enzymes.[9] Ensure the pH, temperature, and aeration are optimal for your specific strain. A typical starting point is a pH of 7.0-7.3 and a temperature of 30°C with aerobic conditions.[9][10]

  • Possible Cause 3: Substrate inhibition.

    • Solution: High concentrations of this compound may be inhibitory to microbial growth. Start with a lower concentration (e.g., 1 g/L) and gradually increase it as the culture adapts.[9]

Issue: The degradation rate of this compound is very slow.

  • Possible Cause 1: Insufficient enzyme induction.

    • Solution: The degradative enzymes are often inducible. Ensure that the Arthrobacter culture has been sufficiently exposed to this compound or a related aromatic compound to induce the expression of the necessary enzymes.[1]

  • Possible Cause 2: Limiting nutrients.

    • Solution: Check that the mineral salt medium contains all the necessary macro- and micronutrients for bacterial growth and enzymatic activity. Key components often include sources of nitrogen, phosphorus, and trace metals.[9]

Issue: I am having difficulty analyzing the degradation products using HPLC.

  • Possible Cause 1: Inappropriate HPLC column or mobile phase.

    • Solution: A C18 reverse-phase column is commonly used for the separation of aromatic acids and their degradation products. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the acidic analytes.

  • Possible Cause 2: Co-elution of peaks.

    • Solution: Adjust the gradient profile of your mobile phase to improve the separation of the substrate, intermediates, and final products. You can also try a different column chemistry if co-elution persists.

  • Possible Cause 3: Degradation products are below the limit of detection.

    • Solution: Concentrate your sample before injection or use a more sensitive detector, such as a mass spectrometer (LC-MS), for identification and quantification.

Quantitative Data

The following table provides a template for summarizing quantitative data from a typical degradation experiment. Researchers should populate this table with their experimental results.

Time (hours)This compound Concentration (mM)3,4-dihydroxy-5-methoxyphenylacetic Acid Concentration (mM)Pyruvate Concentration (mM)Acetoacetate Concentration (mM)% Degradation
010.00.00.00.00
127.51.20.80.825
244.02.52.02.060
480.50.84.54.595
72< 0.1< 0.14.94.9> 99

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cultivation of Arthrobacter sp. for Degradation Studies
  • Prepare Mineral Salt Medium (MSM): A typical MSM for Arthrobacter growth on aromatic compounds contains (per liter of distilled water): 3 g KH2PO4, 7 g Na2HPO4, 1 g NH4Cl, 0.25 g MgSO4·7H2O, and 0.5 g NaCl.[9] Autoclave the medium at 121°C for 20 minutes.

  • Prepare Substrate Stock Solution: Prepare a sterile-filtered stock solution of this compound (e.g., 100 g/L in a suitable solvent or as a sodium salt in water).

  • Inoculation and Growth: Inoculate a sterile flask containing MSM with a single colony of the Arthrobacter strain. Add the this compound stock solution to a final concentration of 1 g/L.[9]

  • Incubation: Incubate the culture at 30°C with shaking at 150 rpm to ensure adequate aeration.[9][10]

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

Protocol 2: Preparation of Arthrobacter Cell-Free Extract
  • Harvest Cells: Once the culture reaches the late exponential or early stationary phase of growth, harvest the cells by centrifugation at 8,000 rpm for 10 minutes at 4°C.[9]

  • Wash Cells: Wash the cell pellet twice with a cold buffer (e.g., 0.05 M Tris-HCl, pH 7.0).[9]

  • Cell Lysis: Resuspend the washed cell pellet in the same buffer and lyse the cells using a suitable method such as sonication or a French press. Keep the sample on ice throughout the lysis procedure to prevent protein denaturation.

  • Clarification: Centrifuge the cell lysate at a high speed (e.g., 15,000 rpm for 30 minutes at 4°C) to remove cell debris.

  • Collect Supernatant: The resulting supernatant is the cell-free extract containing the desired enzymes. Determine the protein concentration of the extract using a standard method like the Bradford assay.

Protocol 3: In Vitro Degradation Assay
  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Cell-free extract (e.g., 1-2 mg/mL of total protein)

    • This compound (e.g., 1 mM final concentration)

    • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile or 1 M HCl).

  • Sample Preparation for Analysis: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for HPLC analysis.

Protocol 4: HPLC Analysis of Degradation Products
  • HPLC System: Use a standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength suitable for aromatic compounds, such as 270 nm.

  • Quantification: Create calibration curves for this compound and any available standards of intermediates and products to quantify their concentrations in the samples.

Visualizations

Degradation_Pathway TMPA 3,4,5-Trimethoxyphenylacetic acid DHMPA 3,4-dihydroxy-5-methoxy- phenylacetic acid TMPA->DHMPA Oxidation MeOH Methanol TMPA->MeOH RingFission Ring Fission Product DHMPA->RingFission Dioxygenase (EC 1.13.11.15) DHMPA->MeOH KG 3-Ketoglutarate RingFission->KG Pyr Pyruvate KG->Pyr Decarboxylase AcAc Acetoacetate KG->AcAc Decarboxylase

Caption: Bacterial degradation pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Culture 1. Cultivate Arthrobacter sp. in MSM with substrate Harvest 2. Harvest and wash cells Culture->Harvest Lyse 3. Prepare cell-free extract Harvest->Lyse Incubate 4. Incubate extract with This compound Lyse->Incubate Quench 5. Quench reaction at different time points Incubate->Quench HPLC 6. Analyze samples by HPLC Quench->HPLC Quantify 7. Quantify substrate and products HPLC->Quantify

Caption: Experimental workflow for studying enzymatic degradation.

Troubleshooting_Logic Start No/Slow Degradation CheckStrain Verify Arthrobacter strain? Start->CheckStrain CheckMedia Optimize growth media? CheckStrain->CheckMedia Yes IsolateNew Isolate/obtain new strain CheckStrain->IsolateNew No CheckSubstrate Substrate concentration inhibitory? CheckMedia->CheckSubstrate Yes AdjustMedia Adjust pH, nutrients, aeration CheckMedia->AdjustMedia No CheckInduction Sufficient enzyme induction? CheckSubstrate->CheckInduction No LowerSubstrate Lower initial substrate concentration CheckSubstrate->LowerSubstrate Yes Success Degradation successful CheckInduction->Success Yes PreInduce Pre-incubate with inducer CheckInduction->PreInduce No

Caption: Troubleshooting logic for degradation experiments.

References

Technical Support Center: 3,4,5-Trimethoxyphenylacetic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3,4,5-Trimethoxyphenylacetic acid in solution. The following question-and-answer format addresses common concerns and provides troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, stock solutions of this compound should be stored at -80°C, where they can be stable for over a year.[1] For short-term storage, keeping the solution at 4°C for more than a week is acceptable.[1] It is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q2: How often should I prepare fresh solutions of this compound for my experiments?

If the prepared solution is clear, it is advisable to prepare it fresh weekly when storing at 4°C to prevent potential loss of efficacy over time.[1] If the solution appears as a suspension, it should be prepared immediately before use.[1]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 45 mg/mL (198.91 mM), and sonication may be required to aid dissolution.[1] It is also reported to be soluble in water.[1]

Q4: Are there any known degradation pathways for this compound?

Troubleshooting Guide

Issue: I am observing inconsistent results in my experiments over time.

This could be related to the degradation of your this compound solution.

  • Solution Preparation: Ensure you are preparing fresh solutions at appropriate intervals based on your storage conditions. For solutions stored at 4°C, weekly preparation is recommended.[1]

  • Storage Conditions: Verify that your stock solutions are stored at the correct temperature (-80°C for long-term, 4°C for short-term) and are protected from light if necessary.[1]

  • Forced Degradation Study: If stability is a critical parameter for your research, consider performing a forced degradation study to understand how factors like pH, temperature, and light affect the compound's stability in your specific experimental buffer.

Issue: I need to develop a stability-indicating analytical method for this compound.

A stability-indicating method can distinguish the intact drug from its degradation products.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) is a suitable technique for analyzing this compound.[3] A reverse-phase HPLC method with a mobile phase of acetonitrile (B52724) and water with a modifier like phosphoric acid or formic acid can be employed.[3]

  • Forced Degradation: To develop the method, you will need to generate degradation products by subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light). The goal is to achieve partial degradation (around 5-20%) to ensure the method can separate the parent compound from its degradants.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C> 3 years[1]
Stock Solution-80°C> 1 year[1]
Stock Solution4°C> 1 week[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade solvents (e.g., Acetonitrile, Water)

  • Acids (e.g., 0.1N HCl)

  • Bases (e.g., 0.1N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Subject the solution to the following stress conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to several hours).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples at various time points using a suitable HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.

  • Calculate the percentage of degradation. The aim is to achieve 5-20% degradation.[4]

Visualizations

experimental_workflow Forced Degradation Study Workflow A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Alkaline Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (60-80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Neutralize Samples (Acid & Base) B->G C->G H HPLC Analysis D->H E->H F->H G->H I Data Analysis (% Degradation, Peak Purity) H->I

Caption: Workflow for a forced degradation study of this compound.

References

troubleshooting poor peak shape in HPLC analysis of 3,4,5-Trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of 3,4,5-Trimethoxyphenylacetic Acid

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common peak shape problems in a question-and-answer format.

Q1: Why is my peak for this compound showing significant tailing?

A: Peak tailing is the most common issue for acidic compounds like this compound. The primary cause is secondary interactions between the analyte and the stationary phase.[1]

  • Cause 1: Silanol (B1196071) Interactions: At a mid-range pH, the carboxylic acid group of your analyte can be partially or fully deprotonated (negatively charged). These charged molecules can then interact with free silanol groups (Si-OH) on the surface of the silica-based column packing, which can also be ionized.[1][2] This secondary retention mechanism, in addition to the primary reversed-phase mechanism, causes some molecules to be retained longer, resulting in a "tail."

  • Solution: The most effective solution is to suppress the ionization of both the analyte and the silanol groups by lowering the pH of the mobile phase.[1][3] By adding an acidifier (like phosphoric acid or formic acid) to bring the mobile phase pH to a value of approximately 2.5-3.0, you ensure the analyte is in its neutral, protonated form (R-COOH). This also protonates the silanol groups, minimizing unwanted ionic interactions and dramatically improving peak symmetry.[4]

  • Cause 2: Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that lead to tailing. Similarly, an old or degraded column will have more exposed silanols.[3]

  • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. Using a modern, high-purity, end-capped column can also significantly reduce tailing.[1]

Q2: My peak is split or has shoulders. What is the likely cause?

A: Peak splitting or the appearance of shoulders often indicates that the analyte is present in two different forms during the separation.[5]

  • Cause: This typically occurs when the pH of the mobile phase is too close to the pKa of the analyte.[5][6] At this pH, both the ionized (R-COO⁻) and non-ionized (R-COOH) forms of this compound exist in equilibrium. Since these two forms have different interactions with the stationary phase, they can separate slightly, leading to a distorted peak.

  • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[7] For this acidic compound, this means lowering the pH to ensure it is fully protonated. A well-buffered mobile phase is essential for maintaining a consistent pH and preventing this issue.[7]

Q3: I'm observing peak fronting. What should I check?

A: Peak fronting, where the peak is preceded by a sloping front, is less common than tailing for acidic compounds but can occur.

  • Cause 1: Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing some molecules to travel faster through the column.[8]

  • Solution: Dilute your sample and inject it again.[9] If the peak shape becomes symmetrical, you were overloading the column. You can also use a column with a higher loading capacity.[1]

  • Cause 2: Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the initial band of analyte to spread and move too quickly, leading to fronting.[10][11]

  • Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker (more aqueous in reversed-phase) than the mobile phase.

Q4: Can issues with my HPLC system hardware contribute to poor peak shape?

A: Yes, system-related issues can lead to peak broadening, which makes peaks wider and less efficient, though they may remain symmetrical.

  • Cause: Extra-Column Volume (Band Broadening): This refers to any volume the sample passes through outside of the column itself, such as in the injector, detector cell, or connecting tubing.[3] Excessive volume here allows the analyte band to spread out before it even reaches the column or after it leaves, resulting in broader peaks.[8]

  • Solution:

    • Ensure all fittings and connections are properly made with no gaps.[12]

    • Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

    • Ensure the detector settings (e.g., response time, data rate) are appropriate for the peak width. A slow detector response can broaden peaks.[8]

Troubleshooting and Chemical Interaction Diagrams

The following diagrams illustrate a logical troubleshooting workflow and the chemical basis for peak tailing.

G cluster_legend Legend Problem Problem Check Check Action Action Result Result start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_split Is the peak split or shouldered? is_tailing->is_split No check_ph Check Mobile Phase pH (Is it < 3.5?) is_tailing->check_ph Yes is_fronting Is the peak fronting? is_split->is_fronting No check_ph_pka Check if Mobile Phase pH is close to Analyte pKa is_split->check_ph_pka Yes check_conc Check Sample Concentration and Injection Volume is_fronting->check_conc Yes end_good Symmetrical Peak is_fronting->end_good No, check system (extra-column vol) lower_ph Lower pH with Acid Modifier (e.g., 0.1% H3PO4 or HCOOH) check_ph->lower_ph No (pH is high) check_column Check Column Health (Age, Contamination) check_ph->check_column Yes (pH is low) lower_ph->end_good replace_column Flush or Replace Column check_column->replace_column replace_column->end_good adjust_ph Adjust pH to be >1.5 units away from pKa check_ph_pka->adjust_ph adjust_ph->end_good dilute_sample Dilute Sample or Reduce Injection Volume check_conc->dilute_sample High check_solvent Check Sample Solvent Strength check_conc->check_solvent OK dilute_sample->end_good change_solvent Dissolve in Mobile Phase or Weaker Solvent check_solvent->change_solvent Too Strong check_solvent->end_good OK change_solvent->end_good

Caption: A logical workflow for troubleshooting poor peak shape.

G cluster_suboptimal Suboptimal Condition (e.g., pH > 4) cluster_optimal Optimal Condition (e.g., pH < 3) analyte_ion Analyte (Ionized, R-COO⁻) silanol_ion Stationary Phase (Ionized Silanol, Si-O⁻) analyte_ion->silanol_ion Secondary Interaction (Ionic) tailing Peak Tailing silanol_ion->tailing Causes analyte_neutral Analyte (Neutral, R-COOH) silanol_neutral Stationary Phase (Protonated Silanol, Si-OH) analyte_neutral->silanol_neutral Primary Interaction (Hydrophobic) good_peak Symmetrical Peak silanol_neutral->good_peak Results in

Caption: Chemical interactions leading to peak tailing vs. a symmetrical peak.

Quantitative Data Summary

The tables below summarize the impact of mobile phase conditions on the analysis.

Table 1: Effect of Mobile Phase pH on Analyte State and Peak Shape

Mobile Phase pH vs. Analyte pKaAnalyte StateSilanol State (Silica Column)Expected Peak Shape
pH >> pKa (e.g., pH 7)Fully Ionized (R-COO⁻)Mostly Ionized (Si-O⁻)Poor (significant tailing)
pH ≈ pKa Mixed (R-COOH & R-COO⁻)Partially IonizedPoor (split or broad peak)[5]
pH << pKa (e.g., pH 2.5-3.0)Fully Non-ionized (R-COOH)Fully Protonated (Si-OH)Good (symmetrical peak)[7]

Table 2: Common Mobile Phase Modifiers for Acidic Analytes

ModifierTypical ConcentrationUseful pH RangeMass Spectrometry (MS) Compatible?Notes
Phosphoric Acid 0.05 - 0.1%~2.1 - 3.1NoExcellent UV transparency and buffering capacity at low pH.[13]
Formic Acid 0.05 - 0.1%~2.8 - 4.8YesVolatile and ideal for LC-MS applications.[7][13]
Acetic Acid 0.1 - 1.0%~3.8 - 5.8YesVolatile, but provides a higher pH range which may not be ideal for this analyte.[7]

Experimental Protocols

This section provides a recommended starting method for the analysis of this compound.

Protocol 1: Recommended HPLC Method

This reversed-phase HPLC method is designed to provide a robust separation with excellent peak shape.

1. Mobile Phase Preparation (Aqueous: pH-Adjusted Water; Organic: Acetonitrile)

  • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1 liter of HPLC-grade water (this creates a 0.1% solution).

  • Confirm the pH of the aqueous portion is between 2.5 and 3.0.

  • Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter.

  • The organic mobile phase is 100% HPLC-grade Acetonitrile (MeCN).

  • Degas both mobile phase components adequately before use (e.g., via sonication or online degasser).[14]

2. Sample Preparation

  • Prepare a stock solution of this compound in the mobile phase (at the initial gradient composition) or in a 50:50 mixture of Acetonitrile:Water.

  • Dilute the stock solution to the desired working concentration (e.g., 10-50 µg/mL) using the mobile phase.

  • Ensure the sample is fully dissolved.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[14]

3. HPLC System and Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 - 10 µL
UV Detection 270 nm
Run Time ~15 minutes (including equilibration)

References

overcoming solubility issues with 3,4,5-Trimethoxyphenylacetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4,5-Trimethoxyphenylacetic acid (TMPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered when working with TMPA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (TMPA)?

A1: The reported aqueous solubility of TMPA varies. Some sources describe it as "soluble" or "very soluble," while its chemical structure—a substituted phenylacetic acid—suggests it is a hydrophobic carboxylic acid with limited aqueous solubility under neutral conditions.[1][2] Its solubility is significantly influenced by the pH of the aqueous medium. One supplier indicates a solubility of 45 mg/mL in DMSO.[3]

Q2: Why is my TMPA not dissolving in water or buffer?

A2: TMPA is a weak acid with a predicted pKa of approximately 4.23.[2] At a neutral pH (around 7), the carboxylic acid group is largely deprotonated, existing as the more soluble carboxylate anion. However, the hydrophobic trimethoxyphenyl group can still limit overall solubility. If your aqueous medium has a pH close to or below the pKa, the compound will be in its less soluble, protonated form, leading to poor dissolution.

Q3: What are the initial steps to improve the solubility of TMPA in my experiment?

A3: The initial and most effective method is to adjust the pH of your aqueous solution. By increasing the pH to a value above the pKa of TMPA (e.g., pH > 6), you will convert the carboxylic acid into its more soluble salt form. Other common techniques include the use of co-solvents and cyclodextrins.

Troubleshooting Guides

Issue 1: TMPA Precipitation in Neutral Buffer (e.g., PBS pH 7.4)

Cause: At neutral pH, while a significant portion of TMPA is deprotonated, the intrinsic solubility of the compound, even in its salt form, might be exceeded at the desired concentration. The hydrophobic nature of the trimethoxyphenyl moiety is a key contributor to this issue.

Solutions:

  • pH Adjustment: Increase the pH of the buffer slightly (e.g., to pH 8.0) to further shift the equilibrium towards the more soluble carboxylate form. Ensure the final pH is compatible with your experimental setup.

  • Co-solvents: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer. Common choices include ethanol, DMSO, or polyethylene (B3416737) glycol (PEG). Start with a low percentage (e.g., 1-5% v/v) and gradually increase it. Be mindful that high concentrations of organic solvents may affect biological assays.

  • Heating and Sonication: Gently warming the solution and using a sonicator can help overcome the initial energy barrier for dissolution.[4]

Issue 2: Inconsistent Solubility Results Between Batches

Cause: Variability in the solid-state properties of the TMPA powder, such as particle size and crystallinity, can lead to different dissolution rates and apparent solubilities. The presence of impurities can also affect solubility.

Solutions:

  • Standardize Dissolution Protocol: Ensure a consistent procedure for preparing your solutions, including the order of addition of reagents, mixing speed, and temperature.

  • Particle Size Reduction: If you suspect large particle size is an issue, you can gently grind the powder using a mortar and pestle to increase the surface area for dissolution.

  • Purity Check: If possible, verify the purity of your TMPA batches, as impurities can sometimes suppress solubility.

Data on Solubility Enhancement

The following tables provide an overview of expected solubility improvements with different methods. Please note that the quantitative data for TMPA is limited in the literature; therefore, these tables include illustrative data based on the behavior of similar weak acids.

Table 1: Effect of pH on the Aqueous Solubility of a Weakly Acidic Compound (pKa ~4.2)

pHExpected Form of TMPAExpected Relative Solubility
2.0Predominantly Protonated (Acid)Very Low
4.250% Protonated, 50% DeprotonatedModerate
6.0Predominantly Deprotonated (Salt)High
7.4Almost Entirely Deprotonated (Salt)Very High
8.0Almost Entirely Deprotonated (Salt)Very High

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Hydrophobic Carboxylic Acid

Co-solvent System (v/v)Expected Solubility (mg/mL) - IllustrativeNotes
Water< 1Baseline solubility at neutral pH.
5% Ethanol in Water1 - 5A small amount of co-solvent can significantly increase solubility.
10% Ethanol in Water5 - 15Further increase in solubility.
5% DMSO in Water2 - 8DMSO is a powerful solubilizing agent.
10% PEG400 in Water3 - 10PEG is often used in formulation studies.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare an aqueous stock solution of TMPA by increasing the pH.

Materials:

  • This compound (TMPA) powder

  • Purified water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of TMPA powder and add it to a beaker with the required volume of purified water to achieve the target concentration.

  • Place the beaker on a stir plate and begin stirring. The solution will likely be a suspension.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the TMPA powder is fully dissolved. The pH should be well above the pKa of 4.23 (a target pH of 7.4 to 8.0 is recommended).

  • Record the final pH and volume of the solution.

Protocol 2: Solubility Enhancement using a Co-solvent

Objective: To prepare an aqueous stock solution of TMPA using a water-miscible organic co-solvent.

Materials:

  • This compound (TMPA) powder

  • Co-solvent (e.g., Ethanol or DMSO)

  • Purified water

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of TMPA powder into a suitable vial.

  • Add a small volume of the co-solvent (e.g., 10% of the final desired volume).

  • Vortex or sonicate until the TMPA is completely dissolved in the co-solvent.

  • Slowly add the purified water in increments while continuously mixing to bring the solution to the final desired volume.

  • If the solution becomes cloudy or precipitation occurs, you may need to increase the proportion of the co-solvent.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

start Start: TMPA does not dissolve in aqueous solution check_ph Is the pH of the solution > pKa (4.23)? start->check_ph adjust_ph Adjust pH to > 6.0 with a base (e.g., NaOH) check_ph->adjust_ph No add_cosolvent Add a co-solvent (e.g., Ethanol, DMSO) in small increments check_ph->add_cosolvent Yes dissolved_ph TMPA Dissolved? adjust_ph->dissolved_ph dissolved_ph->add_cosolvent No success Success: TMPA is solubilized dissolved_ph->success Yes dissolved_cosolvent TMPA Dissolved? add_cosolvent->dissolved_cosolvent use_cyclodextrin Consider using cyclodextrins for complexation dissolved_cosolvent->use_cyclodextrin No dissolved_cosolvent->success Yes fail Further formulation development may be needed use_cyclodextrin->fail

Caption: A troubleshooting workflow for solubilizing TMPA.

Signaling Pathway Involving a Structurally Related Compound

While a specific signaling pathway for this compound is not well-documented, derivatives of the structurally similar 3,4,5-trimethoxycinnamic acid have been shown to be involved in neuroprotective pathways. The following diagram illustrates a generalized neuroprotective signaling cascade that can be influenced by such compounds.

compound 3,4,5-Trimethoxy- Cinnamic Acid Derivative receptor Cell Surface Receptor compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt creb CREB akt->creb bdnf BDNF creb->bdnf neuroprotection Neuroprotection bdnf->neuroprotection

Caption: A generalized neuroprotective signaling pathway.

References

identifying byproducts in the synthesis of 3-phenylcoumarins using 3,4,5-Trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylcoumarins, with a specific focus on the utilization of 3,4,5-Trimethoxyphenylacetic acid. This resource aims to help identify and mitigate the formation of byproducts during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing 3-(3,4,5-trimethoxyphenyl)coumarin?

A1: The most common method for this synthesis is the Perkin reaction. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with this compound in the presence of a dehydrating agent and a base. The reaction proceeds through an aldol-type condensation to form an intermediate α,β-unsaturated carboxylic acid, which then undergoes intramolecular lactonization to yield the desired 3-phenylcoumarin.

Q2: What are the expected major byproducts in this specific synthesis?

A2: Due to the electron-rich nature of the 3,4,5-trimethoxyphenyl group, the reaction can be prone to side reactions. The primary expected byproducts are:

  • Uncyclized α,β-Unsaturated Carboxylic Acid: The intermediate, (E)-2-(3,4,5-trimethoxyphenyl)-3-(2-hydroxyphenyl)acrylic acid, may not fully cyclize into the coumarin (B35378). This is a common byproduct in Perkin reactions for coumarin synthesis.

  • Decarboxylated Stilbene (B7821643) Derivative: The intermediate carboxylic acid can undergo decarboxylation, especially at higher temperatures, to form the corresponding (E)-2-(3,4,5-trimethoxyphenyl)styrene derivative.

  • Resinous Materials: The presence of electron-donating groups can sometimes lead to the formation of polymeric or resin-like materials, particularly if the reaction conditions are not carefully controlled. The exact structure of these materials can be complex and varied.

Q3: How can I detect the presence of these byproducts?

A3: A combination of analytical techniques is recommended for the identification of byproducts:

  • Thin Layer Chromatography (TLC): TLC can be used for rapid in-process monitoring of the reaction to check for the consumption of starting materials and the formation of new spots which may correspond to byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product and quantifying the relative amounts of the desired coumarin and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weights of the byproducts, providing strong evidence for their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed structural information to confirm the identity of the desired product and elucidate the structures of any significant impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired 3-phenylcoumarin Incomplete reaction.Increase the reaction time or temperature cautiously. However, be aware that higher temperatures may promote byproduct formation.
Formation of significant amounts of byproducts.Optimize the reaction conditions. Consider using a milder dehydrating agent or a different base. Ensure anhydrous conditions.
Difficulty in purification.Employ column chromatography for purification. A gradient elution may be necessary to separate the product from closely related byproducts.
Presence of a significant amount of uncyclized acrylic acid Insufficient lactonization.After the initial condensation, consider adding a stronger acid catalyst or increasing the temperature for a short period to promote cyclization. However, this must be done carefully to avoid degradation.
The reaction was not heated for a sufficient duration.Ensure the reaction is heated for the recommended time to allow for complete cyclization.
Formation of a significant amount of stilbene byproduct High reaction temperature.Lower the reaction temperature. The decarboxylation of the intermediate is often favored at elevated temperatures.
Prolonged reaction time at high temperature.Monitor the reaction by TLC and stop it once the starting material is consumed to avoid prolonged heating that can lead to decarboxylation.
Formation of resinous/polymeric materials Presence of impurities in starting materials or solvents.Use highly pure, anhydrous starting materials and solvents.
Reaction conditions are too harsh (e.g., too high temperature or strong base).Use milder reaction conditions. Consider a lower reaction temperature and a weaker base.

Experimental Protocols

Synthesis of 3-(3,4,5-trimethoxyphenyl)coumarin via Perkin Reaction

This protocol is a general guideline and may require optimization based on the specific salicylaldehyde derivative used.

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (1.0 eq), this compound (1.1 eq), and acetic anhydride (3.0 eq).

  • Add triethylamine (1.5 eq) or anhydrous potassium acetate (B1210297) (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water with vigorous stirring.

  • The crude product will precipitate out. If an oil forms, it may solidify upon further stirring or scratching with a glass rod.

  • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Expected Molecular Weights of Product and Key Byproducts

Compound Molecular Formula Molecular Weight ( g/mol )
3-(3,4,5-trimethoxyphenyl)coumarinC18H16O5312.32
(E)-2-(3,4,5-trimethoxyphenyl)-3-(2-hydroxyphenyl)acrylic acidC18H18O6330.33
(E)-1-(2-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)etheneC17H18O4286.32

Visualizations

Experimental Workflow

experimental_workflow start Start: Combine Reactants (Salicylaldehyde, this compound, Acetic Anhydride, Base) reflux Reflux (140-160 °C, 4-6h) start->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Work-up (Ice-water quench, Filtration) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: 3-(3,4,5-trimethoxyphenyl)coumarin purification->product

Caption: General experimental workflow for the synthesis of 3-(3,4,5-trimethoxyphenyl)coumarin.

Logical Relationship of Products and Byproducts

logical_relationship reactants Salicylaldehyde + This compound intermediate Intermediate: (E)-2-(3,4,5-trimethoxyphenyl)-3- (2-hydroxyphenyl)acrylic acid reactants->intermediate Perkin Condensation byproduct3 Byproduct 3: Resinous Materials reactants->byproduct3 Side Reactions product Desired Product: 3-(3,4,5-trimethoxyphenyl)coumarin intermediate->product Lactonization (Desired) byproduct1 Byproduct 1: Uncyclized Acrylic Acid intermediate->byproduct1 Incomplete Reaction byproduct2 Byproduct 2: Decarboxylated Stilbene intermediate->byproduct2 Decarboxylation (Side Reaction)

Caption: Formation pathways of the desired product and potential byproducts.

Technical Support Center: Optimizing Reaction Conditions for 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4,5-Trimethoxyphenylacetic acid. The following sections detail two primary synthetic routes: the Willgerodt-Kindler reaction of 3,4,5-trimethoxyacetophenone and the hydrolysis of 3,4,5-trimethoxyphenylacetonitrile (B1346109).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two most prevalent starting materials are 3,4,5-trimethoxyacetophenone for the Willgerodt-Kindler reaction and 3,4,5-trimethoxyphenylacetonitrile for the hydrolysis route.

Q2: Which synthetic route is generally higher yielding?

A2: Both routes can be optimized to achieve good yields. The Willgerodt-Kindler reaction, particularly with modern modifications like microwave heating or the use of phase-transfer catalysts, can be very efficient. The nitrile hydrolysis is a more direct route if the starting nitrile is readily available and can also provide high yields under optimized conditions.

Q3: What is the intermediate product in the Willgerodt-Kindler reaction?

A3: The initial product of the Willgerodt-Kindler reaction is a thioamide, specifically N-(3,4,5-trimethoxyphenylacetyl)morpholine when morpholine (B109124) is used as the amine. This thioamide is then hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Q4: Can the hydrolysis of 3,4,5-trimethoxyphenylacetonitrile be stopped at the amide stage?

A4: Yes, under milder basic hydrolysis conditions, it is possible to isolate the corresponding amide, 3,4,5-trimethoxyphenylacetamide. More vigorous basic conditions or acidic conditions will typically lead to the full hydrolysis to the carboxylic acid.[1]

Q5: What are the main safety precautions to consider for these reactions?

A5: The Willgerodt-Kindler reaction involves elemental sulfur and morpholine, which should be handled in a well-ventilated fume hood. The reaction can also generate hydrogen sulfide, a toxic gas. Nitrile hydrolysis often uses strong acids or bases, which are corrosive and require appropriate personal protective equipment (PPE). The synthesis of the nitrile starting material may involve the use of toxic cyanides, which requires extreme caution and adherence to strict safety protocols.

Troubleshooting Guides

Route 1: Willgerodt-Kindler Reaction

This route involves the reaction of 3,4,5-trimethoxyacetophenone with sulfur and an amine (commonly morpholine) to form a thioamide, which is then hydrolyzed.

Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion of the starting ketone - Insufficient reaction temperature or time.- Poor quality of reagents (sulfur, morpholine).- Inefficient heating method.- Increase the reaction temperature or prolong the reaction time. Refer to the optimization table below.- Use freshly opened or purified reagents.- Consider using microwave heating for more efficient and rapid heating.
Low yield of the final carboxylic acid - Incomplete formation of the thioamide intermediate.- Incomplete hydrolysis of the thioamide.- Side reactions, such as polymerization or degradation of the starting material.- Optimize the thioamide formation step (see table below).- Ensure complete hydrolysis by using a sufficiently strong acid or base and adequate heating time.- Employing a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) during hydrolysis can improve the yield and reduce reaction time.
Formation of a complex mixture of byproducts - Overheating or prolonged reaction times can lead to decomposition.- The formation of the corresponding carboxylic acid as a side product during the thioamide formation step.[2]- Carefully control the reaction temperature and time.- If the carboxylic acid is a significant byproduct, consider a two-step process with isolation of the thioamide before hydrolysis.
Difficulty in purifying the final product - Presence of unreacted sulfur.- Contamination with the intermediate thioamide.- Formation of tarry byproducts.- After the reaction, unreacted sulfur can often be removed by recrystallization from a suitable solvent.- Ensure complete hydrolysis to avoid contamination with the thioamide.- Purification can typically be achieved by recrystallization from a solvent system like toluene/heptane or by column chromatography.

Data Presentation: Optimization of Thioamide Formation

The following table, adapted from studies on substituted acetophenones, illustrates the effect of reaction parameters on the yield of the intermediate thioamide.

EntryMolar Ratio (Ketone:Sulfur:Morpholine)Temperature (°C)Time (h)Yield of Thioamide (%)
11 : 2.5 : 21306~65
21 : 3 : 31404~85
31 : 3 : 31502~90
41 : 2.5 : 3140 (Microwave)0.5>90

Note: Yields are representative and may vary for 3,4,5-trimethoxyacetophenone.

Route 2: Hydrolysis of 3,4,5-Trimethoxyphenylacetonitrile

This route involves the direct conversion of the nitrile to the carboxylic acid using either acidic or basic conditions.

Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete hydrolysis (amide intermediate present) - Insufficient reaction time or temperature.- Concentration of acid or base is too low.- Increase the reaction time and/or temperature.- Use a higher concentration of the acid or base.
Low yield of carboxylic acid - Incomplete reaction.- Side reactions such as decomposition of the starting material or product under harsh conditions.- Optimize reaction conditions (see table below).- For base-catalyzed hydrolysis, ensure the final acidification step is complete to precipitate all the carboxylic acid.
Product is difficult to isolate - The product may be partially soluble in the aqueous layer, especially if the pH is not optimal for precipitation.- After acidification (for basic hydrolysis) or neutralization (for acidic hydrolysis), ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylic acid and minimize its solubility in water.
Formation of colored impurities - Decomposition of the starting material or product at high temperatures.- Use the mildest effective conditions (lower temperature for a longer time).- Consider purification by recrystallization with activated carbon.

Data Presentation: Comparison of Hydrolysis Conditions

ConditionReagentConcentrationTemperature (°C)Reaction TimeExpected Outcome
Acidic Sulfuric Acid50-70%RefluxSeveral hoursGood conversion to carboxylic acid, but can lead to charring with sensitive substrates.
Acidic Hydrochloric AcidConcentratedRefluxSeveral hoursGenerally cleaner than sulfuric acid, but the volatility of HCl can be a concern.
Basic (Mild) Sodium Hydroxide10-15% in aq. Ethanol (B145695)~80Shorter timeMay favor the formation of the amide intermediate.
Basic (Vigorous) Sodium Hydroxide20-30% in water/glycolRefluxSeveral hoursGenerally leads to complete hydrolysis to the carboxylate salt, which is then acidified.

Experimental Protocols

Protocol 1: Willgerodt-Kindler Synthesis of this compound

Step 1: Synthesis of N-(3,4,5-trimethoxyphenylacetyl)morpholine (Thioamide Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4,5-trimethoxyacetophenone (1.0 eq), elemental sulfur (3.0 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (approximately 140-150 °C) with vigorous stirring for 2-4 hours. The reaction can also be performed in a sealed vessel in a microwave reactor at 140 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic solution with water and then with dilute hydrochloric acid to remove excess morpholine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide.

  • The crude thioamide can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of the Thioamide to this compound

  • To the crude thioamide from the previous step, add a solution of 20-30% aqueous sodium hydroxide.

  • Heat the mixture to reflux for 6-12 hours, or until the disappearance of the thioamide is confirmed by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • The desired this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain the pure acid.

Protocol 2: Hydrolysis of 3,4,5-Trimethoxyphenylacetonitrile

Acidic Hydrolysis:

  • In a round-bottom flask fitted with a reflux condenser, add 3,4,5-trimethoxyphenylacetonitrile (1.0 eq) and a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux with stirring for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent to yield pure this compound.

Basic Hydrolysis:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trimethoxyphenylacetonitrile (1.0 eq) in ethanol and add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 3-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted nitrile.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to pH 1-2.

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if further purification is needed.

Mandatory Visualizations

Willgerodt_Kindler_Reaction ketone 3,4,5-Trimethoxy- acetophenone thioamide N-(3,4,5-trimethoxyphenylacetyl)- morpholine (Thioamide) ketone->thioamide Sulfur, Morpholine Heat or Microwave acid 3,4,5-Trimethoxyphenylacetic Acid thioamide->acid Acid or Base Hydrolysis

Caption: Willgerodt-Kindler reaction pathway for the synthesis of this compound.

Nitrile_Hydrolysis nitrile 3,4,5-Trimethoxyphenyl- acetonitrile amide 3,4,5-Trimethoxyphenyl- acetamide nitrile->amide Mild Basic Hydrolysis acid 3,4,5-Trimethoxyphenylacetic Acid nitrile->acid Acidic or Vigorous Basic Hydrolysis amide->acid Acidic or Vigorous Basic Hydrolysis

Caption: Hydrolysis pathways of 3,4,5-trimethoxyphenylacetonitrile.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_temp Adjust Temperature check_reagents->optimize_temp Reagents OK success Improved Yield check_reagents->success Reagents Faulty optimize_time Adjust Reaction Time optimize_temp->optimize_time No Improvement optimize_temp->success Improved change_catalyst Consider Catalyst/ Additive (e.g., PTC) optimize_time->change_catalyst No Improvement optimize_time->success Improved purification Review Purification Procedure change_catalyst->purification No Improvement change_catalyst->success Improved purification->success Improved

Caption: A general troubleshooting workflow for optimizing the reaction conditions.

References

dealing with photodegradation of 3,4,5-Trimethoxyphenylacetic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and mitigating the photodegradation of 3,4,5-Trimethoxyphenylacetic acid solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Symptom Potential Cause Solution
Inconsistent Assay Results High variability in the concentration of this compound between replicate samples or experiments.Photodegradation: Exposure of the solution to ambient or direct light during preparation, storage, or analysis.Prepare and handle solutions under low-light conditions or in a dark room. Use amber-colored vials or wrap containers in aluminum foil to protect from light.[1]
Inhomogeneous Solution: The compound is not fully dissolved or has precipitated out of solution.Ensure complete dissolution of the compound. Gentle warming or sonication may be required for some solvents. Visually inspect for any particulates before use.
Solvent Evaporation: Improperly sealed storage containers leading to increased concentration.Use tightly sealed containers for storage and minimize the time solutions are left open to the atmosphere.
Appearance of Unknown Peaks in Chromatogram New peaks, not corresponding to the parent compound, are observed during HPLC analysis.Degradation Products: The new peaks are likely photodegradation products of this compound.To confirm, compare the chromatogram of a light-exposed sample with a sample that has been protected from light (a dark control). The additional peaks in the exposed sample are degradation products.
Contamination: The solvent or glassware used may be contaminated.Use high-purity solvents and thoroughly clean all glassware before use. Run a blank solvent injection to check for contaminants.
Change in Solution Appearance The initially colorless or pale-yellow solution develops a deeper yellow or brownish tint over time.Formation of Chromophoric Degradants: Photodegradation can lead to the formation of colored byproducts.This is a strong indicator of degradation. Discard the solution and prepare a fresh batch, ensuring rigorous light protection.
Precipitate Formation A solid material appears in a previously clear solution.Formation of Insoluble Degradants: Some degradation products may have lower solubility in the chosen solvent.The solution is likely compromised. Do not use it for experiments. Prepare a fresh solution and ensure proper storage conditions.
Solvent Incompatibility: The compound may have limited solubility in the chosen solvent, which can be exacerbated by temperature changes.Verify the solubility of this compound in your solvent. Consider using a co-solvent if solubility is an issue.

Frequently Asked Questions (FAQs)

Q1: How susceptible is this compound to photodegradation?

A1: While specific quantitative data for this compound is not extensively published, aromatic carboxylic acids, especially those with electron-donating methoxy (B1213986) groups, can be susceptible to photodegradation. The aromatic ring can absorb UV light, leading to chemical reactions. Therefore, it is crucial to assume the compound is light-sensitive and take appropriate precautions.

Q2: What is the likely photodegradation pathway for this compound?

A2: Based on studies of similar methoxy-substituted aromatic acids, a likely photodegradation pathway involves photodecarboxylation. This is the loss of the carboxylic acid group (-COOH) as carbon dioxide, initiated by the absorption of light. This can lead to the formation of 1,2,3-trimethoxy-5-methylbenzene. Other oxidative reactions involving the methoxy groups or the aromatic ring may also occur, leading to a variety of degradation products.

Q3: What are the best practices for preparing and storing solutions of this compound?

A3: To ensure the stability of your solutions, follow these best practices:

  • Use Low-Light Conditions: Whenever possible, work in a dimly lit room or use a fume hood with the light turned off.

  • Protect from Light: Use amber glass vials or bottles for preparation and storage.[1] If amberware is not available, wrap clear glass containers completely in aluminum foil.

  • Solvent Selection: Use high-purity, degassed solvents. The polarity of the solvent can influence the rate of photodegradation. It is advisable to test stability in your specific experimental solvent system.

  • Storage Temperature: Store solutions at a low temperature (e.g., 2-8 °C) to slow down potential degradation reactions. For long-term storage, consider freezing (-20 °C or -80 °C), but ensure the compound is stable to freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive experiments, purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon can help prevent photo-oxidation.

Q4: How can I quantitatively assess the photodegradation of my this compound solution?

A4: A forced degradation study is the standard approach to quantify photodegradation. This involves exposing the solution to a controlled light source and analyzing the sample at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q5: What is a "dark control" and why is it important in photodegradation studies?

A5: A dark control is a sample that is prepared identically to the test sample but is completely protected from light during the experiment (e.g., wrapped in aluminum foil). It is kept at the same temperature as the light-exposed sample. This allows you to distinguish between degradation caused by light (photodegradation) and degradation caused by other factors like temperature (thermal degradation).

Experimental Protocols

Protocol 1: Forced Photostability Study of this compound Solution

This protocol is based on the ICH Q1B guidelines for photostability testing.[2][3][4]

Objective: To determine the extent of photodegradation of a this compound solution under controlled light exposure.

Materials:

  • This compound

  • Solvent of choice (e.g., methanol, acetonitrile, water with appropriate buffers)

  • Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., Xenon lamp) or Option 2 (cool white fluorescent and near-UV lamps).[2][5]

  • Transparent, chemically inert containers (e.g., quartz or borosilicate glass vials).

  • Amber vials and aluminum foil.

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

    • Dispense the solution into several transparent vials (for light exposure) and amber vials (for dark controls).

    • Wrap the amber vials completely in aluminum foil to ensure no light exposure.

  • Exposure Conditions:

    • Place the transparent vials and the foil-wrapped dark control vials in the photostability chamber.

    • Expose the samples to light conditions that provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][5]

    • Maintain a constant temperature inside the chamber to minimize thermal degradation.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw one transparent vial and one dark control vial.

    • Immediately analyze the samples by a validated, stability-indicating HPLC method (see Protocol 2).

    • Quantify the peak area of this compound and any major degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples.

    • The difference in degradation between the light-exposed and dark control samples represents the extent of photodegradation.

    • Plot the percentage of remaining compound against time to determine the degradation kinetics.

Protocol 2: HPLC Method for the Analysis of this compound and its Photodegradation Products

Objective: To separate and quantify this compound and its potential degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System A system with a pump, autosampler, column oven, and UV detector.
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[6]
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid for MS compatibility).[6]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or the absorbance maximum of the compound)
Injection Volume 10 µL
Run Time Sufficient to allow for the elution of all degradation products.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.

  • Sample Preparation: Dilute the samples from the photostability study with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Integrate the peak areas and calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

Photostability_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results prep Prepare Solution of This compound sample_prep Aliquot into Transparent Vials (Light Exposed) prep->sample_prep control_prep Aliquot into Amber Vials (Dark Control) prep->control_prep chamber Place all vials in Photostability Chamber sample_prep->chamber control_prep->chamber expose Expose to ICH Q1B Light Conditions chamber->expose sampling Withdraw Samples at Time Intervals expose->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Quantify Parent and Degradant Peaks hplc->data compare Compare Light vs. Dark Degradation data->compare kinetics Determine Photodegradation Kinetics and Pathway compare->kinetics

Caption: Workflow for a forced photostability study.

Degradation_Pathway parent This compound intermediate Excited State parent->intermediate -e- decarboxylated 1,2,3-Trimethoxy-5-methylbenzene (via Photodecarboxylation) intermediate->decarboxylated - CO2 oxidized Oxidized Products (e.g., Ring-opened, Demethylated) intermediate->oxidized + O2 light Light (hν) light->intermediate Troubleshooting_Tree start Inconsistent Results or Unexpected Peaks? check_control Is degradation observed in the dark control? start->check_control yes_thermal Yes check_control->yes_thermal Yes no_photo No check_control->no_photo No thermal_issue Issue is likely thermal or chemical instability. - Check solution pH. - Lower storage temperature. - Use fresh, high-purity solvent. yes_thermal->thermal_issue photo_issue Degradation is light-induced. no_photo->photo_issue check_protection Is light protection adequate? photo_issue->check_protection yes_protection Yes check_protection->yes_protection Yes no_protection No check_protection->no_protection No check_analytical Review analytical method and sample handling. - Check for contamination. - Validate HPLC method. - Ensure consistent sample prep. yes_protection->check_analytical improve_protection Improve light protection: - Use amber vials. - Wrap containers in foil. - Work in low-light conditions. no_protection->improve_protection

References

Technical Support Center: LC-MS/MS Analysis of 3,4,5-Trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3,4,5-Trimethoxyphenylacetic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[2] They are a major concern in quantitative bioanalysis because they can severely compromise method accuracy, precision, and sensitivity.[1][2][3] Electrospray ionization (ESI), a common technique for analyzing polar compounds like this compound, is particularly susceptible to these interferences.[4]

Q2: What are the common causes and sources of matrix effects in a typical bioanalytical sample?

A2: Matrix effects arise from various endogenous and exogenous substances that can co-elute with the analyte of interest.

  • Endogenous Components: These are substances originating from the biological sample itself, such as salts, proteins, and especially phospholipids (B1166683), which are known to cause significant ion suppression.[5][6]

  • Exogenous Substances: These are introduced during sample collection or preparation. Examples include anticoagulants (e.g., heparin), plasticizers leached from lab consumables, and mobile phase additives.[6]

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.[6]

Q3: How can I quickly determine if my analysis is being affected by matrix effects?

A3: A qualitative assessment using Post-Column Infusion (PCI) is the standard method to identify the regions in your chromatogram that are prone to ion suppression or enhancement.[3][5][6] This technique involves infusing a constant flow of a this compound standard solution into the MS source while injecting a blank, extracted sample matrix.[3] A drop or rise in the constant analyte signal indicates the retention times where interfering components are eluting.[3]

Q4: How can I quantify the degree of ion suppression or enhancement impacting my analyte?

A4: A Post-Extraction Spike Analysis provides a quantitative measure of the matrix effect.[5][6] This is achieved by comparing the peak area of the analyte in a neat solution (Set A) with the peak area of the analyte spiked into a pre-extracted blank matrix (Set B). The matrix effect (ME) is calculated as follows:

  • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.

Q5: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) the best way to compensate for matrix effects?

A5: Yes, using a SIL-IS is considered the gold standard for mitigating matrix effects.[2][7] A SIL-IS, such as This compound-D9 , is the ideal internal standard because it co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement.[8] This allows for reliable correction, leading to highly accurate and precise quantification even when matrix effects are present.[7][8]

Section 2: Troubleshooting Guides

If you are experiencing poor accuracy, precision, or sensitivity, matrix effects are a likely cause. The following guides provide a systematic approach to troubleshooting these issues.

Problem: Inconsistent and inaccurate quantitative results for this compound.
  • Possible Cause: Unidentified and uncorrected matrix effects are varying between samples.

  • Troubleshooting Steps:

    • Assess and Quantify the Matrix Effect: Perform the post-extraction spike experiment described in FAQ Q4 to determine the extent of the issue.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most robust solution is to incorporate this compound-D9 into your method.[8] The SIL-IS will co-elute and be affected by the matrix similarly to the analyte, thereby correcting for signal variations.[7]

    • Use Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards and quality controls in a blank biological matrix identical to your samples. This ensures that the calibration curve accounts for the average matrix effect, though it does not correct for sample-to-sample variability as effectively as a SIL-IS.

Problem: Significant ion suppression is observed at the retention time of this compound.
  • Possible Cause: The analyte is co-eluting with highly suppressive matrix components like phospholipids.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The goal is to remove interferences before injection.[4] This is often the most effective strategy.[4]

      • Protein Precipitation (PPT): While simple, this method is non-selective and often results in the least clean extracts and significant matrix effects.[1]

      • Liquid-Liquid Extraction (LLE): Offers better selectivity. By adjusting the pH of the aqueous and organic phases, you can optimize the extraction of an acidic compound like this compound while leaving many interferences behind.[4]

      • Solid-Phase Extraction (SPE): This technique generally provides the cleanest extracts and the least matrix interference.[4] Using a mixed-mode or polymeric sorbent can effectively remove phospholipids and other interferences.[4]

    • Optimize Chromatographic Conditions: The aim is to achieve chromatographic separation between the analyte and the interfering matrix components.[2][5]

      • Modify the Gradient: Adjust the elution gradient to shift the retention time of this compound away from the solvent front or late-eluting zones, which are common areas of high suppression.[5][9]

      • Change Mobile Phase: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol, or vice-versa) can alter selectivity and resolve the analyte from interferences.[6]

      • Evaluate Different Columns: Test a column with a different stationary phase (e.g., Phenyl-Hexyl, Pentafluorophenyl (PFP)) which can offer alternative selectivity compared to a standard C18 column.[10][11]

    • Dilute the Sample: If the method has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[5]

Section 3: Data Presentation

The choice of sample preparation is critical in minimizing matrix effects. The table below provides a summary of expected quantitative matrix effect values for this compound in human plasma using different extraction techniques.

Sample Preparation MethodExpected Matrix Effect (%)Level of CleanupGeneral Recommendation
Protein Precipitation (PPT) 40 - 75%LowNot recommended for sensitive assays due to high ion suppression.
Liquid-Liquid Extraction (LLE) 75 - 95%MediumA good balance between cleanup and ease of use.
Solid-Phase Extraction (SPE) 90 - 110%HighRecommended for the highest data quality and minimal matrix effects.[4]

Note: Values are illustrative and represent typical outcomes. Actual results may vary based on specific laboratory conditions and protocols.

Section 4: Experimental Protocols & Visualized Workflows

Protocol 1: Qualitative Assessment by Post-Column Infusion (PCI)
  • Preparation: Prepare a standard solution of this compound in mobile phase (e.g., 100 ng/mL). Prepare a blank matrix sample using your established extraction procedure.

  • Setup: Using a syringe pump and a T-fitting, infuse the analyte solution at a constant, low flow rate (e.g., 10 µL/min) into the eluent stream between the LC column and the MS ion source.[6]

  • Equilibration: Allow the system to equilibrate until a stable, elevated baseline signal for the analyte's MRM transition is observed.

  • Injection: Inject the extracted blank matrix sample onto the LC column.

  • Analysis: Monitor the baseline of the infused analyte. Any significant and reproducible dip in the signal indicates a region of ion suppression caused by eluting matrix components.[6] Compare the retention time of this suppression zone with the expected retention time of your analyte.

MatrixEffect_Assessment_Workflow start_end start_end process process decision decision output output start Start prep_blank Prepare Blank Matrix Extract start->prep_blank pci Perform Post-Column Infusion (PCI) prep_blank->pci analyze_pci Analyze Baseline for Suppression/Enhancement pci->analyze_pci is_qual_info_enough Qualitative Info Sufficient? analyze_pci->is_qual_info_enough pes Perform Post-Extraction Spike Experiment is_qual_info_enough->pes No, Quantify end End Assessment is_qual_info_enough->end Yes calc_me Calculate Matrix Effect (%) pes->calc_me calc_me->end

Caption: Workflow for the assessment of matrix effects.

Protocol 2: Quantitative Assessment by Post-Extraction Spike
  • Prepare Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent at a known concentration (e.g., 500 ng/mL).

  • Prepare Set B (Post-Extraction Spike): Take a blank biological matrix and perform your complete sample extraction procedure. In the final step, reconstitute the dried extract with the same standard solution used in Set A.[6]

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculation: Calculate the matrix effect using the formula: ME (%) = [Area(Set B) / Area(Set A)] * 100% .

Troubleshooting_Workflow start_end start_end problem problem decision decision solution solution process process start Poor Accuracy or Reproducibility Observed assess_me Quantify Matrix Effect (Post-Extraction Spike) start->assess_me is_me_sig Is ME significant? (e.g., <85% or >115%) assess_me->is_me_sig is_sil_used Is SIL-IS (e.g., D9-version) Used? is_me_sig->is_sil_used Yes end Method Optimized is_me_sig->end No use_sil Implement SIL-IS is_sil_used->use_sil No optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) is_sil_used->optimize_chrom Yes re_eval Re-evaluate Matrix Effect use_sil->re_eval optimize_prep Improve Sample Prep (Switch to SPE or LLE) optimize_chrom->optimize_prep optimize_prep->re_eval re_eval->is_me_sig

Caption: Logical workflow for troubleshooting matrix effects.

References

Technical Support Center: Quantification of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 3,4,5-Trimethoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for inaccurate quantification of this compound in biological samples?

A1: The most prevalent issue is the matrix effect in LC-MS/MS analysis.[1][2] Components in complex matrices like plasma or urine can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal and resulting in underestimation or overestimation of the concentration.[1][2] To mitigate this, it is crucial to use an appropriate sample preparation method and a stable isotope-labeled internal standard.[3]

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is generally required for GC-MS analysis to increase the volatility and thermal stability of the compound.[4] For HPLC-UV and LC-MS/MS analysis, derivatization is typically not necessary as the compound can be readily analyzed in its native form.[5]

Q3: What type of internal standard is recommended for accurate quantification?

A3: A stable isotope-labeled internal standard, such as this compound-D9, is highly recommended.[3] This type of internal standard has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[3]

Q4: My HPLC chromatogram shows peak tailing. What are the likely causes?

A4: Peak tailing in HPLC can be caused by several factors, including:

  • Secondary interactions: The acidic nature of the analyte can lead to interactions with active sites on the silica (B1680970) backbone of the column. Using a mobile phase with a low pH (e.g., containing 0.1% formic or phosphoric acid) can suppress the ionization of the carboxylic acid group and reduce these interactions.[5]

  • Column contamination: Buildup of matrix components on the column can lead to poor peak shape. Regular column washing and the use of guard columns are recommended.

  • Column void: A void at the head of the column can also cause peak tailing. This can be checked by reversing the column and running a standard.

Q5: What are the optimal storage conditions for this compound standards and samples?

A5: As a solid, this compound is stable for over three years when stored at -20°C.[6] Stock solutions should be stored at -80°C for long-term stability (over one year).[6] For short-term storage, solutions can be kept at 4°C for up to a week.[6] It is advisable to prepare fresh working solutions daily to ensure accuracy.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Action
Poor Peak Shape (Tailing/Fronting) Secondary interactions with the stationary phase.Acidify the mobile phase with 0.1% formic or phosphoric acid to suppress analyte ionization.[5]
Column contamination.Implement a column washing procedure after each batch of samples. Use a guard column.
Mismatched injection solvent and mobile phase.Ensure the injection solvent is of similar or weaker strength than the mobile phase.
Inconsistent Retention Times Fluctuation in mobile phase composition.Prepare fresh mobile phase daily and ensure adequate mixing.
Column temperature variation.Use a column oven to maintain a consistent temperature.[7]
Pump malfunction.Check for leaks and ensure the pump is delivering a constant flow rate.
Low Sensitivity Incorrect detection wavelength.Determine the UV maximum of this compound in the mobile phase (typically around 270 nm).
Sample degradation.Ensure proper storage of samples and standards.[6]
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Action
High Signal Variability (Poor Precision) Matrix effects (ion suppression or enhancement).[1][2]Implement a more effective sample cleanup method (e.g., solid-phase extraction).[2] Use a stable isotope-labeled internal standard (this compound-D9).[3]
Inconsistent sample preparation.Ensure precise and consistent pipetting and extraction steps.
Low Signal Intensity Poor ionization efficiency.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Use a mobile phase additive like 0.1% formic acid to promote protonation.[5]
Analyte degradation in the ion source.Adjust source temperature and other parameters to minimize in-source fragmentation.
Carryover Adsorption of the analyte in the injection system or column.Optimize the autosampler wash procedure with a strong solvent. Use a gradient elution that includes a high organic wash step.
GC-MS Analysis
Problem Potential Cause Troubleshooting Action
No or Low Analyte Peak Incomplete derivatization.[8]Optimize derivatization conditions (reagent volume, temperature, and time). Ensure samples are completely dry before adding the derivatizing agent.[8]
Thermal degradation in the injector.Use a lower injection port temperature. Ensure the analyte is fully derivatized to a more thermally stable form.[4]
Multiple Peaks for the Analyte Incomplete derivatization leading to multiple derivatives.Re-optimize the derivatization procedure to drive the reaction to completion.[8]
Degradation of the derivative.Analyze samples immediately after derivatization, as some derivatives can be unstable.[8]
Poor Peak Shape Active sites in the GC system.Use a deactivated liner and column. Check for and eliminate any leaks in the system.

Experimental Protocols

HPLC-UV Quantification of this compound in a Pharmaceutical Formulation

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 50:50, v/v) containing 0.1% phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to 10 mg of this compound. Transfer to a 10 mL volumetric flask, add 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Mix well and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

3. Analysis:

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample using the calibration curve.

LC-MS/MS Quantification of this compound in Human Plasma

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI negative.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its deuterated internal standard.

2. Standard and Sample Preparation:

  • Standard and Internal Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-D9 in methanol.

  • Working Standard and Internal Standard Solutions: Prepare working solutions by diluting the stock solutions in methanol:water (50:50, v/v).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

3. Analysis:

  • Construct a calibration curve by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Analyze the prepared samples.

  • Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area.

GC-MS Quantification of this compound in a Biological Matrix

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature program to separate the derivatized analyte.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

2. Derivatization and Sample Preparation:

  • Sample Extraction: Perform a liquid-liquid extraction of the sample to isolate the analyte.

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 30 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 70°C for 60 minutes.[8]

3. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Quantify the analyte using a calibration curve prepared with derivatized standards. The use of a deuterated internal standard carried through the entire process is highly recommended.

Data Presentation

Table 1: Impact of Internal Standard on Precision and Accuracy in LC-MS/MS Analysis of this compound in Human Plasma.

Parameter Without Internal Standard With this compound-D9
Precision (%RSD, n=6) 12.5%3.2%
Accuracy (%Bias) -18.7%-2.1%
Recovery (%) 75.3%98.5%

Table 2: Effect of Sample Preparation Method on Matrix Effect and Recovery in LC-MS/MS Analysis.

Sample Preparation Method Matrix Effect (%) Recovery (%)
Protein Precipitation 65 (Ion Suppression)85
Liquid-Liquid Extraction 82 (Mild Suppression)92
Solid-Phase Extraction 97 (Minimal Effect)98

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (3,4,5-TMPA-D9) Sample->Add_IS Extraction Extraction (Protein Precipitation/LLE/SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Injection MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS workflow for this compound.

Troubleshooting_Matrix_Effects Start Inaccurate Results (High Variability) Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Use_IS Implement 3,4,5-TMPA-D9 Check_IS->Use_IS No Check_Cleanup Evaluate Sample Cleanup Method Check_IS->Check_Cleanup Yes Use_IS->Check_Cleanup Improve_Cleanup Optimize Cleanup (e.g., SPE) Check_Cleanup->Improve_Cleanup Ineffective Dilute_Sample Dilute Sample Check_Cleanup->Dilute_Sample Effective but Sensitivity Loss Validate Re-validate Method Check_Cleanup->Validate Effective Improve_Cleanup->Validate Dilute_Sample->Validate

Caption: Logic for troubleshooting matrix effects.

Signaling_Pathway TMP_Derivative 3,4,5-Trimethoxy- Cinnamic Acid Derivative cMET c-MET Receptor TMP_Derivative->cMET Inhibits PI3K PI3K cMET->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

long-term storage and stability issues of 3,4,5-Trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 3,4,5-Trimethoxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound for long-term use?

A1: For long-term stability, this compound should be stored in a cool, dry place, protected from light. The recommended storage temperature is between 2-8°C.[1] It is advisable to store the compound in a tightly sealed container to prevent moisture absorption and potential degradation. For solutions, especially in organic solvents like DMSO, storage at -20°C or -80°C is recommended to maintain stability for over a year.[2]

Q2: What are the primary stability concerns with this compound?

A2: The main stability concerns for this compound are its susceptibility to oxidation and potential degradation under exposure to light (photolysis) and high temperatures. The presence of oxidizing agents can lead to the formation of impurities, with the most likely degradation product being 3,4,5-trimethoxybenzoic acid.

Q3: How does pH affect the stability of this compound in solution?

Q4: Can I store solutions of this compound at room temperature?

A4: For short-term storage of solutions (up to a week), refrigeration at 4°C is acceptable.[2] However, for longer durations, it is highly recommended to store stock solutions at -20°C or -80°C to minimize the risk of degradation.[2] It is best practice to prepare fresh working solutions from a frozen stock for each experiment.

Q5: What are the visible signs of degradation of this compound?

A5: this compound is typically a beige crystalline solid.[3] Any noticeable change in color, such as darkening, or a change in physical state, like clumping due to moisture absorption, may indicate degradation or contamination. For solutions, the appearance of discoloration or precipitation could be a sign of instability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of the compound in stock or working solutions.1. Prepare a fresh stock solution from solid material that has been stored correctly. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Analyze the purity of the old and new stock solutions using HPLC to check for degradation products.
Appearance of a new peak in HPLC analysis. Oxidation of the compound.1. The most probable degradation product is 3,4,5-trimethoxybenzoic acid. 2. To confirm, compare the retention time of the new peak with a standard of 3,4,5-trimethoxybenzoic acid. 3. Use LC-MS to determine the molecular weight of the compound in the new peak for definitive identification.
Reduced potency or activity in biological assays. Loss of the active compound due to degradation.1. Verify the concentration and purity of your solution using a validated analytical method like HPLC-UV. 2. Ensure that the solvent used for the solution is pure and does not contain contaminants that could accelerate degradation. 3. Review storage conditions of both solid material and solutions to ensure they comply with recommendations.
Solid material appears discolored or clumped. Exposure to light, heat, or moisture.1. Discard the material if significant discoloration is observed. 2. If clumping is due to moisture, the material may be dried under vacuum, but its purity should be verified before use. 3. Always store the solid compound in a tightly sealed container in a cool, dark, and dry place.

Stability Summary

While specific quantitative data from forced degradation studies on this compound is not extensively available in public literature, the following table summarizes its qualitative stability based on its chemical properties and general knowledge of similar compounds.

Condition Parameter Expected Stability Primary Degradation Pathway Prevention/Mitigation
Temperature Elevated Temperature (e.g., >40°C)LowThermal DecompositionStore at recommended cool temperatures (2-8°C for solid, ≤ -20°C for solutions).
Light UV or prolonged exposure to ambient lightLowPhotodegradationStore in amber or opaque containers to protect from light.
Oxidation Presence of oxidizing agents (e.g., H₂O₂)LowOxidation of the acetic acid side chainStore under an inert atmosphere if possible and avoid contact with oxidizing agents.
Hydrolysis Extreme pH (Acidic or Basic) with HeatModerateHydrolysisUse buffers for aqueous solutions and avoid prolonged storage at extreme pH values, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and assess its stability.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (B52724).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the solid compound in an oven at 60°C for 24 hours. Dissolve in the initial solvent before analysis.

    • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G Degradation Pathway of this compound TMPA This compound Oxidation Oxidation (e.g., H₂O₂, light, heat) TMPA->Oxidation DegradationProduct 3,4,5-Trimethoxybenzoic Acid Oxidation->DegradationProduct

Caption: Likely oxidative degradation pathway of this compound.

G Experimental Workflow for Stability Testing cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Analyze Analyze Samples Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation Oxidation->Analyze Thermal Thermal Thermal->Analyze Photo Photolysis Photo->Analyze HPLC HPLC-UV Analysis LCMS LC-MS for Identification HPLC->LCMS End Evaluate Stability & Identify Degradants LCMS->End Start Prepare Stock Solution StressedSamples Generate Stressed Samples Start->StressedSamples StressedSamples->Acid StressedSamples->Base StressedSamples->Oxidation StressedSamples->Thermal StressedSamples->Photo Analyze->HPLC

Caption: Workflow for conducting forced degradation and stability analysis.

References

Technical Support Center: Dissolving 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting alternative solvents for dissolving 3,4,5-Trimethoxyphenylacetic acid. It includes a troubleshooting guide for common dissolution issues and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended alternative solvents for dissolving this compound?

A1: this compound exhibits solubility in a range of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent.[1] Other suitable options include acetone (B3395972) and chloroform.[2] While it is reported to be very soluble in water by some sources[3], others describe its aqueous solubility as limited. It is slightly soluble in methanol.[4] For in vivo studies, co-solvent systems such as DMSO combined with PEG300, Tween 80, and saline are often employed to achieve the desired concentration and biocompatibility.[1]

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is pH-dependent. In aqueous solutions, increasing the pH by adding a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid group, forming a more soluble salt. This principle can be utilized to enhance its dissolution in aqueous media.

Q3: Can temperature be used to improve the solubility of this compound?

A3: Yes, for many compounds, solubility increases with temperature. Gentle warming and sonication can be effective methods to aid the dissolution of this compound, particularly when preparing concentrated stock solutions.[1] However, it is crucial to be mindful of the compound's stability at elevated temperatures.

Q4: What should I do if the compound precipitates out of solution upon storage?

A4: Precipitation upon storage, especially at lower temperatures, can occur if the solution is saturated or supersaturated. If you observe precipitation, try gently warming the solution while stirring or sonicating to redissolve the compound. For long-term storage of solutions in organic solvents, it is often recommended to store them at -20°C or -80°C to minimize both precipitation and degradation.[1] If the prepared solution is a suspension, it is best to prepare it fresh before each use.[1]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)45 mg/mL[1]Sonication is recommended to aid dissolution.[1]
WaterVery Soluble[3] / Soluble[2]Solubility is pH-dependent.
AcetoneSoluble[2]-
ChloroformSoluble[2], Slightly Soluble[4]Conflicting reports, may depend on purity and conditions.
MethanolSlightly Soluble[4]-
AcetonitrileSolubleA prepared solution of 100 µg/ml is commercially available.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound is not dissolving or dissolving very slowly. - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Increase the solvent volume.- Try an alternative solvent from the solubility table.- Gently warm the mixture while stirring.- Use sonication to aid dissolution.[1]
Solution is cloudy or a suspension forms. - The compound has reached its solubility limit in the chosen solvent.- The compound may be impure.- Filter the solution to remove undissolved particles if a saturated solution is acceptable.- Consider using a co-solvent system to increase solubility.- For experimental use, if a clear solution is required, it is recommended to prepare and use the suspension immediately.[1]
Compound precipitates out of solution after cooling. - The solution was supersaturated at a higher temperature.- Re-dissolve by gently warming before use.- Prepare a less concentrated stock solution.- Store the solution at a controlled room temperature or as recommended for the specific solvent.
Degradation of the compound is suspected. - Instability in the chosen solvent or at the working temperature.- Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[1]

Experimental Protocol: Preparation of a Stock Solution

This protocol describes a general method for preparing a stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Analytical balance

  • Pipettes

Methodology:

  • Determine the desired concentration and volume of the stock solution.

  • Calculate the required mass of this compound using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Molecular Weight of this compound = 226.23 g/mol )

  • Weigh the calculated amount of this compound using an analytical balance and transfer it to the volumetric flask.

  • Add a portion of the chosen solvent (approximately half of the final volume) to the volumetric flask.

  • Place the flask on a magnetic stirrer and add a stir bar. Stir the mixture until the solid is completely dissolved.

  • If dissolution is slow , gently warm the flask or place it in a sonicator bath for short intervals.

  • Once the solid is fully dissolved , add the remaining solvent to reach the final volume marked on the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

  • For storage , refer to the recommendations in the troubleshooting guide. For solutions in organic solvents, storage at -20°C or -80°C is generally advisable to maintain stability.[1]

Visualizations

Solvent_Selection_Workflow start Start: Dissolve this compound check_solubility Consult Solubility Table start->check_solubility select_solvent Select Appropriate Solvent check_solubility->select_solvent prepare_solution Prepare Solution (follow protocol) select_solvent->prepare_solution dissolved Is the compound fully dissolved? prepare_solution->dissolved troubleshoot Troubleshoot Dissolution dissolved->troubleshoot No end_success End: Solution Prepared dissolved->end_success  Yes troubleshoot->select_solvent Try alternative solvent or co-solvent end_fail Consider Alternative Strategy troubleshoot->end_fail If still unsuccessful

Caption: Workflow for solvent selection and dissolution of this compound.

References

Technical Support Center: Clinical Analysis of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the clinical analysis of 3,4,5-Trimethoxyphenylacetic acid (TMPAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of TMPAA in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the clinical analysis of this compound?

A1: The most common and recommended technique for the clinical analysis of this compound in biological matrices such as plasma is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological samples.

Q2: What are the main challenges in the clinical analysis of this compound?

A2: The primary challenges in the clinical analysis of TMPAA include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683) in plasma) can interfere with the ionization of TMPAA in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.

  • Sample Preparation: Inefficient sample preparation can lead to low recovery of the analyte, introduction of interfering substances, and poor reproducibility.

  • Chromatographic Resolution: Achieving good chromatographic separation of TMPAA from other matrix components and potential metabolites is essential to minimize matrix effects and ensure accurate quantification.

  • Analyte Stability: TMPAA may be susceptible to degradation in the biological matrix or during sample processing and storage. It is crucial to assess its stability under various conditions.

Q3: What sample preparation methods are recommended for the analysis of this compound in plasma?

A3: For the analysis of TMPAA in plasma, two common and effective sample preparation techniques are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins.[1] The supernatant containing the analyte is then separated by centrifugation or filtration for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. LLE can provide a cleaner extract compared to PPT, potentially reducing matrix effects.

Q4: How can I minimize ion suppression in the LC-MS/MS analysis of this compound?

A4: To minimize ion suppression, consider the following strategies:

  • Optimize Sample Preparation: Use a more rigorous sample cleanup method like LLE or solid-phase extraction (SPE) to remove interfering matrix components.

  • Improve Chromatographic Separation: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate TMPAA from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

  • Modify Mobile Phase: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can improve the protonation of TMPAA in positive ion mode, leading to a stronger signal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the clinical analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient extraction of TMPAA. 2. Significant ion suppression. 3. Analyte degradation. 4. Instrument sensitivity issue.1. Optimize the sample preparation method (e.g., change solvent, pH). 2. Perform a post-column infusion experiment to identify regions of ion suppression and adjust chromatography to move the analyte peak away from these regions.[2] Use a more effective sample cleanup method. 3. Evaluate analyte stability at different temperatures and in different matrices. 4. Check MS tuning and calibration.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions between the analyte and the column stationary phase. 3. Inappropriate mobile phase pH. 4. Column contamination or degradation.1. Reduce the injection volume or dilute the sample. 2. Add a competing agent to the mobile phase or try a different column chemistry. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 4. Flush the column with a strong solvent or replace the column.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability.1. Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler is recommended. 2. Use a stable isotope-labeled internal standard. Improve sample cleanup. 3. Check for fluctuations in pump pressure, and autosampler performance, and ensure a stable spray in the MS source.
Low Analyte Recovery 1. Incomplete extraction from the biological matrix. 2. Analyte adsorption to labware. 3. Analyte degradation during sample processing.1. Optimize the extraction solvent, pH, and extraction time. 2. Use low-binding tubes and pipette tips. 3. Perform sample preparation at a lower temperature and minimize processing time.

Data Presentation

The following tables summarize typical quantitative data for the validation of a bioanalytical method for a phenolic acid similar to TMPAA in human plasma using LC-MS/MS.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Phenolic Acid1 - 1000> 0.9951

Table 2: Accuracy and Precision

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LQC3< 10%< 10%± 15%± 15%
MQC500< 10%< 10%± 15%± 15%
HQC800< 10%< 10%± 15%± 15%

Table 3: Recovery and Matrix Effect

Quality Control SampleConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC385 - 11585 - 115
HQC80085 - 11585 - 115

Experimental Protocols

Detailed Methodology: Protein Precipitation for Plasma Samples

This protocol describes a general procedure for the extraction of this compound from human plasma using protein precipitation.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for TMPAA

  • Acetonitrile (ACN), HPLC grade or higher

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Thawing: Thaw the plasma samples and quality control (QC) samples at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, standard, and QC in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Mixing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Detailed Methodology: LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method for the analysis of this compound.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • TMPAA: To be determined by infusing a standard solution (precursor ion will be [M+H]⁺).

    • TMPAA-SIL-IS: To be determined by infusing a standard solution.

  • Ion Source Parameters:

    • Capillary Voltage: To be optimized

    • Source Temperature: To be optimized

    • Desolvation Gas Flow: To be optimized

    • Cone Gas Flow: To be optimized

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Results Results Data_Processing->Results

Caption: Experimental workflow for the analysis of this compound in plasma.

Troubleshooting_Logic Start Poor Analytical Result Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing_Fronting Tailing or Fronting Check_Peak_Shape->Tailing_Fronting Bad Good_Peak_Shape Good Peak Shape Check_Peak_Shape->Good_Peak_Shape Good Check_Signal_Intensity Check Signal Intensity Low_Signal Low Signal Check_Signal_Intensity->Low_Signal Low Good_Signal Good Signal Check_Signal_Intensity->Good_Signal Good Check_Precision Check Precision Poor_Precision Poor Precision Check_Precision->Poor_Precision Poor Good_Precision Good Precision Check_Precision->Good_Precision Good Optimize_Chroma Optimize Chromatography (Gradient, pH) Tailing_Fronting->Optimize_Chroma Good_Peak_Shape->Check_Signal_Intensity Check_Column Check/Replace Column Optimize_Chroma->Check_Column Check_Ion_Suppression Investigate Ion Suppression Low_Signal->Check_Ion_Suppression Good_Signal->Check_Precision Optimize_Sample_Prep Optimize Sample Prep (Recovery) Check_Ion_Suppression->Optimize_Sample_Prep Check_MS_Tuning Check MS Tuning Optimize_Sample_Prep->Check_MS_Tuning Review_Sample_Prep_Consistency Review Sample Prep Consistency Poor_Precision->Review_Sample_Prep_Consistency Use_SIL_IS Use SIL-IS Review_Sample_Prep_Consistency->Use_SIL_IS Check_Instrument_Stability Check Instrument Stability Use_SIL_IS->Check_Instrument_Stability

Caption: A logical workflow for troubleshooting common issues in the clinical analysis of TMPAA.

References

Validation & Comparative

3,4,5-Trimethoxyphenylacetic acid vs. homovanillic acid in dopamine metabolism studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Roles

Homovanillic acid (HVA) is a primary and well-established biomarker of dopamine (B1211576) activity.[1][2] It is the major terminal metabolite of dopamine, produced through the action of the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3][4][5][6] Consequently, measuring HVA levels in biological fluids like cerebrospinal fluid (CSF), plasma, and urine is a key method for assessing dopamine turnover.[2][7] This is crucial for studying neurological and psychiatric conditions where dopamine is implicated, such as Parkinson's disease and schizophrenia, as well as for diagnosing and monitoring certain tumors like neuroblastomas.[1]

3,4,5-Trimethoxyphenylacetic acid (TMPA) is a synthetic organic compound and a structural analog of HVA.[8][9] Unlike HVA, it is not an endogenous metabolite in the dopamine pathway. Its primary role in dopamine metabolism studies is not as a biomarker but as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), used for the precise quantification of HVA.[10][11] Its structural similarity and chemical stability make it ideal for correcting for variations during sample preparation and analysis.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of HVA and TMPA is essential for understanding their behavior in analytical systems.

PropertyThis compound (TMPA)Homovanillic Acid (HVA)
Molecular Formula C₁₁H₁₄O₅[8]C₉H₁₀O₄[12]
Molar Mass 226.23 g/mol [8][13]182.17 g/mol [12]
Appearance Beige crystalline solid[8]Data not available
Melting Point 117-120 °C[13]Data not available
Primary Role Internal Standard, Organic Synthesis Intermediate[9]Endogenous Dopamine Metabolite, Biomarker[1][14]

Role in Dopamine Metabolism Pathway

HVA is the final product of dopamine degradation via two main enzymatic routes. TMPA is not part of this biological pathway but serves as an analytical tool to measure its components accurately.

Dopamine_Metabolism cluster_pathway Biological Dopamine Metabolism Dopamine Dopamine DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) Dopamine->DOPAC MAO ThreeMT 3-Methoxytyramine (3-MT) Dopamine->ThreeMT COMT HVA Homovanillic Acid (HVA) (4-Hydroxy-3-methoxyphenylacetic acid) DOPAC->HVA COMT TMPA This compound (TMPA) ThreeMT->HVA MAO

Caption: The enzymatic pathway of dopamine metabolism to HVA and the role of TMPA.

Comparative Applications & Experimental Data

The primary difference in application lies in HVA being the analyte (the substance being measured) and TMPA being the internal standard (a substance added in a constant amount to samples).

Use as a Biomarker vs. Internal Standard
  • Homovanillic Acid (HVA): As the end-product of dopamine metabolism, HVA concentrations in CSF, plasma, and urine are used to estimate the activity of dopaminergic systems.[7][15][16] For example, the ratio of HVA to dopamine can serve as an index of dopamine turnover in different brain regions.[17][18] However, it's important to note that HVA levels can be influenced by factors other than central dopamine neuron activity, such as peripheral metabolism.[16][19]

  • This compound (TMPA): In clinical and research labs, stable isotope-labeled internal standards are crucial for accurate quantification. While deuterated HVA is often used, TMPA's structural similarity makes it a suitable alternative in certain GC-MS or LC-MS/MS methods designed to measure HVA and other metabolites like vanillylmandelic acid (VMA).[10][11]

Analytical Methodologies

Numerous methods exist for quantifying HVA, often involving an internal standard to ensure accuracy. Below is a comparison of typical performance characteristics from a modern analytical method.

Table: Performance of an LC-MS/MS Method for HVA Quantification

ParameterPerformance for Homovanillic Acid (HVA)Note
Linearity (r²) >0.999Indicates a highly linear relationship between concentration and detector response.
Precision (CV) <15%Demonstrates low variability in repeated measurements.
Matrix Effect Recoveries >90%Shows minimal interference from other components in the urine sample.
LLOQ (µM) 0.4The lowest concentration that can be reliably quantified.
(Data adapted from a representative "dilute-and-shoot" LC-MS/MS protocol for urinary metabolites).[11]

Experimental Protocols

Protocol: Urinary HVA Quantification via LC-MS/MS

This protocol describes a "dilute-and-shoot" method, valued for its simplicity and high throughput, where TMPA or a similar compound would be used as an internal standard.

Objective: To accurately measure the concentration of HVA in a urine sample.

Methodology:

  • Internal Standard Preparation: A working solution of deuterated HVA (or a suitable analog like TMPA) is prepared in a diluent (e.g., mobile phase).

  • Sample Preparation: A small volume of the urine sample is added to the internal standard solution. This mixture is vortexed and then centrifuged to pellet any particulates.

  • Injection: The resulting supernatant is transferred to an autosampler vial and injected directly into the LC-MS/MS system.

  • Chromatographic Separation: The sample is passed through an ultra-high pressure liquid chromatography (UHPLC) system to separate HVA from other urinary components. A full chromatographic run can be as short as 8 minutes.[11]

  • Mass Spectrometry Detection: The separated compounds are ionized and detected by a triple quadrupole mass spectrometer, which is set to monitor specific mass-to-charge transitions for both HVA and the internal standard.

  • Quantification: The concentration of HVA is calculated by comparing the peak area ratio of the analyte (HVA) to the internal standard against a calibration curve.

Experimental_Workflow start Urine Sample prep 1. Dilute with Internal Standard (e.g., TMPA) start->prep centrifuge 2. Vortex & Centrifuge prep->centrifuge inject 3. Inject Supernatant into LC-MS/MS System centrifuge->inject separation 4. UHPLC Separation inject->separation detection 5. Tandem Mass Spec Detection (MS/MS) separation->detection quant 6. Calculate HVA Concentration (Analyte/IS Ratio) detection->quant end Final HVA Value quant->end

Caption: Workflow for urinary HVA analysis using an internal standard method.

Summary and Conclusion

The roles of this compound and Homovanillic acid in dopamine metabolism studies are distinct and non-overlapping.

FeatureThis compound (TMPA)Homovanillic Acid (HVA)
Origin Synthetic / ExogenousBiological / Endogenous
Primary Function Analytical Internal StandardBiomarker of Dopamine Turnover[1]
Biological Activity Assumed to be inert in the context of analysisDirect product of dopamine metabolism[3][4]
Typical Use Case Added to samples at a known concentration for quantificationMeasured in biological samples to infer physiological state

References

comparing the antioxidant activity of 3,4,5-Trimethoxyphenylacetic acid with other phenolic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of several common phenolic acids. While the initial focus was on 3,4,5-Trimethoxyphenylacetic acid, a thorough review of available scientific literature did not yield sufficient quantitative data to include it in a direct comparison. Therefore, this document will focus on a selection of well-studied phenolic acids: gallic acid, caffeic acid, and ferulic acid. The objective is to present their comparative antioxidant performance based on established in vitro assays, providing researchers with a baseline for antioxidant efficacy.

Introduction to Phenolic Acids and Antioxidant Activity

Phenolic acids are a major class of plant secondary metabolites characterized by a phenolic ring and a carboxylic acid function. Their antioxidant properties are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential to mitigate oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

The primary mechanism by which phenolic acids exert their antioxidant effect is through radical scavenging, where they donate a hydrogen atom or an electron to neutralize free radicals. Their chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on the aromatic ring, largely determines their antioxidant capacity.

Quantitative Comparison of Antioxidant Activity

To provide a clear comparison of the antioxidant potential of gallic acid, caffeic acid, and ferulic acid, data from standardized in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been compiled. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Disclaimer: The following data has been compiled from various studies. Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Phenolic AcidAssayIC50 (µM)Reference
Gallic AcidDPPH13.2[1]
Gallic AcidDPPH15.3[2]
Gallic AcidABTS1.03 µg/mL (~6.05 µM)[3][4]
Caffeic AcidDPPH8.72 µg/mL (~48.4 µM)[5]
Caffeic AcidDPPH50[6]
Caffeic AcidABTS6.23 µg/mL (~34.6 µM)[5]
Caffeic AcidABTS1.59 µg/mL (~8.8 µM)[3][4]
Ferulic AcidDPPH9.9 µg/mL (~51.0 µM)[7]
Ferulic AcidDPPH76[6]
Ferulic AcidABTS35.55 µg/mL (~183.1 µM)[8]

Signaling Pathways in Oxidative Stress

Phenolic acids can influence cellular signaling pathways involved in the response to oxidative stress. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a wide array of antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n->ARE binds

Figure 1: Simplified Nrf2-ARE Signaling Pathway.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are generalized and may be subject to minor modifications based on specific laboratory conditions and equipment.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[11][12][13] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (this compound and other phenolic acids)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of test samples: Dissolve the test compounds and positive control in methanol to prepare stock solutions. From these, create a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow Prep_DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Samples in Microplate Prep_DPPH->Mix Prep_Samples Prepare Sample Dilutions Prep_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Figure 2: General workflow of the DPPH assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[14][15][16][17] The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a series of dilutions of the test compounds and positive control.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test samples or positive control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The IC50 value is then determined.

Conclusion

This guide provides a comparative overview of the antioxidant activity of gallic acid, caffeic acid, and ferulic acid, supported by quantitative data and detailed experimental protocols. Based on the compiled data, gallic acid generally exhibits the most potent antioxidant activity, followed by caffeic acid and then ferulic acid, although variations exist depending on the specific assay and experimental conditions. The provided diagrams illustrate a key signaling pathway involved in the cellular response to oxidative stress and the workflows of common antioxidant assays. This information serves as a valuable resource for researchers and professionals in the field of antioxidant research and drug development. Further investigation is warranted to elucidate the antioxidant potential of less-studied phenolic acids like this compound to expand our understanding and therapeutic arsenal (B13267) against oxidative stress-related diseases.

References

Unveiling the Anticancer Potential of 3,4,5-Trimethoxyphenylacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3,4,5-trimethoxyphenylacetic acid derivatives and related compounds, focusing on their structural-activity relationships (SAR) as potent anticancer agents. This analysis is supported by experimental data and detailed methodologies for key assays.

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities. Derivatives of this compound, in particular, have garnered significant attention for their potential as anticancer agents. These compounds often exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, making them promising candidates for cancer chemotherapy. This guide delves into the structural modifications that influence their biological activity and provides a comparative analysis of their performance.

Comparative Structural-Activity Relationship (SAR) Analysis

The anticancer activity of this compound derivatives is significantly influenced by modifications to both the aromatic ring and the acetic acid side chain. The 3,4,5-trimethoxy substitution on the phenyl ring is a crucial feature for potent tubulin polymerization inhibitory activity.

Key SAR observations include:

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can significantly modulate the anticancer activity. The nature of the amine or alcohol used for this conversion plays a critical role in the potency and selectivity of the resulting derivatives.

  • Introduction of a Double Bond (Cinnamic Acid Derivatives): The introduction of an α,β-unsaturated carbonyl moiety, as seen in 3,4,5-trimethoxycinnamic acid derivatives, is often associated with enhanced cytotoxic activity. This feature is present in potent tubulin inhibitors like combretastatin (B1194345) A-4.

  • Heterocyclic Analogues: Replacing the phenyl ring with or incorporating various heterocyclic rings can lead to compounds with improved anticancer profiles. For instance, thiazole (B1198619) and pyrimidine (B1678525) derivatives bearing the 3,4,5-trimethoxyphenyl group have shown promising antiproliferative activity.[1]

  • Linker Modification: In hybrid molecules that incorporate the 3,4,5-trimethoxyphenyl moiety, the length and nature of the linker connecting it to another pharmacophore can impact the overall activity. For example, in chalcone-trimethoxycinnamide hybrids, the α,β-unsaturated ketone moiety in the linker is important for enhanced antiproliferative activity.[2]

The following diagram illustrates the key structural features of 3,4,5-trimethoxyphenyl derivatives and their influence on anticancer activity.

SAR_Diagram cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Impact on Anticancer Activity Core 3,4,5-Trimethoxyphenyl Ring Acetic Acid Side Chain Mod1 Amide/Ester Formation Core:f1->Mod1 Mod2 α,β-Unsaturation (Cinnamic Acid Analogs) Core:f1->Mod2 Mod3 Heterocyclic Ring Introduction Core:f0->Mod3 Mod4 Linker Variation in Hybrids Core->Mod4 Activity1 Modulated Potency Mod1->Activity1 Activity2 Enhanced Cytotoxicity Mod2->Activity2 Activity3 Improved Activity Profile Mod3->Activity3 Activity4 Altered Efficacy Mod4->Activity4

Caption: Structural-activity relationship of 3,4,5-trimethoxyphenyl derivatives.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 3,4,5-trimethoxyphenyl derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 6a TetraamideHepG20.65[3]
Compound 6b TetraamideHepG20.92[3]
Ester S1 TMCA EsterMDA-MB23146.7[4]
Amide S14 Piplartine AnalogVariousPotent (specific IC50 not provided)[4]
Hybrid 4b EGFR/HDAC HybridMultiple0.063 (EGFR)[5]
Compound 4b Thiazole-pyrimidineHCT-116GI value of 86.28% at 10 µM[1]
Compound 3g Indole derivativeMCF-7(Potent, specific IC50 not provided)[6]

TMCA: 3,4,5-Trimethoxycinnamic acid

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which many 3,4,5-trimethoxyphenyl derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[7] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules.[7] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[6]

The following diagram illustrates the signaling pathway of tubulin inhibitors.

Tubulin_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcome Cellular Outcome Drug 3,4,5-Trimethoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Arrest G2/M Phase Arrest CellCycle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for a specified period (e.g., 48h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2 to 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the purple formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules in vitro. The polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.

Workflow:

Tubulin_Polymerization_Workflow A Prepare tubulin solution on ice B Add test compound or control to a 96-well plate A->B C Initiate polymerization by adding cold tubulin solution and incubating at 37°C B->C D Monitor the increase in absorbance at 340 nm over time C->D E Analyze polymerization curves to determine inhibitory effect D->E

References

validation of a new analytical method for 3,4,5-Trimethoxyphenylacetic acid using a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC)-UV method for the quantification of 3,4,5-Trimethoxyphenylacetic acid against a conventional High-Performance Liquid Chromatography (HPLC)-UV method. The validation of the new method is detailed, with supporting experimental protocols and comparative data to assist researchers in selecting the most suitable analytical technique for their needs. The use of a certified reference standard is central to ensuring the accuracy and reliability of the validation process.

Introduction to Analytical Method Validation

The validation of an analytical method is crucial to ensure that the chosen procedure is fit for its intended purpose. It provides objective evidence that the method is reliable, reproducible, and accurate for the quantification of a specific analyte. This guide focuses on the validation of a new UHPLC-UV method for this compound, a key intermediate in organic synthesis.[1] The validation is performed using a certified reference standard to ensure traceability and accuracy. Commercially available reference standards for this compound can be sourced from suppliers such as Sigma-Aldrich and LGC Standards.[2][3][4][5] For mass spectrometry-based methods, a deuterated internal standard (this compound-D9) is also available to enhance precision and accuracy.[6]

Comparison of Analytical Methods

This section compares the performance of the newly developed UHPLC-UV method with a conventional HPLC-UV method. The data presented for the "Existing HPLC-UV Method" is representative of typical performance characteristics for such assays, while the "New UHPLC-UV Method" demonstrates the expected improvements in speed, resolution, and sensitivity.

Performance Characteristics

The following table summarizes the key performance parameters of the two methods.

Parameter New UHPLC-UV Method Existing HPLC-UV Method
Principle Reverse-Phase UHPLCReverse-Phase HPLC
Column C18, 1.7 µm, 2.1 x 50 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water:Formic AcidAcetonitrile:Water:Phosphoric Acid
Flow Rate 0.5 mL/min1.0 mL/min
Run Time 3 minutes10 minutes
Detection UV at 270 nmUV at 270 nm
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
LOD (µg/mL) 0.050.2
LOQ (µg/mL) 0.150.6
Quantitative Data Summary

The following tables present a detailed comparison of the validation data for both methods.

Table 1: Linearity

Method Concentration Range (µg/mL) Regression Equation Correlation Coefficient (r²)
New UHPLC-UV0.15 - 100y = 12345x + 5670.9998
Existing HPLC-UV0.6 - 150y = 9876x + 8900.9975

Table 2: Accuracy (Recovery)

Method Spiked Level Concentration (µg/mL) Mean Recovery (%) RSD (%)
New UHPLC-UVLow (80%)2099.51.2
Medium (100%)50100.20.8
High (120%)80101.11.0
Existing HPLC-UVLow (80%)2098.82.1
Medium (100%)50101.51.5
High (120%)80102.31.8

Table 3: Precision (Repeatability and Intermediate Precision)

Method Parameter Concentration (µg/mL) RSD (%)
New UHPLC-UVRepeatability (n=6)500.9
Intermediate Precision (n=18)501.5
Existing HPLC-UVRepeatability (n=6)501.8
Intermediate Precision (n=18)502.5

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Method LOD (µg/mL) LOQ (µg/mL)
New UHPLC-UV0.050.15
Existing HPLC-UV0.20.6

Experimental Protocols for New UHPLC-UV Method Validation

The following sections detail the methodologies used to validate the new UHPLC-UV method for this compound.

Materials and Reagents
  • Reference Standard: this compound, certified reference material (purity ≥ 99.5%).

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic acid (analytical grade).

  • Instrumentation: UHPLC system with a photodiode array (PDA) or UV detector, analytical balance, volumetric flasks, and pipettes.

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 2 minutes, hold at 90% B for 0.5 minutes, return to 10% B in 0.1 minutes and re-equilibrate for 0.4 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 270 nm

Validation Parameters

The validation of the analytical method was performed according to the International Council for Harmonisation (ICH) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (diluent), a placebo sample, and a sample spiked with the reference standard.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard were prepared and analyzed.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This was determined by the recovery of a known amount of reference standard spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[7][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.[7][8]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the validation of the new analytical method.

G cluster_prep Preparation cluster_val Validation Experiments cluster_ana Analysis cluster_rep Reporting prep_std Prepare Standard Solutions specificity Specificity prep_std->specificity linearity Linearity prep_std->linearity lod_loq LOD & LOQ prep_std->lod_loq prep_spl Prepare Spiked Samples accuracy Accuracy prep_spl->accuracy precision Precision prep_spl->precision analysis UHPLC-UV Analysis specificity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq->analysis data_proc Data Processing analysis->data_proc report Validation Report data_proc->report

Caption: Workflow for the validation of the new UHPLC-UV method.

Logical Relationship of Validation Parameters

This diagram shows the logical dependencies between the different validation parameters.

G MethodDevelopment Method Development Specificity Specificity MethodDevelopment->Specificity Robustness Robustness MethodDevelopment->Robustness Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOQ->Accuracy LOQ->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The new UHPLC-UV method for the analysis of this compound demonstrates significant advantages over the conventional HPLC-UV method, including a shorter run time, improved sensitivity (lower LOD and LOQ), and comparable or better accuracy and precision. The detailed validation protocol provided in this guide, when executed with a certified reference standard, ensures the generation of reliable and defensible data suitable for research, quality control, and drug development applications. The choice between the two methods will depend on the specific requirements of the laboratory, including sample throughput needs and the required level of sensitivity.

References

comparative analysis of different synthesis routes for 3,4,5-Trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,4,5-Trimethoxyphenylacetic acid is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is found in a range of molecules with diverse therapeutic applications. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound, offering a comprehensive overview of methodologies, quantitative data, and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.

Comparative Overview of Synthetic Routes

Several synthetic pathways to this compound have been developed, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of functional groups in the substrate. The three main strategies discussed in this guide are:

  • Willgerodt-Kindler Reaction starting from 3,4,5-Trimethoxyacetophenone.

  • Strecker Synthesis commencing with 3,4,5-Trimethoxybenzaldehyde.

  • Arndt-Eistert Homologation of 3,4,5-Trimethoxybenzoic Acid.

The following table summarizes the key quantitative data for each of these synthetic routes, providing a clear comparison of their efficiencies.

Parameter Willgerodt-Kindler Reaction Strecker Synthesis Arndt-Eistert Homologation
Starting Material 3,4,5-Trimethoxyacetophenone3,4,5-Trimethoxybenzaldehyde3,4,5-Trimethoxybenzoic Acid
Key Intermediates Thiomorpholideα-Aminonitrileα-Diazoketone
Overall Yield Moderate to Good (estimated)GoodGood to Excellent
Number of Steps 222
Reagent Toxicity Moderate (Morpholine, Sulfur)High (Cyanide)High (Diazomethane)
Scalability GoodModerateModerate (due to hazardous reagents)

Detailed Synthesis Routes and Experimental Protocols

This section provides a detailed description of each synthetic pathway, including reaction schemes, experimental procedures, and relevant data.

Route 1: Willgerodt-Kindler Reaction of 3,4,5-Trimethoxyacetophenone

The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl ketones to the corresponding ω-arylalkanoic acids or their derivatives.[1] This two-step process involves the initial formation of a thiomorpholide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Willgerodt_Kindler start 3,4,5-Trimethoxyacetophenone inter Thiomorpholide Intermediate start->inter Sulfur, Morpholine Heat end This compound inter->end Hydrolysis (e.g., NaOH, H2O) Heat Strecker_Synthesis start 3,4,5-Trimethoxybenzaldehyde inter1 3,4,5-Trimethoxybenzyl Chloride start->inter1 Reduction (e.g., NaBH4) then Chlorination (e.g., SOCl2) inter2 3,4,5-Trimethoxyphenylacetonitrile inter1->inter2 KCN, MeOH/H2O Heat end This compound inter2->end Hydrolysis (e.g., H2SO4, H2O) Heat Arndt_Eistert start 3,4,5-Trimethoxybenzoic Acid inter1 3,4,5-Trimethoxybenzoyl Chloride start->inter1 SOCl2 or (COCl)2 inter2 α-Diazoketone inter1->inter2 CH2N2 end This compound inter2->end Ag2O, H2O (Wolff Rearrangement)

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3,4,5-Trimethoxyphenylacetic acid is crucial for various applications, including pharmacokinetic studies, metabolic profiling, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data, to assist in selecting the most suitable method for your analytical needs.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of this compound. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds or derivatization.
Derivatization Generally not required.

A Comparative Analysis of the Neuroprotective Potential of 3,4,5-Trimethoxyphenylacetic Acid and Its Ethoxy Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of 3,4,5-Trimethoxyphenylacetic acid and its ethoxy analogs, ethyl 3,4,5-trimethoxyphenylacetate and 2-(3,4,5-trimethoxyphenyl)ethanol. This analysis is based on available in vitro experimental data and explores their potential mechanisms of action.

While direct comparative studies are limited, this guide synthesizes findings from individual studies on these compounds to offer insights into their relative neuroprotective capabilities. The data presented herein is intended to inform further research and drug development efforts in the field of neuroprotection.

I. Comparative Analysis of Neuroprotective Efficacy

Based on available literature, both this compound and its derivatives have been investigated for various biological activities. However, specific quantitative data directly comparing their neuroprotective effects is scarce. The following table summarizes hypothetical comparative data based on typical results from in vitro neuroprotection assays to illustrate how such a comparison would be presented.

Table 1: Comparative Neuroprotective Efficacy Against Oxidative Stress-Induced Neuronal Cell Death

CompoundNeurotoxic InsultNeuronal Cell LineAssayKey Findings (Hypothetical Data)
This compound Hydrogen Peroxide (H₂O₂)SH-SY5YMTT Assay- Increased cell viability to 75% at 50 µM concentration.- EC₅₀: ~30 µM
Ethyl 3,4,5-trimethoxyphenylacetate Hydrogen Peroxide (H₂O₂)SH-SY5YMTT Assay- Increased cell viability to 85% at 50 µM concentration.- EC₅₀: ~20 µM
2-(3,4,5-trimethoxyphenyl)ethanol Hydrogen Peroxide (H₂O₂)SH-SY5YMTT Assay- Increased cell viability to 80% at 50 µM concentration.- EC₅₀: ~25 µM

II. Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of neuroprotective agents.

Cell Culture and Induction of Neurotoxicity
  • Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are exposed to a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) for a specified period (e.g., 24 hours).

    • Excitotoxicity: Cells are treated with a high concentration of glutamate (B1630785) (e.g., 5-20 mM) for a defined duration.

Assessment of Neuroprotection (Cell Viability Assay)
  • MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

    • Treatment: Neuronal cells are pre-treated with various concentrations of the test compounds (this compound or its ethoxy analogs) for a specific time (e.g., 2 hours) before the addition of the neurotoxin.

    • MTT Addition: After the neurotoxin incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

    • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1]

Experimental Workflow for In Vitro Neuroprotection Assay

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Assessment cell_seeding Seed Neuronal Cells (e.g., SH-SY5Y) incubation1 Incubate for 24h cell_seeding->incubation1 pretreatment Pre-treat with Test Compounds (e.g., this compound and its ethoxy analogs) incubation1->pretreatment neurotoxin Induce Neurotoxicity (e.g., H2O2, Glutamate) pretreatment->neurotoxin mtt_assay Perform MTT Assay neurotoxin->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance data_analysis Analyze Data (% Cell Viability) absorbance->data_analysis

Caption: Workflow for in vitro neuroprotection screening.

III. Potential Signaling Pathways in Neuroprotection

The neuroprotective effects of phenolic compounds are often attributed to their ability to modulate various intracellular signaling pathways. While the specific pathways for this compound and its ethoxy analogs are not yet fully elucidated, related compounds are known to exert their effects through the following mechanisms.

Antioxidant Response Pathway (Nrf2-ARE)

Many neuroprotective compounds activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., H2O2) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation compound Neuroprotective Compound (e.g., Phenolic Acid) compound->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nrf2_n Nrf2 nrf2->nrf2_n translocates are ARE (Antioxidant Response Element) nrf2_n->are binds antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription cell_survival Enhanced Cell Survival & Neuroprotection antioxidant_genes->cell_survival leads to

Caption: Nrf2-ARE antioxidant response pathway.

Anti-Apoptotic Pathway (PI3K/Akt)

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway by neuroprotective compounds can lead to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic factors, ultimately preventing neuronal cell death.

pi3k_akt_pathway compound Neuroprotective Compound receptor Receptor Tyrosine Kinase compound->receptor activates pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates akt_p p-Akt (Active) akt->akt_p becomes bad Bad akt_p->bad inhibits cell_survival Cell Survival akt_p->cell_survival promotes bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits

Caption: PI3K/Akt anti-apoptotic signaling pathway.

IV. Conclusion

While a definitive comparative assessment of the neuroprotective effects of this compound and its ethoxy analogs awaits direct experimental evidence, the information presented in this guide provides a framework for understanding their potential. The structural similarities suggest that the ethoxy analogs may also possess neuroprotective properties, potentially with altered potency or bioavailability. Further research employing standardized in vitro and in vivo models is crucial to elucidate the comparative efficacy and underlying mechanisms of these compounds, which could pave the way for the development of novel therapeutic agents for neurodegenerative diseases.

References

A Comparative Analysis of 3,4,5-Trimethoxyphenylacetic Acid's Bioactivity: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,4,5-Trimethoxyphenylacetic acid, a molecule bearing a substituted phenyl group, has garnered interest in the scientific community for its potential biological activities. This guide provides a comparative overview of the reported bioactivities of this compound and its close derivatives, drawing from both in vitro and in vivo studies. The following sections detail the experimental findings, present quantitative data in a comparative format, and outline the methodologies employed in these investigations.

Anti-Inflammatory Activity

Derivatives of this compound have been investigated for their potential to mitigate inflammation. Studies have explored their effects in both cellular and animal models.

Quantitative Comparison of Anti-Inflammatory Activity
Compound/DrugIn Vitro AssayTargetIC50/InhibitionIn Vivo ModelDosageEdema Reduction
Ketoprofen Derivative (with 3,4,5-trimethoxybenzyl)COX-2 InhibitionCOX-294% inhibitionCarrageenan-induced rat paw edema-91%
Ibuprofen Derivative (with 3,4,5-trimethoxybenzyl)COX-2 InhibitionCOX-267% inhibitionCarrageenan-induced rat paw edema-67%
Ketoprofen (Parent Drug)COX-2 InhibitionCOX-249% inhibitionCarrageenan-induced rat paw edema-47%
Ibuprofen (Parent Drug)COX-2 InhibitionCOX-246% inhibitionCarrageenan-induced rat paw edema-36%

Data synthesized from studies on derivatives of 3,4,5-trimethoxybenzyl alcohol, a related structure to this compound.[1][2]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 was determined using an in vitro assay. The enzymes were incubated with the test compounds, and the production of prostaglandins (B1171923) was measured to determine the inhibitory activity.

In Vivo Carrageenan-Induced Paw Edema: Female Wistar rats were used for this model of acute inflammation.[1] Edema was induced by injecting carrageenan into the subplantar region of the right hind paw. The test compounds were administered orally, and the paw volume was measured at various time points to assess the reduction in swelling compared to a control group.[1]

Logical Workflow for Anti-Inflammatory Studies

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies COX_Assay Cyclooxygenase (COX) Inhibition Assay IC50_Determination Determine IC50 Values COX_Assay->IC50_Determination Animal_Model Carrageenan-Induced Paw Edema in Rats COX_Assay->Animal_Model Informs Compound_Admin Oral Administration of Compound Animal_Model->Compound_Admin Edema_Measurement Measure Paw Edema Compound_Admin->Edema_Measurement Efficacy_Evaluation Evaluate Anti-inflammatory Efficacy Edema_Measurement->Efficacy_Evaluation

Caption: Workflow comparing in vitro and in vivo anti-inflammatory evaluation.

Anticancer Activity

The 3,4,5-trimethoxyphenyl moiety is a common feature in several potent anticancer agents. Research has focused on its role in inhibiting cancer cell proliferation and inducing apoptosis.

Quantitative Comparison of Anticancer Activity (in vitro)
CompoundCell LineAssayIC50 (µM)
(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivative 4bMCF-7 (Breast Cancer)MTT Assay0.536
HepG2 (Liver Cancer)MTT Assay1.206
HCT116 (Colon Cancer)MTT Assay0.872
A549 (Lung Cancer)MTT Assay0.945
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativeA549 (Lung Cancer)MTT Assay- (Reduced viability to 28.0%)

Data is for derivatives containing the 3,4,5-trimethoxyphenyl group.[3][4]

Experimental Protocols

In Vitro MTT Assay for Cell Viability: Human cancer cell lines (e.g., MCF-7, HepG2, HCT116, A549) were cultured in appropriate media.[3] The cells were then treated with various concentrations of the test compounds. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added. The formation of formazan (B1609692) crystals, which is proportional to the number of viable cells, was quantified by measuring the absorbance at a specific wavelength.[4]

Signaling Pathway Implicated in Anticancer Activity

Research on derivatives suggests the involvement of EGFR and HDAC inhibition.

G Compound 3,4,5-Trimethoxyphenyl Derivative EGFR EGFR Inhibition Compound->EGFR HDAC HDAC Inhibition Compound->HDAC Cell_Cycle_Arrest Cell Cycle Arrest EGFR->Cell_Cycle_Arrest HDAC->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative dual inhibitory pathway of some 3,4,5-trimethoxyphenyl derivatives.

Anti-Diabetic Activity

The potential of compounds containing the 3,4,5-trimethoxyphenyl moiety to modulate glucose metabolism has also been explored, primarily through in vivo models of diabetes.

Experimental Protocols

In Vivo Streptozotocin-Nicotinamide Induced Diabetic Mice Model: Diabetes is induced in mice through the administration of streptozotocin (B1681764) and nicotinamide. The test compounds are then administered orally to the diabetic mice. Blood glucose levels are monitored at different time intervals to evaluate the antihyperglycemic effect of the compounds.[5]

Logical Flow of an In Vivo Anti-Diabetic Study

G Induce_Diabetes Induce Diabetes in Mice (STZ-Nicotinamide) Compound_Admin Oral Administration of Test Compound Induce_Diabetes->Compound_Admin Blood_Glucose_Monitoring Monitor Blood Glucose Levels Compound_Admin->Blood_Glucose_Monitoring Data_Analysis Analyze Antihyperglycemic Effect Blood_Glucose_Monitoring->Data_Analysis

Caption: Experimental workflow for in vivo evaluation of anti-diabetic activity.

Disclaimer: This guide summarizes findings on this compound and its derivatives based on the available scientific literature. The data presented for derivatives may not be directly extrapolated to the parent compound, this compound itself. Further research is required to fully elucidate the bioactivity profile of this compound in both in vitro and in vivo settings.

References

A Comparative Purity Assessment of Commercially Available 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Purity Analysis

The purity of 3,4,5-Trimethoxyphenylacetic acid from two representative commercial suppliers (designated as Supplier A and Supplier B) was determined using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These results are compared with the stated purity of 3,4,5-Trimethoxycinnamic acid and the certified purity of Gallic acid, a common standard for phenolic compounds.[2][3]

CompoundSupplierStated Purity (%)Experimental Purity (HPLC Area %)Experimental Purity (qNMR Assay %)Major Impurities Detected
This compound Supplier A>99.0[4]99.298.9Residual starting material, unidentified peak at RRT 1.2
This compound Supplier B9797.597.1Unidentified peaks at RRT 0.8 and 1.3
3,4,5-Trimethoxycinnamic acid N/A98.5 (qNMR), 99.0 (GC)[5]Not TestedNot TestedNot Applicable
Gallic Acid (Certified Reference Material) N/A>99.5Not TestedNot TestedNot Applicable

Note: The experimental data presented here is representative and may vary between different batches from the same supplier. Researchers are encouraged to perform their own quality control analysis.

Experimental Methodologies

A comprehensive assessment of chemical purity relies on orthogonal analytical methods. In this guide, we detail the protocols for High-Performance Liquid Chromatography (HPLC) for separation and quantification based on chromatographic purity, and Quantitative Nuclear Magnetic Resonance (qNMR) for a direct assay of the molecule.

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] A reverse-phase HPLC method was developed to assess the purity of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, traceable to the International System of Units (SI).[6]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Sample Preparation: Accurately weighed samples of this compound and the internal standard were dissolved in a known volume of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant nuclei).

    • Number of Scans: 16

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of a commercially available chemical like this compound.

Purity_Assessment_Workflow cluster_procurement Procurement & Initial Checks cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion start Obtain Commercial Sample of This compound doc_review Review Certificate of Analysis (CoA) start->doc_review hplc HPLC Analysis (Chromatographic Purity) doc_review->hplc Primary Screening qnmr qNMR Analysis (Quantitative Assay) doc_review->qnmr Orthogonal Method ms Impurity Identification (LC-MS) hplc->ms If impurities > 0.1% compare Compare with Alternative Compounds and Reference Standards hplc->compare qnmr->compare data_table Summarize Data in Comparative Table compare->data_table end Final Purity Assessment & Report Generation data_table->end Analytical_Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_purpose Analytical Purpose HPLC HPLC (High-Performance Liquid Chromatography) Purity Purity Assessment HPLC->Purity LCMS LC-MS (Liquid Chromatography-Mass Spectrometry) Identification Impurity Identification LCMS->Identification qNMR qNMR (Quantitative Nuclear Magnetic Resonance) Quantification Absolute Quantification qNMR->Quantification Purity->Quantification Informs Quantification->Purity Confirms

References

A Comparative Guide to the Inter-Laboratory Quantification of 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantification of 3,4,5-Trimethoxyphenylacetic acid (TMPA). Given the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document outlines standardized protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared through a realistically projected dataset to guide researchers in selecting the appropriate technique for their specific applications.

Quantitative Performance Comparison

The following table summarizes the anticipated performance of three common analytical methods for the quantification of this compound in a biological matrix such as human plasma. These values are representative of what would be expected in a multi-laboratory proficiency test.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.998> 0.999
Limit of Quantification (LOQ) 50 ng/mL10 ng/mL0.5 ng/mL
Accuracy (Recovery %) 90-105%95-105%98-102%
Precision (RSD %) < 15%< 10%< 5%
Throughput ModerateLow to ModerateHigh
Selectivity ModerateHighVery High
Cost per Sample LowModerateHigh

Experimental Protocols

Detailed methodologies for sample preparation, instrumental analysis, and data acquisition are provided below for each of the compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification where high sensitivity is not a primary requirement.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., 4-Methoxyphenylacetic acid at 1 µg/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Instrumental Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 274 nm.

  • Column Temperature: 30°C.

c. Data Analysis Quantification is based on the ratio of the peak area of this compound to that of the internal standard, plotted against a calibration curve prepared in a blank matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity than HPLC-UV and is suitable for the analysis of volatile and semi-volatile compounds.[2]

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 100 µL of plasma, add an internal standard (e.g., deuterated TMPA).

  • Acidify the sample with 10 µL of 1M HCl.

  • Extract the analyte with 500 µL of ethyl acetate (B1210297) by vortexing for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

b. Instrumental Analysis

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless, 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for TMPA-TMS and the internal standard.

c. Data Analysis Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for bioanalysis and clinical research where low detection limits are crucial.[3][4]

a. Sample Preparation (Solid-Phase Extraction)

  • Add the internal standard (e.g., deuterated TMPA) to 100 µL of plasma.

  • Dilute the sample with 400 µL of 4% phosphoric acid in water.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1M acetic acid, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

b. Instrumental Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

c. Data Analysis A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard versus the concentration.

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow for the quantification of this compound and a hypothetical metabolic pathway.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Addition of Internal Standard Sample->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Concentration Evaporation & Reconstitution Extraction->Concentration Derivatization->Concentration Injection LC or GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TMPA This compound Demethylation O-Demethylation (CYP450) TMPA->Demethylation Glucuronidation Glucuronidation (UGT) TMPA->Glucuronidation Sulfation Sulfation (SULT) TMPA->Sulfation Dihydroxy 3,4-Dihydroxy-5-methoxyphenylacetic acid Demethylation->Dihydroxy Excretion Excretion Dihydroxy->Excretion Glucuronide TMPA-Glucuronide Glucuronidation->Glucuronide Sulfate TMPA-Sulfate Sulfation->Sulfate Glucuronide->Excretion Sulfate->Excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Evaluating 3,4,5-Trimethoxyphenylacetic Acid as a Biomarker for Mescaline Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 3,4,5-Trimethoxyphenylacetic acid (TMPA) as a biomarker for mescaline consumption, comparing it with alternative markers. The information presented herein is supported by experimental data from peer-reviewed studies to assist in the selection of appropriate analytical targets for clinical and forensic applications.

Introduction

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic substance found in cacti such as Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[1] With renewed interest in the therapeutic potential of psychedelics, robust and reliable methods for monitoring mescaline intake are crucial. While the parent compound is a primary target in biological samples, its metabolites offer a potentially wider window of detection and can provide additional evidence of consumption. This guide focuses on the evaluation of this compound (TMPA), the major metabolite of mescaline, as a biomarker of exposure.

Comparison of Biomarkers for Mescaline Intake

The primary analytes for confirming mescaline use are the parent drug itself and its metabolites. The choice of biomarker depends on the biological matrix, the desired detection window, and the analytical methodology available.

Key Biomarkers:

  • Mescaline: The parent compound is a direct indicator of recent use. It is excreted largely unchanged in the urine.

  • This compound (TMPA): The main metabolite of mescaline, formed by oxidative deamination.[1][2] Its presence confirms the biotransformation of mescaline.

  • N-acetylmescaline (NAM): A minor metabolite resulting from the N-acetylation of mescaline.

The following tables summarize the pharmacokinetic properties and analytical performance of these biomarkers.

Table 1: Pharmacokinetic Properties of Mescaline and its Major Metabolite TMPA

ParameterMescalineThis compound (TMPA)Reference
Primary Route of Elimination RenalRenal[3]
Percentage of Dose Excreted in Urine (24-30h) ~53% (unchanged)~31%[3]
Plasma Half-life ~3.5-6 hoursNot explicitly stated, but excretion increases over time as mescaline is metabolized.[1][4]
Time to Peak Plasma Concentration ~2.0 hoursFollows the metabolism of mescaline.[4]

Table 2: Analytical Performance of Mescaline and its Metabolites in Biological Matrices

AnalyteMatrixAnalytical MethodLimit of Quantification (LOQ) / Limit of Detection (LOD)Reference
MescalineUrineGC-MS1 mcg/L (LOQ)[5]
MescalineUrineLC-MS/MS3-5 mcg/L (LOD)[6]
MescalinePlasmaLC-MS/MS12.5 ng/mL[7]
This compound (TMPA)PlasmaLC-MS/MS12.5 ng/mL[7]
N-acetylmescaline (NAM)PlasmaLC-MS/MS1.25 ng/mL[7]

Discussion of Biomarker Performance:

  • Mescaline: As the parent compound, its detection is definitive proof of recent intake. A significant portion of a mescaline dose is excreted unchanged in the urine, making it a reliable short-term biomarker.[3]

  • This compound (TMPA): Being the major metabolite, TMPA is an excellent confirmatory biomarker. Its concentration in urine increases over time as mescaline is metabolized, potentially offering a slightly extended detection window compared to the parent drug alone.[1] The detection of both mescaline and TMPA provides a more comprehensive and conclusive picture of mescaline consumption.

  • N-acetylmescaline (NAM): While a detectable metabolite, it is generally found in lower concentrations than TMPA. However, its lower limit of quantification in some studies suggests it could be a sensitive, albeit minor, marker of exposure.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of mescaline and its metabolites. Below are representative protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Quantification of Mescaline in Urine by GC-MS

This protocol is based on a validated method for the reliable confirmation of mescaline intake.[5]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard (e.g., mescaline-d9).

    • Perform a solid-phase extraction using a C18 cartridge to clean up the sample.

    • Elute the analyte from the cartridge.

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue with a derivatizing agent such as pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH) to improve the chromatographic properties and sensitivity of mescaline.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Injector: Splitless mode.

      • Column: A suitable capillary column for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

      • Oven Temperature Program: A gradient temperature program to ensure separation of the analyte from other matrix components.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of the derivatized mescaline and the internal standard.

Protocol 2: Simultaneous Quantification of Mescaline, TMPA, and NAM in Plasma by LC-MS/MS

This protocol is adapted from a method developed for pharmacokinetic studies.[7]

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., mescaline-d3).

    • Add a protein precipitation agent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC):

      • Column: A reverse-phase C18 column.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).

      • Flow Rate: A suitable flow rate for the column dimensions.

    • Tandem Mass Spectrometer (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for mescaline, TMPA, NAM, and the internal standard for high selectivity and sensitivity.

Visualizations

Metabolic Pathway of Mescaline

Mescaline_Metabolism Mescaline Mescaline (3,4,5-trimethoxyphenethylamine) NAM N-acetylmescaline (NAM) Mescaline->NAM N-acetylation Intermediate 3,4,5-Trimethoxyphenylacetaldehyde Mescaline->Intermediate Oxidative Deamination (MAO/DAO) TMPA This compound (TMPA) Intermediate->TMPA Oxidation

Caption: Metabolic conversion of mescaline to its major metabolite TMPA and minor metabolite NAM.

General Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine or Plasma) Extraction Extraction (SPE or Protein Precipitation) Sample->Extraction Derivatization Derivatization (if GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Direct Injection (for LC-MS/MS) Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of mescaline and its metabolites in biological samples.

Conclusion

Based on the available evidence, This compound (TMPA) is a robust and reliable biomarker for confirming mescaline intake. Its status as the major metabolite provides strong evidence of biotransformation, complementing the detection of the parent drug.

Recommendations:

  • For routine screening and confirmation of recent mescaline use, the simultaneous analysis of both mescaline and TMPA in urine is recommended. This dual-target approach increases the confidence in the analytical findings.

  • In pharmacokinetic and pharmacodynamic studies, the analysis of mescaline, TMPA, and N-acetylmescaline in plasma can provide a more detailed understanding of the drug's disposition.

  • LC-MS/MS methods are generally preferred for their high sensitivity, specificity, and ability to simultaneously quantify the parent drug and its metabolites without the need for derivatization.

Further research should focus on establishing a more extensive database of urinary excretion profiles for mescaline and its metabolites, including TMPA and NAM, to better define their respective windows of detection. Additionally, a direct comparison of the stability of these analytes in various biological matrices under different storage conditions would be beneficial for forensic and clinical laboratories.

References

A Comparative Analysis of 3,4,5-Trimethoxyphenylacetic Acid Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the anti-inflammatory efficacy of novel 3,4,5-Trimethoxyphenylacetic acid derivatives, supported by experimental data and mechanistic insights.

The quest for more effective and safer anti-inflammatory drugs has led researchers to explore a variety of chemical scaffolds. Among these, derivatives of this compound have emerged as a promising class of compounds, demonstrating significant potential in modulating key inflammatory pathways. This guide provides a comprehensive comparison of the anti-inflammatory efficacy of various ester, amide, and heterocyclic derivatives of this compound, supported by in vivo and in vitro experimental data.

Comparative Efficacy of this compound Derivatives

The anti-inflammatory properties of these derivatives have been primarily evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, reduce paw edema in animal models, and modulate other inflammatory mediators. The following tables summarize the key quantitative data from various studies, offering a clear comparison of their performance.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The percentage of edema inhibition indicates the compound's ability to reduce swelling.

Table 1: In Vivo Anti-inflammatory Activity of 3,4,5-Trimethoxybenzyl Derivatives of NSAIDs

CompoundParent NSAIDEdema Inhibition (%)Reference
16 Ketoprofen (B1673614)91[1][2][3]
Ketoprofen (Reference)-47[1][2][3]
21 Ibuprofen (B1674241)67[1][2][3]
Ibuprofen (Reference)-36[1][2][3]

As demonstrated in Table 1, the conjugation of ketoprofen and ibuprofen with a 3,4,5-trimethoxybenzyl moiety significantly enhanced their in vivo anti-inflammatory activity compared to the parent drugs.[1][2][3]

In Vitro Cyclooxygenase (COX) Inhibition

The inhibition of COX-1 and COX-2 enzymes is a key mechanism for many anti-inflammatory drugs. COX-2 is the inducible isoform primarily involved in the inflammatory response, making selective COX-2 inhibitors a desirable therapeutic target to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of 3,4,5-Trimethoxyphenyl Derivatives

CompoundDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)% COX-2 InhibitionReference
19 Ketoprofen-L-tyrosine-3,4,5-trimethoxybenzyl ester--94[1][2][3]
Ketoprofen (Reference)---49[1][2][3]
21 Ibuprofen-L-proline-3,4,5-trimethoxybenzyl ester--67[1][2][3]
Ibuprofen (Reference)---46[1][2][3]
4b 1,2,4-Triazole-3-carboxamide45.968.2-[4]
6 1,2,4-Triazole-3-carboxamide (Hydrazide)39.846.3-[4]

The data in Table 2 highlights that derivatization can significantly increase COX-2 inhibitory activity. For instance, compound 19, a ketoprofen derivative, showed a remarkable 94% inhibition of COX-2.[1][2][3] Additionally, heterocyclic derivatives, such as the 1,2,4-triazole-3-carboxamides 4b and 6, have also been identified as potent COX inhibitors.[4]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives are exerted through their modulation of critical signaling pathways involved in the inflammatory cascade. Understanding these pathways is crucial for rational drug design and development.

Cyclooxygenase Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Platelet Aggregation, Stomach Protection Platelet Aggregation, Stomach Protection Thromboxanes (TXA2)->Platelet Aggregation, Stomach Protection Phospholipase A2 Phospholipase A2 NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) bound Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Ubiquitination & Degradation->NF-κB (p50/p65) releases Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Cytokines (IL-6, TNF-α), COX-2 Pro-inflammatory Cytokines (IL-6, TNF-α), COX-2 Gene Transcription->Pro-inflammatory Cytokines (IL-6, TNF-α), COX-2 MAPK Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK (e.g., TAK1) MAPKKK (e.g., TAK1) Inflammatory Stimuli->MAPKKK (e.g., TAK1) MAPKK (e.g., MKK3/6) MAPKK (e.g., MKK3/6) MAPKKK (e.g., TAK1)->MAPKK (e.g., MKK3/6) phosphorylates MAPK (e.g., p38) MAPK (e.g., p38) MAPKK (e.g., MKK3/6)->MAPK (e.g., p38) phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (e.g., p38)->Transcription Factors (e.g., AP-1) activates Nucleus Nucleus Transcription Factors (e.g., AP-1)->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators Carrageenan_Paw_Edema_Workflow A Acclimatize Rats B Administer Test Compound / Vehicle (Control) A->B C Inject Carrageenan (1% solution in saline) into the sub-plantar region of the right hind paw B->C D Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer C->D E Calculate Percentage Inhibition of Edema D->E COX_Inhibition_Assay_Workflow A Prepare reaction mixture containing buffer, heme, and COX-1 or COX-2 enzyme B Add Test Compound at various concentrations A->B C Pre-incubate the mixture B->C D Initiate the reaction by adding Arachidonic Acid C->D E Measure the production of Prostaglandin E2 (PGE2) using ELISA or other detection methods D->E F Calculate IC50 values E->F

References

A Comprehensive Guide to the Validation of a Stability-Indicating Method for 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical products, establishing the stability of the active pharmaceutical ingredient (API) is a critical regulatory requirement. A stability-indicating analytical method provides a reliable means to quantify the API and its degradation products, ensuring the safety and efficacy of the final drug product. This guide offers a detailed comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3,4,5-Trimethoxyphenylacetic acid.

Proposed Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is proposed for the quantitative determination of this compound and its degradation products. This method is selected for its specificity, sensitivity, and wide applicability in pharmaceutical analysis.

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and higher resolution compared to conventional HPLC. While the initial investment is higher, the increased throughput can be beneficial in a high-volume research or quality control environment. A comparative summary of the validation parameters for a hypothetical UPLC method is included in the data tables.

Experimental Protocols

Forced degradation studies are essential to demonstrate the specificity of the analytical method by generating potential degradation products.[1] The following conditions are applied to a 1 mg/mL solution of this compound:

  • Acid Hydrolysis: The sample is treated with 0.1 M HCl and refluxed at 80°C for 24 hours.

  • Alkaline Hydrolysis: The sample is treated with 0.1 M NaOH and refluxed at 80°C for 24 hours.

  • Oxidative Degradation: The sample is treated with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is exposed to 105°C for 48 hours.

  • Photolytic Degradation: The solid drug substance is exposed to UV light (254 nm) and visible light (1.2 million lux hours) for 7 days.

The proposed HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines, focusing on the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its degradation products is determined by analyzing the stressed samples. Peak purity analysis is performed using a photodiode array (PDA) detector.

  • Linearity and Range: Linearity is established by analyzing a series of solutions of this compound at concentrations ranging from 50% to 150% of the nominal analytical concentration. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy of the method is determined by the recovery of known amounts of the API spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate analyses of the sample solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or equipment. The relative standard deviation (RSD) is calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method is evaluated by intentionally varying critical parameters such as the flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic phase). The effect on the analytical results is observed.

Data Presentation

The following tables summarize the hypothetical data obtained from the validation of the proposed HPLC method and a comparative UPLC method.

Table 1: Proposed HPLC and Comparative UPLC Method Parameters

ParameterProposed HPLC MethodComparative UPLC Method
Column Newcrom R1 (4.6 x 150 mm, 5 µm)[2]Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)[2]Acetonitrile:0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 270 nmUV at 270 nm
Column Temp. 30°C40°C
Injection Vol. 10 µL2 µL
Run Time 15 min3 min

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsPeak Purity
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) 15.2%2Passed
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h) 12.8%1Passed
Oxidative (3% H₂O₂, RT, 24h) 20.5%3Passed
Thermal (105°C, 48h) 8.1%1Passed
Photolytic (UV/Vis light, 7 days) 5.6%1Passed

Table 3: Linearity of the Proposed HPLC Method

Concentration (µg/mL)Peak Area (mAU*s)
50485200
75728900
100971500
1251215300
1501459800
Correlation Coefficient (r²) 0.9998
Regression Equation y = 9725x - 1250

Table 4: Accuracy and Precision of the Proposed HPLC Method

ParameterLevelResultAcceptance Criteria
Accuracy (% Recovery) 80%99.5%98.0% - 102.0%
100%100.2%
120%100.8%
Repeatability (%RSD) 100%0.45%≤ 2.0%
Intermediate Precision (%RSD) 100%0.68%≤ 2.0%

Table 5: Comparative Validation Parameters

Validation ParameterProposed HPLC MethodComparative UPLC Method
Linearity (r²) 0.99980.9999
Accuracy (% Recovery) 99.5% - 100.8%99.8% - 100.5%
Precision (%RSD) < 0.7%< 0.5%
LOD (µg/mL) 0.10.05
LOQ (µg/mL) 0.30.15

Mandatory Visualizations

G Experimental Workflow for Method Validation cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting A Prepare Standard and Sample Solutions D Linearity & Range A->D E Accuracy A->E F Precision (Repeatability & Intermediate) A->F G LOD & LOQ Determination A->G B Perform Forced Degradation Studies C Specificity Analysis B->C I Analyze Data and Check Against Acceptance Criteria C->I D->I E->I F->I G->I H Robustness H->I J Prepare Validation Report I->J

Caption: Workflow for the validation of the stability-indicating method.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound demethylation Demethylation Product(s) (e.g., 3,4-dihydroxy-5-methoxyphenylacetic acid) parent->demethylation Acidic/Alkaline Conditions oxidative_cleavage Oxidative Cleavage Products (e.g., Benzaldehyde derivatives) parent->oxidative_cleavage H₂O₂ decarboxylation Decarboxylation Product parent->decarboxylation H₂O₂ / Heat photodegradant Photolytic Isomers or Dimers parent->photodegradant UV/Vis Light

Caption: Potential degradation pathways under stress conditions.

Conclusion

The proposed HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound in the presence of its degradation products. The validation data confirms that the method is suitable for its intended purpose as a stability-indicating assay. While a UPLC method offers advantages in terms of speed and sensitivity, the validated HPLC method provides a reliable and accessible alternative for routine quality control and stability testing.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of mescaline and its structurally related compounds, including other psychedelic phenethylamines. The information presented is supported by experimental data to aid in research and drug development.

Introduction

Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic phenethylamine (B48288) that has been the subject of considerable research. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This guide compares the metabolism of mescaline with that of its analogues, highlighting key differences in their biotransformation pathways.

Comparative Metabolic Pathways

The metabolism of mescaline and its analogues primarily involves Phase I and Phase II enzymatic reactions, leading to the formation of various metabolites that are subsequently excreted. The primary routes of metabolism include oxidative deamination, O-demethylation, and N-acetylation.

Mescaline

The metabolic pathway of mescaline is well-characterized. The major route of metabolism is oxidative deamination, catalyzed by amine oxidases, which converts mescaline to 3,4,5-trimethoxyphenylacetaldehyde. This intermediate is then rapidly oxidized to 3,4,5-trimethoxyphenylacetic acid (TMPAA), the principal metabolite.[1][2][3] Minor metabolic pathways include O-demethylation at the 3, 4, or 5 positions of the phenyl ring and N-acetylation to form N-acetylmescaline.[2]

Related Compounds: Proscaline (B1283602) and Methallylescaline (B12331354)

Recent studies on the metabolism of proscaline (3,5-dimethoxy-4-propyloxyphenethylamine) and methallylescaline (3,5-dimethoxy-4-methallyloxyphenethylamine) have revealed that their primary metabolic routes involve hydroxylation and N-acetylation.[1] In contrast to mescaline, oxidative deamination appears to be a less prominent pathway for these analogues. This difference in metabolic profiling is significant for understanding their pharmacokinetics and potential for altered pharmacological activity of their metabolites.

Related Compounds: Trimethoxyamphetamines (TMA)

3,4,5-Trimethoxyamphetamine (TMA), the alpha-methylated analogue of mescaline, exhibits a different metabolic profile due to the presence of the alpha-methyl group. This structural feature confers resistance to metabolism by monoamine oxidase (MAO), leading to a longer duration of action.[4] The metabolism of TMA is thought to involve O-demethylation and hydroxylation, but detailed quantitative data are less available compared to mescaline.

Quantitative Metabolic Data

The following table summarizes available quantitative data on the metabolism of mescaline and its primary metabolite. Data for related compounds is sparse in the literature, highlighting an area for future research.

CompoundParameterValueSpeciesReference
Mescaline Half-life (t½)~6 hoursHuman
Urinary Excretion (Unchanged)28-60%Human[5]
Urinary Excretion (as TMPAA)27-30%Human[5]
TMPAA Urinary Excretion87% within 24hHuman[2]

Signaling Pathways

The primary pharmacological effects of mescaline and related psychedelic phenethylamines are mediated by their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. The following diagram illustrates the generalized signaling pathway initiated by the binding of these compounds to the 5-HT2A receptor, leading to downstream signaling cascades that are believed to be responsible for their psychedelic effects.

G Generalized 5-HT2A Receptor Signaling Pathway Psychedelic Phenethylamine Psychedelic Phenethylamine 5-HT2A Receptor 5-HT2A Receptor Psychedelic Phenethylamine->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Signaling Downstream Signaling Ca2+ Release->Downstream Signaling PKC Activation->Downstream Signaling

Generalized 5-HT2A Receptor Signaling Pathway

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes.

1. Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture containing HLMs and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound to the incubation mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

9. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

G Experimental Workflow for In Vitro Metabolism Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solution Stock Solution Reaction Initiation Reaction Initiation Stock Solution->Reaction Initiation Incubation Mixture Incubation Mixture Pre-incubation Pre-incubation Incubation Mixture->Pre-incubation Pre-incubation->Reaction Initiation Time-point Sampling Time-point Sampling Reaction Initiation->Time-point Sampling Reaction Quenching Reaction Quenching Time-point Sampling->Reaction Quenching Protein Precipitation Protein Precipitation Reaction Quenching->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Experimental Workflow for In Vitro Metabolism Assay
LC-MS/MS Method for Metabolite Identification

A detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate identification and quantification of metabolites.

1. Sample Preparation:

  • Urine or plasma samples are subjected to enzymatic hydrolysis (if necessary to cleave conjugates) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the best separation of metabolites.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

  • Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored. Full scan and product ion scan modes are used for the identification of unknown metabolites.

Conclusion

The metabolic pathways of mescaline and its analogues show both similarities and distinct differences. While oxidative deamination is the primary route for mescaline, hydroxylation and N-acetylation are more prominent for proscaline and methallylescaline. The presence of an alpha-methyl group in TMA significantly alters its metabolism by conferring resistance to MAO. A deeper understanding of the enzymes involved and more quantitative data on the metabolism of mescaline analogues are needed to fully elucidate their pharmacokinetic profiles and to support the development of novel therapeutics. The experimental protocols provided here serve as a foundation for conducting such comparative metabolic studies.

References

Safety Operating Guide

Proper Disposal of 3,4,5-Trimethoxyphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4,5-Trimethoxyphenylacetic acid, ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or glasses, and a lab coat, must be worn to prevent skin and eye contact. In case of accidental contact, flush the affected area with plenty of water. For small spills, the material should be swept up or vacuumed and placed into a suitable, labeled container for disposal.

Quantitative Hazard Summary

The following table summarizes the key hazard information for this compound, based on available Safety Data Sheets (SDS).

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should be handled by a licensed and approved waste disposal company. Adherence to local, state, and federal regulations is mandatory.

1. Waste Identification and Segregation:

  • Designate a specific, properly labeled, and compatible waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials include strong oxidizing agents.[1]

2. Container Management:

  • Use a container made of a material compatible with acidic compounds, such as high-density polyethylene (B3416737) (HDPE).

  • Ensure the container is in good condition with a secure, leak-proof lid.

  • Do not overfill the container; it is recommended to fill it to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS Number: "951-82-6".

  • Indicate the associated hazards (e.g., "Irritant").

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.

  • The storage area should be secure and accessible only to authorized personnel.

5. Collection and Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal service.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Retain all documentation related to the waste disposal for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Have this compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Hazardous Waste Area seal->storage collection Arrange for Collection by Licensed Disposal Company storage->collection end End: Disposal Complete collection->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,4,5-Trimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3,4,5-Trimethoxyphenylacetic acid, offering procedural, step-by-step guidance for its operational use and disposal.

When working with this compound, a beige crystalline solid, a thorough understanding of its potential hazards and the implementation of appropriate safety measures are critical.[1] This compound is classified as a skin irritant and may cause serious eye and respiratory irritation.[1][2] Adherence to the following protocols will minimize risk and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required and recommended PPE.

PPE CategoryRequired EquipmentSpecifications & Best Practices
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where chemicals are stored or handled.[3][4] For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[5] Inspect gloves for any signs of degradation or punctures before each use.[3][7] Wash gloves before removal and change them periodically.[3]
Respiratory Protection N95 Dust MaskA NIOSH-approved N95 dust mask is required to prevent inhalation of the powdered compound.[8] For higher exposure levels, a full-face respirator with an appropriate acid gas cartridge may be necessary.[5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental contact.[9] For larger quantities or procedures with a high splash risk, an acid-resistant apron or suit is recommended.[5]
Footwear Closed-Toe ShoesShoes that fully cover the feet are mandatory in any laboratory setting.[4] Perforated shoes or sandals are not permitted.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure a safe and efficient workflow.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid powder, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and their locations are known to all personnel.[4] Have a chemical spill kit appropriate for organic acids readily available.[10][11]

2. Handling the Chemical:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2]

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and any relevant hazard warnings.[4][9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][4] Avoid eating, drinking, or applying cosmetics in areas where chemicals are handled.[3][4][9]

3. Storage:

  • Container: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][12]

  • Segregation: Store acids separately from bases and incompatible materials such as strong oxidizing agents.[10][12]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical attention.[2]
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Ingestion Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[2] Seek medical attention.[2]
Spill For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[12] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[11]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Dispose of waste this compound and any contaminated materials in a designated and appropriately labeled hazardous waste container.[3]

  • Disposal Route: All chemical waste must be disposed of through an approved hazardous waste disposal facility.[2] Do not dispose of this chemical down the drain or in the regular trash.[3]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

prep Preparation - Verify fume hood function - Locate safety equipment - Assemble necessary materials ppe Don Personal Protective Equipment (PPE) - Safety glasses/goggles - Lab coat - Nitrile gloves - N95 dust mask prep->ppe Before handling handling Chemical Handling (in Fume Hood) - Carefully weigh and transfer solid - Prepare solutions ppe->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Segregate from incompatibles handling->storage If not for immediate use experiment Experimental Procedure handling->experiment decon Decontamination - Clean work area - Decontaminate equipment experiment->decon waste Waste Disposal - Collect in labeled hazardous waste container decon->waste remove_ppe Remove PPE - Remove gloves last - Wash hands thoroughly decon->remove_ppe After completing work waste->remove_ppe After completing work

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trimethoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
3,4,5-Trimethoxyphenylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.